molecular formula C14H17NO3 B112244 Benzyl 3-formylpiperidine-1-carboxylate CAS No. 201478-72-0

Benzyl 3-formylpiperidine-1-carboxylate

Cat. No.: B112244
CAS No.: 201478-72-0
M. Wt: 247.29 g/mol
InChI Key: QKGTVOXHDCVOAW-UHFFFAOYSA-N
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Description

Benzyl 3-formylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGTVOXHDCVOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432552
Record name Benzyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201478-72-0
Record name Benzyl 3-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of Benzyl 3-formylpiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its core chemical properties, comparative synthesis methodologies, characteristic reactivity, and essential handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The insights herein are synthesized from established literature and database resources to ensure scientific integrity and practical applicability.

Introduction: A Versatile Scaffold in Drug Design

The piperidine ring is a privileged scaffold, widely incorporated into the structures of approved pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.[1][2] this compound emerges as a particularly valuable intermediate within this class.[3] Its structure combines three key features:

  • The Piperidine Core: A saturated heterocycle that can improve the solubility and metabolic stability of a parent molecule.

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group: A robust N-protecting group that deactivates the piperidine nitrogen towards many reagents, preventing side reactions, yet can be reliably removed under standard hydrogenolysis conditions.

  • The C3-Formyl Group: A versatile aldehyde functional handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular diversity.

This combination makes it a cornerstone for synthesizing complex molecules, particularly those targeting neurological disorders where piperidine derivatives have shown significant bioactivity.[3]

Nomenclature and Isomerism

It is critical to distinguish between the different forms of this compound. The C3 position of the piperidine ring is a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers.

  • Racemic: this compound (CAS: 201478-72-0)[3][4]

  • (S)-enantiomer: (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 405063-39-0)[5]

  • (R)-enantiomer: (R)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 435275-28-8)[6]

Researchers must also be careful not to confuse it with its constitutional isomer, Benzyl 4 -formylpiperidine-1-carboxylate (CAS: 138163-08-3), which has distinct reactivity and is used in the synthesis of different target molecules.[7][8]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The data below are compiled from computational predictions and data from closely related analogues.

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₇NO₃ PubChem[3][5]
Molecular Weight 247.29 g/mol PubChem[3][5]
Appearance Low melting solid; Colorless to yellow solid or liquid Chem-Impex[3], Sigma-Aldrich[9]
XLogP3 1.6 PubChem[5][7]
Polar Surface Area 46.6 Ų PubChem[5][7]
Predicted Boiling Point 384.5 ± 42.0 °C ChemicalBook[8]

| Predicted Density | 1.22 g/mL | ChemicalBook[8] |

Spectroscopic Interpretation

While a dedicated spectrum for the 3-formyl isomer is not publicly available, we can reliably predict its characteristic signals based on data from the 4-formyl isomer and fundamental principles of NMR and MS.[10]

Table 2: Expected Spectroscopic Data

Technique Expected Signals and Interpretation
¹H NMR (CDCl₃) ~9.7 ppm (s, 1H): Aldehyde proton (CHO).7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.1 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).2.8-4.0 ppm (m): Piperidine ring protons, complex multiplet patterns.1.5-2.2 ppm (m): Remaining piperidine ring protons.
¹³C NMR (CDCl₃) ~202 ppm: Aldehyde carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.136-137 ppm: Quaternary aromatic carbon of the benzyl group.127-129 ppm: Aromatic CH carbons of the benzyl group.~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).40-55 ppm: Piperidine ring carbons.

| Mass Spec. (ESI) | m/z 248 [M+H]⁺: Protonated molecular ion.m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic fragment of a benzyl group. |

Synthesis Methodologies: A Comparative Analysis

The preparation of this compound is typically achieved via one of two strategic disconnections: oxidation of the corresponding primary alcohol or partial reduction of a carboxylic acid derivative.

Method 1: Oxidation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This is the most common and often highest-yielding approach. The oxidation of the primary alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be accomplished using a variety of modern oxidation reagents. DMSO-based oxidations, such as the Swern or Parikh-Doering protocols, are particularly effective due to their mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the Cbz protecting group.

Causality Behind the Method: The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), forming an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base (like triethylamine) initiates an intramolecular elimination (a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and protonated base. The low reaction temperatures (-78 °C) are crucial to prevent side reactions and decomposition of the activated DMSO species.[8][11]

Fig 1. Swern oxidation workflow.

Step-by-Step Protocol (Swern Oxidation):

  • Dissolve oxalyl chloride (1.3 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of DMSO (2.6 eq) in anhydrous DCM to the cooled solution. Stir for 15 minutes. Rationale: This forms the reactive electrophilic species.

  • Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[11]

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) slowly to the reaction. The mixture may become thick. Allow it to stir for 15 minutes at -78 °C, then warm to room temperature. Rationale: The base facilitates the elimination reaction to form the aldehyde.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Method 2: Partial Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the partial reduction of a more oxidized precursor, such as an ester (e.g., Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Causality Behind the Method: DIBAL-H is a powerful yet sterically hindered hydride reducing agent. At low temperatures (-78 °C), it coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic or aqueous workup. The low temperature is absolutely critical; at higher temperatures, the intermediate is less stable, and a second hydride addition can occur, leading to over-reduction to the primary alcohol.[12]

Fig 2. DIBAL-H reduction workflow.

Step-by-Step Protocol (DIBAL-H Reduction):

  • Dissolve the starting ester (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1-1.2 eq) via syringe, keeping the internal temperature below -70 °C.[12]

  • Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS for consumption of the starting material.

  • Quench the reaction by slowly adding methanol at -78 °C, followed by warming to room temperature.[12]

  • Perform a Fieser workup (e.g., addition of Rochelle's salt solution or dilute HCl) to break up the aluminum salts.

  • Filter the resulting suspension, separate the organic layer, and extract the aqueous layer. Combine, dry, and concentrate the organic fractions to obtain the crude aldehyde.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group. It serves as an electrophilic handle for constructing more complex molecular architectures.

G main Benzyl 3-formylpiperidine- 1-carboxylate prod_amine Substituted 3-aminomethylpiperidine main->prod_amine Reductive Amination (e.g., NaBH(OAc)₃) prod_alkene 3-alkenylpiperidine Derivative main->prod_alkene Wittig Reaction prod_aldol β-Hydroxy Carbonyl Adduct main->prod_aldol Aldol Condensation amine R-NH₂ (Primary/Secondary Amine) ylide Ph₃P=CHR (Wittig Ylide) enolate Enolate Nucleophile (e.g., from Ketone)

Fig 3. Key synthetic transformations.
  • Reductive Amination: This is arguably the most powerful application. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This two-step, one-pot process is highly efficient for building libraries of substituted piperidines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides provides a reliable method for converting the formyl group into a carbon-carbon double bond, yielding various vinyl-substituted piperidines.

  • Aldol and Related Condensations: As an electrophile, the aldehyde can react with enolates derived from ketones, esters, or other carbonyl compounds to form new carbon-carbon bonds, leading to β-hydroxy carbonyl adducts.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the purity and reactivity of this compound.

Storage and Stability: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, this compound should be stored under an inert atmosphere (Argon or Nitrogen). For long-term storage, it is recommended to keep it in a freezer at or below -20°C.[8][13] For short-term use, storage in a refrigerator at 2-8°C is acceptable.[3][9] The material is often supplied as a low-melting solid or a viscous oil.[3]

Safety Profile: While a specific safety data sheet (SDS) for the 3-formyl isomer is not widely available, data from the 4-formyl isomer and other related piperidine derivatives can be used to infer its likely hazards.[7][9] It should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety and Handling Profile

Category Information GHS Pictogram
Hazard Statements H302: Harmful if swallowed.[7]H315: Causes skin irritation.[9]H318/H319: Causes serious eye damage/irritation.[7][9]H335: May cause respiratory irritation.[9] GHS07 (Exclamation Mark)
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[16] Avoid contact with skin and eyes.[16] | |

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, featuring a protected nitrogen and a reactive aldehyde handle, makes it an ideal starting point for the synthesis of diverse and complex piperidine-containing molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel chemical entities for drug discovery and beyond.

References

A Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzyl 3-formylpiperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and synthetic chemistry sectors. Its structure, featuring a piperidine core protected by a benzyloxycarbonyl (Cbz or Z) group and functionalized with a reactive aldehyde at the 3-position, makes it an exceptionally versatile intermediate.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the aldehyde serves as a crucial handle for introducing molecular diversity.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's core properties, validated synthetic protocols, chemical utility, and critical applications in the synthesis of complex, biologically active molecules.[1]

Core Molecular Profile

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in a research and development setting. This section outlines the essential characteristics of this compound.

Chemical Identity and Structure

The molecule consists of a piperidine ring where the nitrogen is protected as a benzyl carbamate. This Cbz protecting group is advantageous due to its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation. The strategic placement of the formyl (aldehyde) group at the C-3 position provides a site for a multitude of chemical transformations.

C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_formyl C C3->C_formyl C5 C C4->C5 N1 N C5->N1 N1->C1 C_cbz_co C N1->C_cbz_co H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl O_cbz_co O C_cbz_co->O_cbz_co O_cbz_o O C_cbz_co->O_cbz_o C_cbz_ch2 CH₂ O_cbz_o->C_cbz_ch2 C_cbz_ph C_cbz_ch2->C_cbz_ph Ph node3_label CHO nodeN_label N-Cbz G cluster_reactions Key Transformations main Benzyl 3-formyl- piperidine-1-carboxylate reductive_amination Reductive Amination (+ R₂NH, NaBH(OAc)₃) main->reductive_amination wittig Wittig Reaction (+ Ph₃P=CHR) main->wittig grignard Grignard Addition (+ RMgBr) main->grignard product_amine 3-(Aminomethyl)piperidine Derivatives reductive_amination->product_amine product_alkene 3-Alkenylpiperidine Derivatives wittig->product_alkene product_alcohol 3-(Secondary Alcohol) Derivatives grignard->product_alcohol G A Benzyl 3-formylpiperidine- 1-carboxylate (Intermediate) B Functional Group Transformation (e.g., Reductive Amination) A->B C Introduction of Key Pharmacophore (e.g., Aryl Amine) B->C D Lead Compound Generation C->D E SAR Optimization (Potency, Selectivity, ADME) D->E F Drug Candidate E->F

References

Benzyl 3-formylpiperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key synthetic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is a heterocyclic building block valued for its utility in constructing more complex molecular architectures. The presence of a reactive aldehyde group on the piperidine ring, which is itself protected by a benzyl carbamate (Cbz or Z group), makes it a versatile precursor for a wide range of pharmaceutical targets.

The Cbz protecting group is instrumental; it deactivates the piperidine nitrogen, preventing its interference in reactions targeting the aldehyde, yet it can be readily removed under specific conditions (e.g., hydrogenolysis) later in a synthetic sequence. This strategic protection is fundamental to its role as an intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₃[1][2]
Molecular Weight 247.29 g/mol [1][2][3]
IUPAC Name benzyl (3S)-3-formylpiperidine-1-carboxylate[2]
Synonyms 3-Formyl-piperidine-1-carboxylic acid benzyl ester, 1-N-Z-3-Formylpiperidine, Cbz-3-formylpiperidine[1][2]
CAS Number 201478-72-0 (racemic), 405063-39-0 ((S)-enantiomer)[1][2]
Appearance Low melting solid or colorless liquid[1]
Storage Conditions Store at 0-8°C; for long-term stability, store under an inert atmosphere at -20°C.[1][4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the controlled oxidation of the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from 3-piperidinemethanol.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are preferred. The protocol below details a synthesis using DMP, a widely trusted method due to its high yields, mild reaction conditions, and compatibility with a variety of functional groups.

Experimental Protocol: Dess-Martin Oxidation

Objective: To synthesize this compound from Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃. Stir vigorously for 30 minutes until the solution becomes clear. Trustworthiness Note: This step neutralizes the acetic acid byproduct from the DMP and reduces any remaining oxidant, ensuring a clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis Workflow Start Benzyl 3-(hydroxymethyl) piperidine-1-carboxylate Reaction Oxidation at 0°C to RT Start->Reaction Reagent Dess-Martin Periodinane (DMP) in Anhydrous DCM Reagent->Reaction Workup Quench (NaHCO₃/Na₂S₂O₃) & Aqueous Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The N-benzyl piperidine (N-BP) motif and its derivatives are foundational in modern drug discovery.[5] The piperidine ring is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[6]

Role as a Versatile Synthetic Intermediate

This compound is a crucial intermediate for synthesizing a wide array of bioactive molecules.[1] Its aldehyde functionality serves as a handle for various chemical transformations, including:

  • Reductive Amination: To introduce substituted amine side chains, forming new C-N bonds.

  • Wittig Reactions: To form alkenes, extending the carbon skeleton.

  • Aldol Condensations: To create α,β-unsaturated systems.

These transformations allow medicinal chemists to systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

Therapeutic Relevance

Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders.[1] A prominent example is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, which features a related N-benzylpiperidine core.[7] The structural motif is frequently used to fine-tune efficacy and physicochemical properties in drug candidates.[5][7] The introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetics, and reduce toxicity.[6]

Logical Flow from Intermediate to Drug Candidate

G cluster_1 Drug Discovery Pathway Intermediate Benzyl 3-formylpiperidine- 1-carboxylate Transformation Key Chemical Reactions (e.g., Reductive Amination) Intermediate->Transformation Library Diverse Library of Piperidine Derivatives Transformation->Library Screening High-Throughput Biological Screening Library->Screening Candidate Optimized Drug Candidate Screening->Candidate

Caption: Role of the intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. While a specific safety data sheet (SDS) may vary by supplier, general precautions for related aldehydes and piperidine derivatives should be followed.

Table 2: Handling and Safety Recommendations

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles (conforming to EN 166), protective gloves, and a lab coat.[8][9]
Ventilation Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.[8]
Handling Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[8][9][10]
Storage Keep the container tightly sealed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (0-8°C) is recommended.[1][8]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
First Aid (Skin) Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the strategic placement of a reactive aldehyde and a stable protecting group, provides a reliable and versatile platform for the synthesis of novel piperidine-based therapeutics. Understanding its properties, synthesis, and safe handling is paramount for any research program aiming to leverage this valuable building block in the quest for new medicines.

References

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of Benzyl 3-formylpiperidine-1-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis.[1] The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of a reliable three-step synthetic pathway. This route commences with the reduction of a commercially available starting material, followed by N-protection of the piperidine ring, and culminates in the selective oxidation of a primary alcohol to the target aldehyde. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of two prominent oxidation methods—Sworn and Dess-Martin—are presented. This document is designed to be a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a formyl group at the 3-position, combined with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen, yields this compound. This compound is a versatile building block, enabling further elaboration of the piperidine ring to construct complex molecular architectures with potential therapeutic applications, particularly in the realm of neurological disorders.[1] The formyl group serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The Cbz group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet can be readily removed when desired.[2]

This guide delineates a robust and scalable synthetic route, optimized for both laboratory and potential pilot-plant settings. The chosen pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.

The Synthetic Blueprint: A Three-Step Approach

The synthesis of this compound from a readily available pyridine precursor is strategically divided into three key stages. This multi-step approach ensures high regioselectivity and functional group tolerance, which would be challenging to achieve through direct functionalization of piperidine.

Synthetic_Workflow Start Methyl Nicotinate Step1 Step 1: Reduction Start->Step1 Intermediate1 3-Piperidinemethanol Step1->Intermediate1 Step2 Step 2: N-Protection Intermediate1->Step2 Intermediate2 Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of Methyl Nicotinate to 3-Piperidinemethanol

The journey begins with the reduction of the pyridine ring and the ester functionality of methyl nicotinate. A powerful reducing agent is required for this transformation.

Rationale for Reagent Selection

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its ability to reduce both the aromatic pyridine ring and the ester group to the corresponding saturated amine and primary alcohol, respectively. While other reducing agents could be employed, LiAlH₄ offers high efficiency and typically leads to clean conversion.

Experimental Protocol

Materials:

  • Methyl nicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of methyl nicotinate in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The flask is cooled to 0 °C, and the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-piperidinemethanol as a crude oil, which can often be used in the next step without further purification.

Step 2: N-Protection of 3-Piperidinemethanol

With the 3-(hydroxymethyl)piperidine core synthesized, the next critical step is the protection of the secondary amine to prevent unwanted side reactions in the subsequent oxidation step.

The Choice of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is an ideal protecting group for this synthesis.[2] It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5] The Cbz group is stable to a wide range of reagents, including the oxidizing agents used in the next step, but can be readily removed by catalytic hydrogenation.

N_Protection_Mechanism cluster_0 N-Protection with Benzyl Chloroformate Piperidine R-NH-R' Intermediate [R-N(H)(Cbz)-R']+ + Cl- Piperidine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Base Base Product R-N(Cbz)-R' Base->Product Deprotonation BaseH Base-H+ Base->BaseH Intermediate->Product

Caption: Generalized mechanism of amine protection using Cbz-Cl.

Experimental Protocol

Materials:

  • 3-Piperidinemethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Brine solution

Procedure:

  • 3-Piperidinemethanol is dissolved in DCM.

  • An aqueous solution of sodium bicarbonate or triethylamine (as an organic base) is added, and the mixture is cooled to 0 °C.

  • Benzyl chloroformate is added dropwise, and the reaction is stirred vigorously at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the organic layer is separated (if a biphasic system is used) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

Parameter Value
Molar Ratio (Amine:Cbz-Cl:Base)1 : 1.1 : 1.5
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Yield85-95%

Step 3: Oxidation of the Primary Alcohol to an Aldehyde

The final and most delicate step is the selective oxidation of the primary alcohol in Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde, this compound. Two highly effective and mild oxidation methods are presented here: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7][8][9] It is renowned for its mild conditions and high yields for the synthesis of aldehydes from primary alcohols.[6][10]

Causality and Mechanism: The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[8] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[8] Triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride via a five-membered ring transition state.[8]

Swern_Oxidation Start Primary Alcohol Reagents 1. DMSO, (COCl)₂ 2. Triethylamine Start->Reagents Intermediate Alkoxysulfonium Ylide Reagents->Intermediate Product Aldehyde Intermediate->Product

Caption: Simplified workflow of the Swern Oxidation.

Experimental Protocol (Swern Oxidation):

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath).

  • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM is added dropwise, and stirring is continued for 30 minutes at -78 °C.

  • Triethylamine is added, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of alcohols to aldehydes or ketones.[11][12] It offers several advantages, including neutral pH, room temperature conditions, and often simpler workups compared to the Swern oxidation.[13]

Causality and Mechanism: The reaction mechanism involves the ligand exchange between the alcohol and an acetate group on the iodine center of the DMP.[14] This is followed by an intramolecular proton transfer from the carbon bearing the hydroxyl group to another acetate ligand, which then leads to the reductive elimination of the iodine(V) species to an iodine(III) species and the formation of the aldehyde.[14][15]

Experimental Protocol (DMP Oxidation):

  • To a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM, Dess-Martin periodinane is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC (typically complete within 1-3 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers are clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography.

Comparison of Oxidation Methods
Feature Swern Oxidation Dess-Martin Periodinane (DMP) Oxidation
Temperature Requires cryogenic temperatures (-78 °C).[9]Typically performed at room temperature.[11][13]
Reagents Uses inexpensive but corrosive and moisture-sensitive reagents (oxalyl chloride).Uses a more expensive, but stable and easy-to-handle solid reagent (DMP).[13]
Byproducts Produces volatile and malodorous dimethyl sulfide.[8]Produces non-volatile and odorless iodine-based byproducts.
Workup Can be more complex due to the need to manage byproducts and temperature control.Generally simpler and faster workup.[13]
Scope & Selectivity Wide functional group tolerance.Excellent chemoselectivity, tolerating sensitive functional groups.[13]

Recommendation: For laboratory-scale synthesis where convenience and ease of workup are prioritized, the Dess-Martin oxidation is often preferred. For larger-scale syntheses where cost is a significant factor, the Swern oxidation may be more economical, provided the necessary equipment for low-temperature reactions and proper handling of byproducts are in place.

Conclusion

This guide has detailed a logical and efficient three-step synthesis of this compound. By commencing with the reduction of methyl nicotinate, followed by robust N-protection with a Cbz group, and culminating in a selective oxidation, this pathway provides a reliable method for accessing this key synthetic intermediate. The comparative analysis of Swern and Dess-Martin oxidations offers researchers the flexibility to choose the most suitable method based on their specific laboratory capabilities, scale, and economic considerations. The protocols and insights provided herein are intended to empower scientific professionals to confidently and successfully synthesize this valuable compound for their research and development endeavors.

References

Introduction: The Imperative of Chirality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of Benzyl 3-formylpiperidine-1-carboxylate

Topic: (S)-Benzyl 3-formylpiperidine-1-carboxylate vs (R)-enantiomer Audience: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development.[1][2] Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular signaling, are inherently chiral.[3] This three-dimensional specificity means that the two enantiomers of a chiral drug molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the body.[4] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less potent, or even responsible for adverse effects.[4][5]

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals, valued for its conformational flexibility and ability to engage in key binding interactions.[6][7][8][9] Introducing a chiral center to this privileged structure, as seen in this compound, creates a versatile building block for synthesizing complex and stereochemically pure active pharmaceutical ingredients (APIs).[10][11] This guide provides a detailed comparative analysis of the (S) and (R)-enantiomers of this key synthetic intermediate, offering insights into their synthesis, separation, analysis, and significance in drug discovery.

Section 1: Core Physicochemical Properties

Enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical activity) and their differential interactions with other chiral molecules.

Property(S)-Benzyl 3-formylpiperidine-1-carboxylate(R)-Benzyl 3-formylpiperidine-1-carboxylateData Source
Molecular Formula C₁₄H₁₇NO₃C₁₄H₁₇NO₃[12][13]
Molecular Weight 247.29 g/mol 247.29 g/mol [12][13]
CAS Number 405063-39-0435275-28-8[12][13]
IUPAC Name benzyl (3S)-3-formylpiperidine-1-carboxylatebenzyl (3R)-3-formylpiperidine-1-carboxylate[12][13]
Predicted XLogP3 1.61.6[12]
Optical Rotation Sign and magnitude are equal and opposite to the (R)-enantiomer.Sign and magnitude are equal and opposite to the (S)-enantiomer.Foundational Principle

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a critical challenge. The two primary strategies are asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

General Synthesis of Racemic this compound

A common and logical route to the racemic aldehyde involves the oxidation of the corresponding alcohol, (±)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available 3-piperidinecarboxylic acid. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen.

Experimental Protocol: Swern Oxidation

This protocol is a standard method for oxidizing primary alcohols to aldehydes under mild conditions, which is crucial for preventing over-oxidation to a carboxylic acid.

  • Reactor Setup: In a three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution. Stir for 15 minutes. The causality here is the formation of the electrophilic sulfur species, the Cocks-Sorensen reagent, which is the active oxidant.

  • Alcohol Addition: Dissolve (±)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq.) to the flask. The base quenches the reaction and neutralizes the generated HCl. Allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic aldehyde.

  • Purification: Purify the crude product via column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Racemic Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Oxidation Swern Oxidation (Oxalyl Chloride, DMSO, TEA, -78°C) Start->Oxidation Product Racemic Benzyl 3-formylpiperidine-1-carboxylate Oxidation->Product Purification Silica Gel Chromatography Product->Purification

Caption: General synthesis of the racemic aldehyde via Swern oxidation.

Asymmetric Synthesis Approach

To directly obtain a single enantiomer, one must start with a chiral material. For example, the synthesis of (S)-Benzyl 3-formylpiperidine-1-carboxylate can be achieved by oxidizing the corresponding enantiopure alcohol, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, which is commercially available.[14] This approach avoids the need for chiral separation, making it highly efficient. The protocol would be identical to the Swern oxidation described above, but the starting material would be enantiomerically pure.

Section 3: Chiral Separation and Analysis

When only a racemic mixture is available, or for quality control of an asymmetric synthesis, robust analytical and preparative separation techniques are required.

The Principle of Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers.[15] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase (the Chiral Stationary Phase, or CSP). According to Dalgliesh's three-point interaction model, effective chiral recognition requires at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[16][17] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole, and steric hindrance. The differential stability of these diastereomeric complexes results in different retention times, allowing for separation.

G cluster_0 Chiral Recognition Model Analyte (S)-Enantiomer (R)-Enantiomer CSP Chiral Stationary Phase (CSP) Site 1 Site 2 Site 3 Analyte->CSP Interaction ComplexS (S)-Analyte-CSP Complex (More Stable) CSP:p1->ComplexS Strong Fit ComplexR (R)-Analyte-CSP Complex (Less Stable) CSP:p2->ComplexR Poor Fit

Caption: The three-point interaction model for chiral separation.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for separating the (S) and (R)-enantiomers of this compound.

  • Column Selection (Causality): The choice of CSP is the most critical parameter. For N-protected piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective due to their versatile chiral recognition capabilities.[15]

    • Primary Screening Columns:

      • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). The alcohol component (IPA) acts as a polar modifier and is crucial for interacting with the CSP and analyte. Adjust the ratio to optimize resolution and retention time.

    • Additives: For amine-containing compounds, peak shape can be poor due to interaction with residual silanols on the silica support. While the Cbz-protected nitrogen is less basic, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak symmetry.

  • Initial Screening:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

    • Injection: Inject a solution of the racemic standard (approx. 1 mg/mL in mobile phase).

  • Method Optimization:

    • Resolution: If co-elution occurs, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage generally increases retention time and may improve resolution.

    • Efficiency: If peaks are too broad, ensure the system is well-equilibrated. If resolution is very high, the flow rate can be increased to shorten the analysis time.

  • Validation: Once baseline separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines. The self-validating nature of this protocol comes from systematically testing and optimizing each parameter based on the observed chromatographic output.

Section 4: Biological Significance and Differential Applications

The (S) and (R) enantiomers of this compound are not typically APIs themselves but are valuable chiral building blocks.[11] Their importance lies in their use for the stereospecific synthesis of more complex drug candidates, where the final molecule's stereochemistry is dictated by this starting material.

The piperidine ring is a core component of numerous CNS-active drugs, including acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[18][19] Research has shown that derivatives of 1-benzylpiperidine are potent AChE inhibitors.[18][20]

The critical insight is that the biological target, the active site of the AChE enzyme, is a precisely shaped chiral pocket. Therefore, a drug molecule synthesized from the (S)-enantiomer will present its functional groups in a completely different spatial orientation than one synthesized from the (R)-enantiomer. This will lead to a significant difference in binding affinity and, consequently, inhibitory potency.[1][10]

G cluster_0 Enantioselective Target Binding Target Enzyme Active Site (Chiral) Eutomer (S)-Derived Drug (Eutomer) Eutomer->Target High Affinity Binding (Therapeutic Effect) Distomer (R)-Derived Drug (Distomer) Distomer->Target Low/No Affinity (Inactive/Side Effects)

Caption: Differential binding of enantiomers to a biological target.

Conclusion

(S)-Benzyl 3-formylpiperidine-1-carboxylate and its (R)-enantiomer are not interchangeable. They are distinct chemical entities whose divergent paths in a biological system underscore the necessity of stereochemical control in drug development. From the synthesis lab to clinical application, the ability to produce and analyze single enantiomers is paramount for developing safer and more effective medicines. This guide has detailed the key considerations for working with these important chiral building blocks, emphasizing the causality behind synthetic choices and the robust, self-validating protocols required for their analytical separation. For any researcher in the pharmaceutical sciences, a thorough understanding of these principles is indispensable.

References

Spectroscopic Data of Benzyl 3-formylpiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Benzyl 3-formylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound, also known as N-Cbz-3-formylpiperidine, is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine ring is a common scaffold in many biologically active molecules, and the formyl group at the 3-position provides a reactive handle for further chemical modifications. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is crucial for modulating the reactivity of the piperidine nitrogen during synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and for guiding its use in complex synthetic pathways.

This guide will delve into the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from closely related structures.

Molecular Structure and Spectroscopic Correlation

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify the different types of protons and carbons.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chiral center at C3, the protons on the piperidine ring are diastereotopic and will exhibit complex splitting patterns.

The expected ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals corresponding to the aromatic, benzylic, piperidine, and aldehyde protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde H (CHO)9.6 - 9.8s1H
Aromatic H's (C₆H₅)7.2 - 7.4m5H
Benzylic H's (OCH₂)5.1 - 5.2s2H
Piperidine H's (ring)1.5 - 4.0m9H

Expertise & Experience: The chemical shift of the aldehyde proton is highly characteristic and appears far downfield due to the deshielding effect of the carbonyl group. The benzylic protons appear as a singlet because they are not adjacent to any chiral centers. The piperidine protons will show complex multiplets due to restricted rotation and diastereotopicity. Decoupling experiments would be necessary for precise assignment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde C (CHO)200 - 205
Carbamate C (N-COO)155 - 156
Aromatic C's (C₆H₅)127 - 137
Benzylic C (OCH₂)67 - 68
Piperidine C's (ring)20 - 55

Expertise & Experience: The two carbonyl carbons (aldehyde and carbamate) are easily identified by their large downfield shifts. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring.

G cluster_nmr ¹H and ¹³C NMR Analysis Workflow sample Sample Preparation (CDCl₃ solvent, TMS standard) nmr_acq Data Acquisition (500 MHz Spectrometer) sample->nmr_acq fid_proc FID Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->fid_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) fid_proc->spec_analysis struc_elucid Structure Elucidation spec_analysis->struc_elucid

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aldehyde)2820, 2720Medium
C=O stretch (aldehyde)1720 - 1740Strong
C=O stretch (carbamate)1690 - 1710Strong
C-N stretch1230 - 1250Strong
Aromatic C=C stretch1600, 1495Medium-Weak
C-O stretch1100 - 1120Strong

Expertise & Experience: The two distinct C=O stretching frequencies for the aldehyde and the carbamate are key diagnostic peaks. The presence of two peaks for the aldehyde C-H stretch (Fermi resonance) is also a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 247

  • Loss of benzyl group ([M-C₇H₇]⁺): m/z = 156

  • Loss of benzyloxy group ([M-C₇H₇O]⁺): m/z = 140

  • Tropylium ion ([C₇H₇]⁺): m/z = 91 (often the base peak)

  • Piperidine ring fragments: Various smaller fragments corresponding to the cleavage of the piperidine ring.

Trustworthiness: The fragmentation pattern can be predicted based on the stability of the resulting carbocations. The formation of the highly stable tropylium cation (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl group.[2]

G M [M]⁺˙ m/z = 247 M_minus_CHO [M-CHO]⁺ m/z = 218 M->M_minus_CHO - CHO M_minus_C7H7 [M-C₇H₇]⁺ m/z = 156 M->M_minus_C7H7 - •C₇H₇ C7H7 [C₇H₇]⁺ m/z = 91 (Tropylium) M->C7H7 Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024-2048 scans. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: A small drop of the neat oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments. Electrospray Ionization (ESI) is a softer technique that often yields a more prominent molecular ion peak.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive fingerprint for the unambiguous identification and characterization of this important synthetic intermediate. The combination of NMR, IR, and MS techniques allows for the complete elucidation of its molecular structure, ensuring its quality and suitability for downstream applications in pharmaceutical research and development.

References

The Strategic Deployment of Benzyl 3-Formylpiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-formylpiperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a reactive aldehyde with a protected piperidine ring, provide a strategic entry point for the construction of complex molecular architectures. This guide delves into the synthesis, key chemical transformations, and strategic applications of this valuable intermediate, providing field-proven insights and detailed experimental protocols to empower researchers in the design and execution of novel drug discovery campaigns. We will explore its role in the synthesis of compounds targeting a range of therapeutic areas, with a particular focus on neurological disorders.

Introduction: The Piperidine Scaffold and the Unique Advantages of a C3-Formyl Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for engaging with biological targets. The introduction of a formyl group at the C3 position of the piperidine ring, as seen in this compound, offers several distinct advantages for drug design and development:

  • Versatile Chemical Handle: The aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse side chains and pharmacophoric elements.

  • Chiral Center Introduction: The C3 position is a chiral center, allowing for the synthesis of stereochemically defined molecules. This is crucial for optimizing drug-target interactions and minimizing off-target effects. Both the (S)- and (R)-enantiomers of this compound are commercially available, providing access to either stereochemical outcome.[2][3]

  • Modulation of Physicochemical Properties: The benzyl carbamate protecting group enhances the lipophilicity and stability of the molecule, aiding in its handling and purification during synthesis.[4] This group can be readily removed under standard conditions to reveal the secondary amine, providing another point for diversification or for interaction with the biological target.

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, equipping medicinal chemists with the knowledge to effectively incorporate it into their research programs.

Synthesis of this compound: A Practical Approach

While various methods can be envisioned for the synthesis of this compound, a common and practical approach involves the protection of a commercially available piperidine derivative followed by oxidation or reduction. A representative synthesis is outlined below, starting from 3-piperidinecarboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of 3-Piperidinecarboxylic Acid

  • To a solution of 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

  • Method A: Reduction to the Alcohol followed by Oxidation

    • Dissolve the 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add borane-tetrahydrofuran complex (BH3·THF) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

    • Dissolve the alcohol in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

  • Method B: Direct Reduction of an Ester Derivative A related procedure for the 4-formyl isomer involves the reduction of the corresponding ethyl ester using diisobutylaluminum hydride (DIBAL-H) at low temperature.[5] A similar approach can be adapted for the 3-formyl isomer.

    • Esterify 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid using standard methods (e.g., with ethanol and a catalytic amount of sulfuric acid).

    • Dissolve the resulting ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous toluene under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and filter through a pad of celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography as described above.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₃[2]
Molecular Weight247.29 g/mol [2]
AppearanceColorless to pale yellow oil
CAS Number (S-enantiomer)405063-39-0[2]
CAS Number (R-enantiomer)435275-28-8[3]

Key Chemical Transformations and Strategic Applications

The aldehyde functionality of this compound is the cornerstone of its utility as a building block. The following sections detail two of the most powerful transformations and provide illustrative experimental protocols.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a robust and widely used method for the formation of C-N bonds. It allows for the introduction of a wide range of primary and secondary amines, providing a straightforward route to diverse libraries of substituted piperidines.

Conceptual Workflow for Reductive Amination

G start This compound imine Imine/Iminium Ion Intermediate start->imine Condensation amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->imine product N-Substituted Piperidine Derivative imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product

Figure 1: General workflow for the reductive amination of this compound.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary or secondary amine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM or DCE are chosen to avoid unwanted reactions with the reducing agent.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration to the imine.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, minimizing side reactions.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction provides an excellent method for converting the aldehyde into an alkene, enabling the synthesis of compounds with extended side chains, such as styryl derivatives. This is particularly useful for accessing targets that require a rigidified linker to probe specific binding pockets in a protein.

Conceptual Workflow for the Wittig Reaction

G ylide Phosphonium Ylide (Ph₃P=CHR) betaine Betaine Intermediate ylide->betaine aldehyde This compound aldehyde->betaine [2+2] Cycloaddition oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Fragmentation phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Figure 2: General mechanism of the Wittig reaction with this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

  • Suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir the ylide solution at the same temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Trustworthiness and Self-Validation:

The progress of both reductive amination and Wittig reactions can be reliably monitored by Thin Layer Chromatography (TLC). The disappearance of the aldehyde starting material (which can be visualized with a stain such as potassium permanganate) and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Further validation is achieved through standard analytical techniques such as NMR and Mass Spectrometry of the purified product.

Case Study: Application in the Synthesis of Novel Therapeutics

The true value of this compound is demonstrated in its application to the synthesis of novel drug candidates. While specific examples starting directly from this building block are often found within proprietary industrial research, the principles of its application can be illustrated through the synthesis of related structures found in the public domain. For instance, the N-benzylpiperidine motif is a key component of Donepezil, a leading treatment for Alzheimer's disease. The synthesis of Donepezil analogues often involves the elaboration of a piperidine aldehyde.

Table 2: Representative Bioactive Molecules Incorporating the Substituted Piperidine Scaffold

Compound ClassTherapeutic TargetRationale for Piperidine Scaffold
Acetylcholinesterase InhibitorsAcetylcholinesteraseThe piperidine ring acts as a scaffold to correctly position the benzyl group and other pharmacophoric elements within the active site of the enzyme.
GPCR AntagonistsG-Protein Coupled ReceptorsThe conformational flexibility of the piperidine ring allows for optimal interaction with the transmembrane domains of the receptor.
Kinase InhibitorsProtein KinasesThe piperidine can serve as a non-planar scaffold to orient substituents towards the ATP binding pocket or allosteric sites.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that will continue to play a significant role in the future of medicinal chemistry. Its ability to serve as a chiral scaffold for the introduction of diverse chemical functionality through robust and well-understood chemical transformations makes it an invaluable tool for drug discovery. As our understanding of complex biological systems grows, the demand for sophisticated and stereochemically defined small molecules will continue to increase. Building blocks like this compound will be at the forefront of efforts to meet this demand, enabling the synthesis of the next generation of innovative therapeutics.

References

Commercial availability and suppliers of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Benzyl 3-formylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's chemical identity, its significance in synthetic chemistry, and a practical analysis of its commercial availability. We present a curated list of suppliers, typical product specifications, and a procedural workflow for procurement and quality validation. This guide is intended to serve as a practical resource for sourcing this versatile intermediate, ensuring the integrity and reproducibility of downstream applications.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional structure and ability to engage in crucial interactions with biological targets make it a valuable component in drug design.[1] this compound, specifically, is a highly versatile synthetic intermediate. The presence of a reactive aldehyde group at the 3-position, combined with the N-Cbz (carboxybenzyl) protecting group, allows for a wide array of subsequent chemical transformations. This makes it an essential starting material for creating libraries of novel piperidine derivatives, particularly in the development of therapeutics for neurological disorders.[3] Understanding the commercial landscape for this building block is the first critical step in any research program that relies upon it.

Chemical Identity and Properties

This compound is a chiral molecule, and it is commercially available in both its racemic form and as a specific enantiomer, most commonly the (S)-enantiomer. It is crucial for researchers to select the correct form for their specific stereochemical requirements.

PropertyValue / DescriptionReference(s)
IUPAC Name This compound[4]
Synonyms 1-N-Z-3-Formylpiperidine, 1-Z-Piperidine-3-aldehyde, N-Cbz-3-formylpiperidine[3]
Molecular Formula C₁₄H₁₇NO₃[3][4][5]
Molecular Weight 247.29 g/mol [3][4][5]
Appearance Low melting solid[3]
Storage Conditions Store at 0-8°C[3]
CAS Numbers 201478-72-0 (Racemic/Unspecified) 405063-39-0 ((S)-enantiomer)[3][4][5][6]

The Cbz protecting group provides stability and modulates solubility, while the aldehyde functionality serves as a handle for reactions such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby enabling the synthesis of diverse molecular architectures.

Commercial Availability and Representative Suppliers

This compound is readily available from a range of chemical suppliers that specialize in building blocks for research and development. Availability typically spans from milligram to gram scale, with options for bulk or custom synthesis upon request. Below is a comparative table of representative suppliers.

SupplierProduct NameCAS No.PurityAvailable Pack Sizes
Chem-Impex 3-Formyl-piperidine-1-carboxylic acid benzyl ester201478-72-0≥ 95% (HPLC)Not specified online; inquiry required
ChemUniverse (S)-BENZYL 3-FORMYLPIPERIDINE-1-CARBOXYLATE405063-39-095%100MG, 250MG, 1G
US Biological Life Sciences 3-Formyl-piperidine-1-carboxylic acid benzyl ester201478-72-0Highly Purified500mg, 1g, 2g, 5g

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers directly for current quotations.

Key Applications in Drug Discovery and Synthesis

The primary utility of this compound lies in its role as a versatile intermediate.[3]

  • Synthesis of Piperidine Derivatives: It is a foundational component for building more complex molecules. The aldehyde can be readily converted into amines, alcohols, and other functional groups, facilitating the exploration of structure-activity relationships (SAR).

  • Neurological Drug Candidates: The piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS). This building block is used in the synthesis of novel compounds for indications such as Alzheimer's disease and other neurological disorders.[3][7][8]

  • Chiral Synthesis: The availability of the enantiomerically pure (S)-form is particularly valuable.[5] The use of a single enantiomer is critical in modern drug development to enhance selectivity for biological targets, improve pharmacokinetic properties, and reduce potential off-target effects or toxicity.[2]

From a synthetic chemistry perspective, the aldehyde is often generated via the controlled reduction of a more stable precursor, such as a carboxylic acid or ester derivative.[9][10] This highlights the compound's position as a pivotal, yet delicate, intermediate that requires careful handling and storage.

Recommended Workflow for Procurement and Quality Assessment

Sourcing a chemical intermediate is not merely a transactional step; it is the foundation of reliable and reproducible research. A robust procurement and validation process is essential. The following workflow is recommended to ensure the quality and identity of the procured material.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase A 1. Identify Potential Suppliers (e.g., Chem-Impex, ChemUniverse) B 2. Request Quotations, Certificates of Analysis (CoA), & Lead Times A->B C 3. Evaluate Supplier Data (Purity, Specifications, Cost) B->C D 4. Place Purchase Order C->D E 5. Receive & Log Compound (Verify CAS, Lot No.) D->E F 6. Perform Incoming QC Checks (e.g., ¹H NMR, LC-MS) Compare to Supplier CoA E->F G 7. Release for Experimental Use F->G Pass H 8. Quarantine/Reject if Fails QC F->H Fail

Figure 1: Recommended workflow for sourcing and validating chemical intermediates.

Causality Behind the Workflow:

  • Step 3 (Evaluation): Do not select a supplier based on price alone. A detailed Certificate of Analysis provides initial evidence of quality. The trustworthiness of the supplier is paramount.

  • Step 6 (Incoming QC): This is a self-validating step and is critical for scientific integrity. While a supplier's CoA is a useful guide, independent verification via techniques like Nuclear Magnetic Resonance (¹H NMR) confirms the structure, and Liquid Chromatography-Mass Spectrometry (LC-MS) confirms purity and mass. This internal check protects against lot-to-lot variability or degradation during shipping and ensures that the material entering your experimental workflow is precisely what you expect it to be.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and synthetic chemistry. With several reputable suppliers offering various grades and stereoisomers, researchers have a solid foundation for their synthetic campaigns. The key to successful utilization of this intermediate lies not only in identifying a source but also in implementing a rigorous in-house validation protocol. By following a structured procurement and quality control workflow, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

A Senior Application Scientist's Technical Guide to Benzyl 3-Formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of benzyl 3-formylpiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals, and the strategic placement of a reactive formyl group at the 3-position, combined with the stable carboxybenzyl (Cbz) protection of the nitrogen, makes this compound a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This document elucidates the compound's nomenclature, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it details a robust experimental protocol for its preparation and discusses its application in the development of novel therapeutics, providing researchers with the foundational knowledge required to effectively utilize this reagent in drug discovery programs.

Nomenclature, Structure, and Identifiers

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. This section clarifies the IUPAC name, common synonyms, and key registry numbers for Cbz-protected 3-formylpiperidine.

IUPAC Name

The formal IUPAC name for this compound is This compound .[3] For chiral variants, the stereochemistry is specified, for example, benzyl (3S)-3-formylpiperidine-1-carboxylate.[3]

Common Synonyms and Identifiers

In literature and chemical catalogs, this compound is frequently referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.

Identifier TypeValueSource
CAS Number 201478-72-0 (for racemate)[4][5]
CAS Number 405063-39-0 (for S-enantiomer)[3]
Molecular Formula C14H17NO3[3][4]
Molecular Weight 247.29 g/mol [3][4][5]
Common Synonyms 1-Cbz-3-formylpiperidine[4]
N-Cbz-3-formylpiperidine[5]
3-Formyl-piperidine-1-carboxylic acid benzyl ester[1][4]
1-Benzyloxycarbonyl-3-formylpiperidine[4]
Piperidine-3-carboxaldehyde, N-CBZ protected[4][5]
Structural Analysis

The molecule consists of a six-membered piperidine ring. The nitrogen atom is protected by a carboxybenzyl (Cbz or Z) group, and a formyl (aldehyde) group is attached to the carbon at the 3-position.

  • Piperidine Ring: A saturated heterocycle that provides a three-dimensional scaffold, which is highly desirable in drug design to improve properties like solubility and metabolic stability.[6][7]

  • Cbz Protecting Group: This group serves two primary functions: it deactivates the otherwise nucleophilic and basic piperidine nitrogen, preventing its participation in undesired side reactions, and it provides a handle for purification due to its aromatic nature. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation.

  • Formyl Group: As an aldehyde, this is a highly versatile functional group. It is an electrophilic center, making it susceptible to nucleophilic attack, and it can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

Synthesis and Purification

The most common and reliable method for preparing this compound is through the controlled oxidation of the corresponding primary alcohol, benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Retrosynthetic Analysis and Workflow

The synthesis logically starts from the more readily available alcohol precursor. The key transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

G Target This compound FGI Functional Group Interconversion (Oxidation) Target->FGI Precursor Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate FGI->Precursor

Caption: Retrosynthetic approach for the target aldehyde.

Causality in Reagent Selection

While numerous oxidizing agents exist, Swern oxidation or reagents like Dess-Martin periodinane (DMP) are preferred for this transformation.

  • Why not Chromic Acid (e.g., Jones Reagent)? Strong, chromium-based oxidants are generally avoided in modern synthesis due to their toxicity and the potential for over-oxidation to the carboxylic acid, which is a common side reaction with primary alcohols.

  • Why Swern Oxidation or DMP? These are mild and highly selective methods. The Swern oxidation, utilizing oxalyl chloride and DMSO, operates at very low temperatures (-78 °C), which effectively prevents over-oxidation and minimizes side reactions.[8] DMP is also an excellent choice due to its operational simplicity (can be run at room temperature) and neutral pH conditions, though it is more expensive and generates periodinane byproducts.

Detailed Experimental Protocol: Swern Oxidation

This protocol provides a robust, step-by-step method for the synthesis of the title compound. It is a self-validating system, incorporating in-process checks and purification.

Materials:

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[9]

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (5.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, add anhydrous DCM to a three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride to the cold DCM. Following this, add anhydrous DMSO dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.

  • Substrate Addition: Dissolve benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Add triethylamine dropwise to the reaction mixture. The addition is exothermic; ensure the temperature remains below -60 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30-45 minutes.

  • Workup: Add water to the reaction mixture and transfer the contents to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. It serves as a crucial intermediate in constructing more complex molecules, particularly in the pharmaceutical sector.[1][10]

Key Reactions of the Formyl Group

The aldehyde is the primary site of reactivity and can be elaborated into a variety of functional groups.

  • Reductive Amination: This is one of the most powerful applications. The aldehyde reacts with a primary or secondary amine to form an imine in situ, which is then reduced by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new secondary or tertiary amine. This reaction is a cornerstone of library synthesis in drug discovery.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension.

  • Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Role in Drug Discovery

The piperidine ring is a common motif in FDA-approved drugs, valued for improving pharmacokinetic properties.[2][7] This specific building block allows for the introduction of diverse substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR). For instance, aryl formyl piperidine derivatives have been investigated as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a potential therapeutic target for depression.[10][11]

G cluster_0 Drug Development Workflow Start Benzyl 3-formyl- piperidine-1-carboxylate Step1 Reductive Amination (with R-NH2) Start->Step1 Intermediate Cbz-protected Piperidine with 3-aminomethyl-R side chain Step1->Intermediate Step2 Cbz Deprotection (e.g., H2, Pd/C) Intermediate->Step2 Final Final Biologically Active Piperidine Derivative Step2->Final

Caption: Synthetic utility in a drug development workflow.

Summary of Physicochemical Data

The following table summarizes key computed and experimental properties for the racemic compound.

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₃[4][5]
Molecular Weight 247.29 g/mol [4][5]
Physical State Low melting solid or oil[1]
Boiling Point 384.5 °C (Predicted)[4][5]
Density 1.222 g/cm³ (Predicted)[4]
XLogP3 2.17[4]
Storage Temperature 0-8 °C[1]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a protected piperidine core and a versatile aldehyde handle, allows for the systematic and efficient synthesis of diverse libraries of compounds. The synthetic protocol detailed herein, based on a mild Swern oxidation, is reliable and scalable. A thorough understanding of this reagent's properties and reactivity empowers researchers to leverage its full potential in the quest for novel therapeutics.

References

Physical and chemical properties of N-Cbz-3-formylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cbz-3-formylpiperidine: Properties, Reactivity, and Applications

Introduction

N-Cbz-3-formylpiperidine, systematically named benzyl 3-formylpiperidine-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure combines a piperidine scaffold, a versatile aldehyde functional group, and a stable N-protecting carboxybenzyl (Cbz) group. This unique combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly for piperidine derivatives with significant pharmacological properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a deep understanding of the core physical and chemical properties of N-Cbz-3-formylpiperidine, explain the causality behind its reactivity, and detail field-proven protocols for its synthesis and handling. By consolidating this information, we equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of its application. N-Cbz-3-formylpiperidine is a chiral compound, existing as (R) and (S) enantiomers, as well as a racemic mixture.

  • Primary Chemical Name: this compound

  • Common Synonyms: N-Cbz-3-formylpiperidine, 1-Cbz-3-piperidinecarboxaldehyde, 3-Formyl-piperidine-1-carboxylic acid benzyl ester[1][2][3]

  • CAS Numbers:

    • Racemate: 201478-72-0[1][2][3]

    • (S)-Enantiomer: 405063-39-0[4]

    • (R)-Enantiomer: 435275-28-8[5]

  • Molecular Formula: C₁₄H₁₇NO₃[1][2]

  • Molecular Weight: 247.29 g/mol [1][4][6]

Caption: Chemical Structure of N-Cbz-3-formylpiperidine.

Physical and Spectroscopic Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Physical Data Summary

The following table summarizes the key physical properties of N-Cbz-3-formylpiperidine. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

PropertyValueSource
Appearance Low melting solid or Colorless to Yellow Liquid/Solid[2]
Boiling Point 384.5 ± 42.0 °C (Predicted)[1][3]
Density ~1.22 g/cm³ (Predicted)[1][3]
Refractive Index 1.594 (Predicted)[1]
pKa -2.34 ± 0.40 (Predicted)[3]
XLogP3 2.17[1]
Vapor Pressure 0 mmHg at 25°C[1]
Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristic signals for N-Cbz-3-formylpiperidine.

TechniqueExpected Signals
¹H NMR ~9.7 ppm: Singlet, 1H (aldehyde proton, -CHO).~7.3 ppm: Multiplet, 5H (aromatic protons of benzyl group).~5.1 ppm: Singlet, 2H (benzylic protons, -OCH₂Ph).~2.5-4.0 ppm: Multiplets, 9H (piperidine ring protons).
¹³C NMR ~202 ppm: Aldehyde carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.~136 ppm: Aromatic quaternary carbon.~127-128 ppm: Aromatic CH carbons.~67 ppm: Benzylic carbon (-OCH₂Ph).~25-55 ppm: Piperidine ring carbons.
IR (Infrared) ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).~1720 cm⁻¹: C=O stretch of the aldehyde.~1690 cm⁻¹: C=O stretch of the carbamate.~3030 cm⁻¹: Aromatic C-H stretch.~2950 cm⁻¹: Aliphatic C-H stretch.
MS (Mass Spec) Exact Mass: 247.1208 g/mol .Expected [M+H]⁺: 248.1281.

Chemical Properties and Reactivity

The synthetic utility of N-Cbz-3-formylpiperidine stems from the distinct and predictable reactivity of its two primary functional domains: the aldehyde group and the Cbz protecting group.

Stability and Storage

N-Cbz-3-formylpiperidine is generally stable under recommended storage conditions.[7][8] However, the aldehyde functionality can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. At high temperatures, decomposition can occur.[9]

Recommended Storage: For optimal shelf-life, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light.[9] Refrigeration at 0-8°C is recommended for long-term storage.[2]

Reactivity of the Aldehyde Group

The electrophilic aldehyde is the primary site for synthetic transformations, readily undergoing nucleophilic attack. This allows for the elaboration of the C3 substituent on the piperidine ring.

main N-Cbz-3-formylpiperidine acid N-Cbz-nipecotic acid main->acid Oxidation alcohol N-Cbz-3-(hydroxymethyl)piperidine main->alcohol Reduction amine 3-(Aminomethyl)piperidine Derivative main->amine Reductive Amination alkene 3-Vinylpiperidine Derivative main->alkene Wittig Reaction reagent_ox [Oxidizing Agent] e.g., KMnO₄, Ag₂O reagent_red [Reducing Agent] e.g., NaBH₄, LiAlH₄ reagent_ra 1. R₂NH 2. [Reducing Agent] e.g., NaBH(OAc)₃ reagent_wittig Wittig Reagent (Ph₃P=CHR)

Caption: Key reactions of the aldehyde group in N-Cbz-3-formylpiperidine.

  • Oxidation: The formyl group can be smoothly oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Tollens' reagent, yielding N-Cbz-nipecotic acid.

  • Reduction: The aldehyde is readily reduced to the primary alcohol, N-Cbz-3-(hydroxymethyl)piperidine, using mild hydride reagents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This is one of the most powerful transformations. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by an appropriate reducing agent (e.g., sodium triacetoxyborohydride) to yield a more complex amine. This is a cornerstone of library synthesis in drug discovery.

  • Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reagents) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the aldehyde into an alkene, providing a route to carbon-carbon bond formation.

Reactivity of the N-Cbz Protecting Group

The carboxybenzyl (Cbz or Z) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of non-reductive conditions. Its primary value lies in its clean and efficient removal.

start N-Cbz-3-formylpiperidine prod1 3-Formylpiperidine (Free Amine) start->prod1 Hydrogenolysis reagent H₂, Pd/C Methanol prod2 Toluene prod3 CO₂

Caption: Deprotection of the N-Cbz group via catalytic hydrogenolysis.

  • Catalytic Hydrogenolysis: The most common and effective method for Cbz group removal is catalytic hydrogenation. By treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C), the benzyl C-O bond is cleaved. This reaction is highly efficient and the byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying purification of the resulting free secondary amine.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of N-Cbz-3-formylpiperidine involves the oxidation of the corresponding commercially available alcohol, N-Cbz-3-(hydroxymethyl)piperidine. The Swern oxidation and related methods are preferred as they are high-yielding and avoid the use of heavy metals.

Representative Synthetic Protocol: Swern Oxidation

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes.[10] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • N-Cbz-3-(hydroxymethyl)piperidine

  • Oxalyl chloride (or trifluoroacetic anhydride)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)

Procedure:

  • Activator Formation: A solution of oxalyl chloride (1.3 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

  • Sulfonium Ylide Generation: Anhydrous DMSO (2.6 eq) is added dropwise to the cooled solution. The mixture is stirred for 15-20 minutes at this temperature. Causality: This reaction forms the electrophilic dimethylchlorosulfonium chloride, the active oxidant.

  • Alcohol Addition: A solution of N-Cbz-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM is added slowly to the reaction mixture, ensuring the internal temperature remains below -65 °C. The mixture is stirred for 30-45 minutes. Causality: The alcohol attacks the sulfur atom, setting up a subsequent elimination.

  • Elimination: Triethylamine (5.0 eq) is added dropwise. The reaction mixture is stirred for 20 minutes at -78 °C and then allowed to warm slowly to room temperature. Causality: The hindered base abstracts a proton, inducing an intramolecular elimination (a five-membered transition state) to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.

  • Quenching and Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with dilute acid (e.g., 1M HCl), water, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by flash column chromatography on silica gel to afford pure N-Cbz-3-formylpiperidine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Cool Oxalyl Chloride in DCM to -78°C prep2 Add DMSO (Stir 15 min) prep1->prep2 Step 1 react1 Add N-Cbz-3-(hydroxymethyl)piperidine (Stir 45 min) prep2->react1 Step 2 react2 Add Triethylamine (Warm to RT) react1->react2 Step 3 workup1 Quench with Water react2->workup1 Step 4 workup2 Extract with DCM workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Caption: Experimental workflow for the Swern oxidation synthesis.

Applications in Research and Drug Development

N-Cbz-3-formylpiperidine is not an end product but a high-value intermediate. Its applications are broad and impactful:

  • Scaffold for Bioactive Molecules: It serves as a versatile starting material for synthesizing piperidine derivatives, which are prevalent in pharmaceuticals targeting a range of conditions, including neurological disorders.[2]

  • Combinatorial Chemistry: The reactivity of the aldehyde group makes it ideal for library synthesis through techniques like reductive amination, allowing for the rapid generation of diverse compound collections for screening.

  • Asymmetric Synthesis: The chiral variants, (R)- and (S)-N-Cbz-3-formylpiperidine, are crucial for the stereoselective synthesis of enantiomerically pure drug candidates, where specific stereochemistry is often essential for therapeutic activity.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. N-Cbz-3-formylpiperidine is classified as an irritant and is harmful if swallowed.

GHS Hazard Information
  • Signal Word: Warning[3][11]

  • Pictogram: GHS07 (Exclamation Mark)[3][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][11][12]

    • H315: Causes skin irritation.[11][12][13]

    • H319: Causes serious eye irritation.[11][12][13]

    • H335: May cause respiratory irritation.[11][13]

Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

  • Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[11][12]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[11][12]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][13]

  • Incompatible Materials: Avoid strong oxidizing agents.[7]

  • Decomposition: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[7][11]

References

Methodological & Application

Application Notes & Protocols: Reductive Amination of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The synthesis of substituted piperidines is, therefore, a cornerstone of modern drug discovery.[2]

Reductive amination stands out as one of the most powerful and widely utilized methods for constructing carbon-nitrogen bonds, accounting for at least a quarter of such reactions in the pharmaceutical industry.[3][4][5][6] This one-pot procedure, which converts a carbonyl compound and an amine into a more substituted amine, is valued for its operational simplicity and broad substrate scope.[7]

This guide provides an in-depth analysis and detailed protocol for the reductive amination of Benzyl 3-formylpiperidine-1-carboxylate, a versatile intermediate used to generate diverse libraries of 3-substituted piperidine derivatives for drug development programs. We will explore the underlying mechanism, justify the selection of reagents, provide a robust experimental workflow, and offer insights into troubleshooting and optimization.

Reaction Mechanism: A Tale of Two Steps in One Pot

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential reactions: the formation of an iminium ion and its immediate reduction.[8][9]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde carbonyl of this compound. This forms a hemiaminal intermediate, which then dehydrates under mildly acidic conditions to yield a protonated imine, known as an iminium ion.[10] The slightly acidic environment is crucial; it catalyzes dehydration without passivating the amine nucleophile by excessive protonation.[9][11]

  • Hydride Reduction: A mild and selective reducing agent, present in the same pot, then delivers a hydride to the electrophilic carbon of the iminium ion.[7] The key to a successful one-pot reaction is the choice of a reducing agent that is "chemoselective"—powerful enough to reduce the iminium ion but gentle enough to avoid significant reduction of the starting aldehyde.[7]

G Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=NR'H]+ Hemiaminal->Iminium Dehydration (-H2O) (Acid-Catalyzed) Product Secondary Amine (R-CH2-NHR') Iminium->Product Hydride Reduction (e.g., NaBH(OAc)3)

Caption: General mechanism of one-pot reductive amination.

Reagent Selection: Justifying the Choices

The efficiency and cleanliness of the reaction are dictated by the judicious selection of the reducing agent and solvent.

ReagentKey CharacteristicsSuitability for One-Pot Reaction
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective. The electron-withdrawing acetate groups temper its reactivity.[12] Reduces iminium ions much faster than aldehydes or ketones.[11][13] Moisture-sensitive.[13][14]Excellent. This is the reagent of choice for direct reductive amination, offering high yields and minimal side products.[12][15]
Sodium Cyanoborohydride (NaBH₃CN) Selective at neutral to weakly acidic pH (6-8).[8] Less reactive than NaBH₄. Not water-sensitive.[14]Good. A classic choice, but its use is declining due to the generation of highly toxic cyanide byproducts during workup.[13]
Sodium Borohydride (NaBH₄) Strong, non-selective reducing agent. Rapidly reduces aldehydes and ketones.[14]Poor. Unsuitable for one-pot procedures as it will primarily reduce the starting aldehyde. It is only effective in a two-step (indirect) protocol where the imine is pre-formed and isolated before the addition of the reductant.[12][15]

Solvent Considerations: Due to the moisture sensitivity of Sodium Triacetoxyborohydride (STAB), anhydrous aprotic solvents are required.

  • 1,2-Dichloroethane (DCE): Often the preferred solvent, providing excellent results for a wide range of substrates.[12][15]

  • Dichloromethane (DCM): A common and effective alternative to DCE.

  • Tetrahydrofuran (THF): Can also be used, though reaction rates may vary.[12][15]

Detailed Experimental Protocol

This protocol describes the reductive amination of this compound with benzylamine as a representative primary amine.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.05 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[16]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% Ethyl Acetate in Hexanes) to afford the pure product.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive STAB due to moisture exposure.2. Poorly nucleophilic amine (e.g., aniline).3. Steric hindrance.1. Use a fresh bottle of STAB or ensure it was stored properly. Use anhydrous solvents.2. For weakly basic amines, consider adding a catalytic amount of acetic acid (0.1-1.0 equiv).[12][15] Extend reaction time or gently heat.3. Increase reaction time and/or temperature (e.g., reflux in DCE).
Di-alkylation of Primary Amine The secondary amine product reacts with another molecule of the aldehyde.This side reaction is typically slow with STAB.[12] If it's a significant issue, use a 1:1 stoichiometry or a slight excess of the aldehyde. Alternatively, switch to an indirect, two-step procedure.[15]
Broad NMR Peaks 1. Residual acidic or basic impurities from workup.2. Presence of rotamers (common with Cbz/Boc groups).3. Product is not fully pure.1. Ensure thorough washing during workup. The product can also be dissolved in an organic solvent, washed again with NaHCO₃ and brine, then re-dried and concentrated.2. Variable temperature NMR can help confirm the presence of rotamers.3. Re-purify the product.
Difficult Purification Product co-elutes with starting amine or byproducts.If the starting amine is in excess, a scavenger resin (e.g., an aldehyde-functionalized polymer) can be used before final purification.[17] Alternatively, an acidic wash during workup can remove excess basic amine, but this may also extract the basic product.

Workflow for Reaction Optimization

For novel substrates, a systematic approach to optimization is recommended. The following workflow provides a logical pathway from initial screening to a finalized protocol.

G cluster_opt Optimization Strategies node_start node_start node_process node_process node_decision node_decision node_output node_output node_issue node_issue A 1. Initial Screen Aldehyde (1 eq), Amine (1.1 eq) STAB (1.5 eq), DCM, RT B 2. Monitor by TLC/LCMS (Check at 2h, 6h, 12h) A->B C Reaction Complete? B->C H Side Products Observed B->H D Workup & Purification C->D Yes F Incomplete Reaction C->F No I 4. Purity Analysis D->I E Final Product G 3. Optimization F->G G->B Re-run Reaction G1 Switch to DCE, heat to 40°C G2 Add Acetic Acid (0.5 eq) G3 Increase STAB (2.0 eq) H->I I->E

Caption: Logical workflow for optimizing a reductive amination reaction.

References

Application Notes & Protocols: Diastereoselective Aldol Condensations of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Nexus of Piperidines and Aldol Reactions

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including drugs like alogliptin and tofacitinib. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. The functionalization of this heterocyclic core is paramount to modern drug discovery.

Among the most powerful carbon-carbon bond-forming reactions in organic synthesis, the Aldol condensation provides a direct route to constructing β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of complex molecules, including many pharmaceuticals.[1][2] When applied to chiral, non-racemic aldehydes such as (S)-Benzyl 3-formylpiperidine-1-carboxylate, the Aldol reaction opens a pathway to diastereomerically enriched products, embedding new stereocenters with control.

This guide provides a detailed exploration of the Aldol condensation reaction specifically involving Benzyl 3-formylpiperidine-1-carboxylate. We will delve into the mechanistic underpinnings of organocatalyzed variants that afford stereochemical control, provide detailed experimental protocols for laboratory execution, and offer insights into troubleshooting and data interpretation for researchers in synthetic chemistry and drug development.

Reaction Mechanism: Achieving Stereocontrol through Organocatalysis

While traditional Aldol reactions can be catalyzed by simple acids or bases, achieving high stereoselectivity often requires more sophisticated catalytic systems. Proline-catalyzed Aldol reactions represent a cornerstone of organocatalysis, proceeding through an enamine-based mechanism that mimics the strategy of Class I aldolase enzymes.[3][4] This approach avoids the use of pre-formed metal enolates and often proceeds under mild conditions.

The catalytic cycle for an L-proline-catalyzed Aldol reaction between an aldehyde (our piperidine substrate) and a ketone (e.g., acetone) involves several key steps:

  • Enamine Formation: The secondary amine of L-proline first condenses with the ketone (the enolate precursor) to form an enamine intermediate.[5][6] This step increases the nucleophilicity of the ketone's α-carbon.

  • Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the aldehyde (this compound). The stereochemistry of this C-C bond formation is directed by the chiral catalyst. The transition state is often depicted as a chair-like conformation involving a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen, which provides facial selectivity.[5]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, allowing the cycle to continue.[6]

Aldol_Mechanism Figure 1: Proline-Catalyzed Aldol Reaction Mechanism cluster_cycle Catalytic Cycle Proline L-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone, -H₂O Ketone Ketone (e.g., Acetone) TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Benzyl 3-formyl- piperidine-1-carboxylate Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Proline Hydrolysis Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Water H₂O

Caption: Figure 1: Proline-Catalyzed Aldol Reaction Mechanism.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the diastereoselective Aldol condensation of (S)-Benzyl 3-formylpiperidine-1-carboxylate with acetone, using L-proline as the organocatalyst.

Preparation of (S)-Benzyl 3-formylpiperidine-1-carboxylate

The aldehyde starting material is typically prepared by the oxidation of the corresponding commercially available alcohol, (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. A Swern oxidation or a similar mild oxidation protocol is recommended to prevent over-oxidation. An analogous procedure for the N-Boc protected variant is well-documented and can be adapted.[7]

Materials:

  • (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride or Dess-Martin periodinane

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure (Swern Oxidation Example):

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a stirrer, thermometer, and dropping funnel.

  • Dissolve oxalyl chloride (1.3 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.6 eq.) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for another 15 minutes.

  • Add triethylamine (5.0 eq.) to the mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[7] The crude aldehyde is often used directly in the next step without further purification.

L-Proline-Catalyzed Aldol Condensation

Workflow Figure 2: Experimental Workflow start Reactant Prep: Aldehyde Synthesis react Reaction Setup: Combine Aldehyde, Acetone, L-Proline, DMSO start->react monitor Reaction Monitoring: TLC Analysis react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify char Characterization: NMR, MS, IR purify->char product Pure Aldol Product char->product

Caption: Figure 2: Experimental Workflow.

Materials:

  • (S)-Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq.)

  • Acetone (serves as reactant and co-solvent)

  • L-Proline (0.3 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve (S)-Benzyl 3-formylpiperidine-1-carboxylate (e.g., 247 mg, 1.0 mmol) and L-proline (e.g., 35 mg, 0.3 mmol) in a mixture of DMSO and acetone (e.g., 4:1 v/v, 5 mL total volume).[4]

  • Reaction Execution: Stir the resulting solution vigorously at room temperature. The reaction is typically complete within 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure aldol adduct. The product is typically a colorless to pale yellow oil or solid.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and assess its diastereomeric ratio (dr). The dr can often be determined by integration of distinct signals in the ¹H NMR spectrum.

Data Presentation: Expected Outcomes

The efficiency and stereoselectivity of the Aldol condensation can be influenced by several factors. The following table summarizes expected outcomes based on variations in reaction parameters, synthesized from general principles of organocatalyzed reactions.

ParameterCondition A (Standard)Condition B (Lower Temp)Condition C (Alternative Catalyst)Expected Impact on Outcome
Catalyst L-Proline (30 mol%)L-Proline (30 mol%)Piperidine (30 mol%)[]Proline induces high diastereoselectivity; piperidine may lead to a racemic or less selective product.
Temperature Room Temperature (~25 °C)0 °C to Room TempRoom Temperature (~25 °C)Lower temperatures may increase diastereoselectivity but will likely increase reaction time.
Solvent DMSO/AcetoneDMSO/AcetoneEthanolDMSO is often optimal for proline catalysis; other solvents may alter reaction rates and selectivity.
Typical Yield 60-85%55-80%50-75%Yields are generally good but may decrease with longer reaction times or lower temperatures.
Expected d.r. >90:10Potentially >95:5~50:50 (racemic)The key advantage of the proline system is high diastereomeric control.[10]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient reaction time; poor quality reagents.Ensure L-proline is dry and pure. Use anhydrous solvents. Extend the reaction time and continue monitoring by TLC.
Formation of Side Products Aldehyde self-condensation; elimination (dehydration) of the aldol product.Ensure the ketone is present in sufficient excess. Perform the reaction at a lower temperature to disfavor the elimination pathway.
Low Diastereoselectivity Reaction temperature is too high; presence of water; incorrect catalyst.Run the reaction at 0 °C or lower. Ensure all reagents and solvents are anhydrous. Verify the use of a chiral catalyst like L-proline for stereocontrol.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography; try a different stationary phase (e.g., alumina).[11] If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[12]

References

Application Notes & Protocols: The Strategic Use of Benzyl 3-formylpiperidine-1-carboxylate in Modern Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Benzyl 3-formylpiperidine-1-carboxylate as a pivotal building block in the synthesis of advanced protease inhibitors. We delve into the strategic importance of the piperidine scaffold, provide detailed synthetic protocols for its conversion into high-value intermediates, and present a complete workflow for the synthesis of a dipeptidyl boronic acid-based proteasome inhibitor. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved pharmaceuticals.[1][2][3] Its prevalence is not coincidental; the six-membered saturated heterocycle offers a unique combination of properties that are highly advantageous in drug design:

  • Modulation of Physicochemical Properties: The piperidine motif can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring provide a flexible, three-dimensional scaffold. This allows for precise spatial orientation of substituents to maximize interactions with the binding pockets of biological targets like proteases.[1][3]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can improve a drug's half-life and overall pharmacokinetic profile.[3]

  • Versatile Functionalization: The ring can be functionalized at multiple positions, making it an adaptable building block for creating diverse chemical libraries.[1]

This compound is a particularly valuable starting material. The benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the piperidine nitrogen, while the aldehyde at the 3-position is a versatile chemical handle, primed for a variety of transformations to install the pharmacologically active "warhead" of the inhibitor.

Core Synthetic Strategy: From Aldehyde to Carboxylic Acid Intermediate

The most critical transformation for converting this compound into a precursor for peptide-like inhibitors is the oxidation of the aldehyde to a carboxylic acid. For substrates with sensitive functional groups, a mild and selective oxidation method is paramount. The Pinnick oxidation is the method of choice for this transformation due to its exceptional functional group tolerance and mild reaction conditions.[4][5]

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under weakly acidic conditions to convert aldehydes to carboxylic acids.[4][6]

  • Mechanism: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite and a mild acid buffer (e.g., NaH₂PO₄).[4][7] The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[4][7]

  • Causality—Why Use a Scavenger?: The HOCl byproduct is itself a reactive oxidant that can lead to unwanted side reactions, such as the formation of a halohydrin with any alkenes present in the substrate.[4] To prevent this, a "scavenger" is added to the reaction mixture. 2-methyl-2-butene is a common and effective choice, as it readily reacts with HOCl, preventing it from interfering with the desired oxidation.[4][7]

The overall transformation is depicted below:

Pinnick_Oxidation Start This compound Intermediate Benzyl 1-piperidine-3-carboxylic acid Start->Intermediate  Pinnick Oxidation  NaClO₂, NaH₂PO₄  2-methyl-2-butene, t-BuOH/H₂O

Caption: Key oxidation step from aldehyde to carboxylic acid.

Protocol 1: Pinnick Oxidation of this compound

This protocol is adapted from standard Pinnick oxidation procedures.[7][8]

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (5.0-10.0 equiv) followed by NaH₂PO₄ (5.0-10.0 equiv).

  • Oxidant Addition: In a separate flask, prepare a solution of NaClO₂ (2.0-3.0 equiv) in a small amount of water. Add this solution dropwise to the reaction mixture at room temperature. Note: For sensitive substrates, the reaction can be cooled to 0 °C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of Na₂SO₃ to quench any remaining oxidants. Stir for 20-30 minutes.

  • Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by flash column chromatography or crystallization.

Application: Synthesis of a Dipeptidyl Boronic Acid Proteasome Inhibitor

With the carboxylic acid intermediate in hand, we can proceed with the synthesis of a complex protease inhibitor. This section outlines the synthesis of a dipeptidyl boronic acid, a class of compounds known to potently inhibit the proteasome, a key target in cancer therapy.[9][10] The general structure involves coupling our piperidine-containing acid with another amino acid fragment that bears the boronic acid "warhead."

Synthetic Workflow Overview

The overall strategy involves two key steps following the initial oxidation:

  • Amide Bond Formation: Coupling the piperidine carboxylic acid with an amino acid ester that has a boronic acid precursor.

  • Deprotection & Isolation: Removing protecting groups to yield the final active inhibitor.

Proteasome_Inhibitor_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Inhibitor Assembly A Benzyl 3-formyl- piperidine-1-carboxylate B Piperidine-3-carboxylic Acid Intermediate A->B D Protected Dipeptidyl Boronic Ester B->D C Boronic Acid Amino Ester Fragment E Final Protease Inhibitor D->E

Caption: Overall workflow for protease inhibitor synthesis.

Protocol 2: Amide Coupling

Amide bond formation is a fundamental reaction in the synthesis of peptide-based inhibitors.[11] The use of carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization, is a standard and effective method.[12][13]

Materials:

  • (S)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (from Protocol 1)

  • Amino boronic ester fragment (e.g., L-Phenylalanine pinacol boronic ester HCl salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a solution of the carboxylic acid (1.0 equiv), the amine hydrochloride salt (1.05 equiv), and HOBt (1.1 equiv) in anhydrous DMF at 0 °C, add DIPEA (2.5 equiv).

  • Activation: Stir the mixture for 10 minutes, then add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected dipeptidyl boronic ester.

Protocol 3: Final Deprotection

The final step is the removal of the Cbz protecting group from the piperidine nitrogen and any other protecting groups on the boronic acid moiety. Catalytic hydrogenation is a clean and efficient method for cleaving Cbz groups.

Materials:

  • Protected Dipeptidyl Boronic Ester (from Protocol 2)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Setup: Dissolve the protected peptide in MeOH in a flask suitable for hydrogenation.

  • Catalyst: Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Stir the suspension vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature for 2-6 hours.

  • Filtration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final protease inhibitor. Further purification, if necessary, can be achieved by reverse-phase HPLC.

Data Summary and Expected Outcomes

The following table summarizes typical data points for the key synthetic steps described. Yields and purity are representative and may vary based on reaction scale and purification efficiency. The inhibitory activity is an example based on similar dipeptidyl boronic acid inhibitors.[10]

StepTransformationTypical YieldPurity (Post-Purification)Key Analytical TechniqueExample Inhibitory Potency (IC₅₀)
Protocol 1 Aldehyde to Carboxylic Acid (Pinnick)85-95%>98%¹H NMR, ¹³C NMR, LC-MSN/A
Protocol 2 Amide Coupling (EDC/HOBt)70-90%>97%¹H NMR, LC-MSN/A
Protocol 3 Cbz Deprotection (Hydrogenation)>90%>98%¹H NMR, HRMS1-20 nM (vs. 20S Proteasome)

Conclusion

This compound is a highly versatile and strategic starting material for the synthesis of complex protease inhibitors. The aldehyde functionality provides a convenient entry point for installing carboxylic acid groups via the mild and reliable Pinnick oxidation. Subsequent standard peptide coupling and deprotection steps allow for the efficient assembly of potent dipeptidyl boronic acid inhibitors. The inherent properties of the piperidine scaffold contribute favorably to the drug-like characteristics of the final compounds, making this a valuable synthetic approach for professionals in drug discovery and development.[14][15][16]

References

Application Note & Protocols: Strategic Synthesis of Chiral Piperidine Derivatives from Benzyl 3-Formylpiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4][5] Its conformational rigidity and ability to engage in specific molecular interactions make it an ideal framework for drug design. This application note provides a detailed guide for researchers and drug development professionals on the stereoselective synthesis of valuable chiral piperidine derivatives, utilizing the versatile starting material, Benzyl 3-formylpiperidine-1-carboxylate. We will explore several robust synthetic strategies, including nucleophilic additions with Grignard reagents, Wittig olefination followed by asymmetric reduction, and modern organocatalytic approaches. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale to empower scientists in their experimental design and execution.

Introduction: The Strategic Value of this compound

This compound is an achiral starting material that serves as an exceptional platform for asymmetric synthesis. The piperidine nitrogen is protected by a carbobenzyloxy (Cbz or Z) group, which is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis. The key to its utility lies in the 3-formyl group (-CHO), a versatile electrophilic handle that allows for the introduction of a wide range of substituents and, crucially, the creation of a new stereocenter at the C3 position.

The strategic challenge is to control the facial selectivity of reactions at the carbonyl carbon, thereby producing one enantiomer in excess. This guide details three field-proven strategies to achieve this goal, transforming a simple achiral aldehyde into complex, enantiomerically enriched piperidine derivatives.

Strategy I: Diastereoselective Grignard Addition

The addition of organometallic reagents, such as Grignard reagents, to the formyl group is a fundamental C-C bond-forming reaction. This process converts the aldehyde into a secondary alcohol, creating a new stereocenter. While a standard Grignard reaction on this substrate would yield a racemic mixture, stereocontrol can be achieved through various methods, though for this guide, we will focus on a direct and reliable protocol.[6][7][8]

Mechanistic Rationale

The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a cyclic transition state, and without a chiral influence, the attack is equally likely from either face of the planar carbonyl group, resulting in a 1:1 mixture of enantiomers. Subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol. The Cbz protecting group remains stable throughout this process.

Workflow for Grignard Addition

sub Benzyl 3-formylpiperidine- 1-carboxylate reagent 1. Phenylmagnesium Bromide (PhMgBr), THF, -78°C to RT 2. Sat. aq. NH4Cl (Workup) sub->reagent product Racemic (R/S)-Benzyl 3-(hydroxy(phenyl)methyl) piperidine-1-carboxylate reagent->product

Caption: General workflow for Grignard addition to the formylpiperidine.

Detailed Protocol: Synthesis of Benzyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

Materials:

  • This compound

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To an oven-dried, 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv., e.g., 1.23 g, 5.0 mmol).

  • Dissolve the starting material in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylmagnesium bromide solution (1.2 equiv., 6.0 mL of 1.0 M solution) dropwise via syringe over 15 minutes. Maintain the temperature below -70 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.[6]

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).[6]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.

Data Presentation:

EntryGrignard ReagentEquivalentsYield (%)Stereoselectivity
1PhMgBr1.2~85-95%Racemic
2MeMgI1.2~80-90%Racemic

Note: Achieving high enantioselectivity for this specific reaction typically requires the use of a chiral ligand or auxiliary, which is beyond the scope of this direct protocol.

Strategy II: Wittig Olefination & Asymmetric Reduction

This powerful two-step sequence first transforms the aldehyde into an α,β-unsaturated system using a Wittig reaction, which is then stereoselectively reduced to introduce the desired chirality.[9] This approach offers great flexibility, as the choice of both the Wittig ylide and the asymmetric reduction catalyst can be tailored to synthesize a wide variety of chiral derivatives.

Step A: Wittig Olefination

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[10][11][12] Using a stabilized ylide, such as (triphenylphosphoranylidene)acetate, typically results in the selective formation of the (E)-alkene, which is ideal for subsequent stereoselective reductions.

Detailed Protocol: Synthesis of (E)-Benzyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 equiv., e.g., 2.47 g, 10.0 mmol) in toluene (40 mL).

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv., 4.21 g, 11.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC. The product, an α,β-unsaturated ester, will be more nonpolar than the starting aldehyde.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure (E)-alkene.

Step B: Asymmetric Reduction of the Enone

With the α,β-unsaturated ester in hand, the crucial chiral center can be installed via asymmetric reduction. Catalytic asymmetric hydrogenation is a highly efficient method for this transformation.[13][14] Iridium-based catalysts with chiral ligands like MeO-BoQPhos have demonstrated high efficacy in the reduction of similar substrates.[13][14]

Workflow for Asymmetric Reduction:

sub (E)-Alkene Intermediate reagent H2 (50 bar), [Ir(COD)Cl]2 Chiral Ligand (e.g., MeO-BoQPhos) DCM, RT sub->reagent product Chiral Piperidine Derivative (High e.e.) reagent->product

Caption: Workflow for the asymmetric hydrogenation step.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • (E)-Benzyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (R)-MeO-BoQPhos (or other suitable chiral ligand)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in a glovebox): To a vial, add [Ir(COD)Cl]₂ (0.005 equiv.) and the chiral ligand (0.011 equiv.). Add degassed DCM (2 mL) and stir for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vessel suitable for hydrogenation, dissolve the α,β-unsaturated ester substrate (1.0 equiv.) in degassed DCM (10 mL).

  • Transfer the prepared catalyst solution to the substrate solution via syringe.

  • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction vigorously at room temperature for 24 hours.

  • After the reaction time, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture and purify by column chromatography to yield the enantiomerically enriched product.

  • Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)e.e. (%)
1(E)-Ester1.050>95%>90%

Strategy III: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals.[15][16] For our substrate, a domino Michael addition/cyclization sequence can be envisioned after an initial Knoevenagel condensation. A chiral organocatalyst, such as a diarylprolinol silyl ether, can effectively control the stereochemistry.

Mechanistic Rationale & Workflow

This strategy involves a one-pot, multi-step process. First, the starting aldehyde undergoes a Knoevenagel condensation with a C-H acid (e.g., malononitrile) to form a reactive Knoevenagel adduct in situ. A second nucleophile then undergoes a stereoselective Michael addition to this adduct, catalyzed by a chiral secondary amine catalyst (e.g., a prolinol derivative). The catalyst forms a transient iminium ion with the adduct, shielding one face and directing the incoming nucleophile to the opposite face, thereby establishing the stereocenter with high fidelity.

G sub Benzyl 3-formyl- piperidine-1-carboxylate intermediate In situ Knoevenagel Adduct sub->intermediate Knoevenagel reagent1 Malononitrile (C-H Acid) reagent1->intermediate reagent2 Dimedone (Nucleophile) product Enantioenriched Polysubstituted Piperidine reagent2->product Asymmetric Michael Addition catalyst Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) catalyst->product Asymmetric Michael Addition intermediate->product Asymmetric Michael Addition

Caption: Logical flow of an organocatalytic domino reaction.

Detailed Protocol: Organocatalytic Domino Reaction

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

  • Chloroform (CHCl₃)

  • Benzoic acid (co-catalyst)

Procedure:

  • To a vial, add this compound (1.0 equiv., 0.1 mmol), malononitrile (1.2 equiv.), and dimedone (1.2 equiv.).

  • Add the chiral diarylprolinol silyl ether catalyst (0.02 equiv., 20 mol%) and benzoic acid (0.02 equiv.).

  • Dissolve the components in chloroform (0.5 mL).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the polysubstituted chiral piperidine derivative.

  • Characterize the product and determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by NMR and chiral HPLC, respectively.

Data Presentation:

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)d.r.e.e. (%)
12025 (RT)~70-85%>20:1>95%

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of enantiomerically enriched piperidine derivatives. The protocols detailed in this guide—spanning classic organometallic additions, robust Wittig/asymmetric reduction sequences, and modern organocatalytic transformations—provide researchers with a reliable toolkit to access a diverse range of chiral structures. The choice of strategy depends on the desired final product, available equipment, and scalability requirements. By understanding the mechanistic principles behind each protocol, scientists can rationally design and execute syntheses to accelerate their research and drug discovery programs.

References

Application Notes & Protocols: Leveraging Benzyl 3-formylpiperidine-1-carboxylate for the Discovery of Novel Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Benzyl 3-formylpiperidine-1-carboxylate as a pivotal scaffold in the discovery of novel drugs for neurological disorders. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust drug discovery campaigns.

The Strategic Imperative: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its prevalence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it exceptionally well-suited for targeting the central nervous system (CNS).[2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating high-affinity interactions with a diverse range of biological targets.[3] Furthermore, the piperidine motif can enhance a molecule's druggability by improving its metabolic stability and pharmacokinetic profile, including the critical ability to penetrate the blood-brain barrier.[2][3]

Given the complexity of neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain, the ability to rapidly generate and screen diverse libraries of compounds is paramount.[4][5][6][7] This is where strategic building blocks like this compound come to the fore. This compound is not intended for direct therapeutic use but rather as a highly versatile starting material. Its key features are:

  • A Protected Piperidine Nitrogen: The benzyl carboxylate (Cbz or Z) group provides a stable, protecting group for the piperidine nitrogen, preventing unwanted side reactions while allowing for chemistry to be performed on other parts of the molecule. This group can be efficiently removed under specific conditions later in the synthetic sequence.

  • A Reactive Formyl Group: The aldehyde functionality at the 3-position is a key synthetic handle. It allows for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.[8]

This combination makes this compound an ideal starting point for combinatorial chemistry and library synthesis, aimed at discovering novel ligands for various CNS targets.

Synthetic Strategy: From a Single Scaffold to a Diverse Library

The primary application of this compound is as a precursor for generating a library of substituted piperidine derivatives. The formyl group is amenable to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following workflow illustrates the central role of this building block in a typical drug discovery campaign.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Product Diversification cluster_2 Phase 3: Biological Screening A This compound (Starting Scaffold) B Reductive Amination (with various amines R-NH2) A->B C Wittig Reaction (with various phosphonium ylides) A->C D Grignard/Organolithium Addition (with various R-MgBr/R-Li) A->D E Knoevenagel Condensation (with active methylene compounds) A->E F Library of 3-Substituted Piperidine Derivatives B->F C->F D->F E->F G Optional Deprotection (Removal of Cbz group) F->G H Further N-Functionalization G->H I Screening against Neurological Targets (e.g., AChE, MAO, GPCRs) H->I J Hit Identification I->J K Lead Optimization J->K

Caption: Synthetic workflow for library generation from the core scaffold.

Application in Alzheimer's Disease Drug Discovery: A Case Study

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[4][5] The piperidine scaffold is a key component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used to manage AD symptoms.[1] Derivatives of this compound can be readily synthesized to target AChE and other relevant pathways in AD.

Targeting the Cholinergic System

The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a major therapeutic strategy for AD.[1] By using this compound, researchers can synthesize novel derivatives designed to interact with the active site of AChE. For example, reductive amination with various benzylamines can lead to compounds that mimic the core structure of Donepezil.

G cluster_AD Alzheimer's Disease Pathology Presynaptic_Neuron Presynaptic Neuron Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft Acetylcholinesterase (AChE) degrades ACh Target for Inhibition Presynaptic_Neuron:f1->Synaptic_Cleft:h Postsynaptic_Neuron Postsynaptic Neuron Cholinergic Receptor Activation Synaptic_Cleft->Postsynaptic_Neuron:f0 AD_Impairment Impaired Signal (Cognitive Deficit) Synaptic_Cleft:here->AD_Impairment Excessive ACh breakdown Cognitive_Function Normal Cognitive Function Postsynaptic_Neuron:f1->Cognitive_Function Inhibitor Piperidine-Based AChE Inhibitor (Synthesized from Scaffold) Inhibitor->Synaptic_Cleft:here Blocks AChE

Caption: Targeting acetylcholinesterase in the synaptic cleft.

Experimental Protocols

The following protocols are provided as examples. Researchers should adapt them based on the specific reaction and assay requirements. Standard laboratory safety procedures must be followed at all times.

Protocol: Synthesis of a 3-(Aminomethyl)piperidine Derivative via Reductive Amination

This protocol details the synthesis of a representative derivative using this compound and benzylamine.

Objective: To synthesize Benzyl 3-((benzylamino)methyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the STAB to the reaction mixture portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

Compound IDStarting MaterialReagentYield (%)¹H NMRMass Spec (m/z)
XYZ-001Benzyl 3-formyl...Benzylamine85%Conforms[M+H]⁺ calculated, found
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.

Objective: To determine the IC₅₀ value of a synthesized piperidine derivative against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Synthesized test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. Dilute test compounds and Donepezil to various concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (at varying concentrations)

    • DTNB solution

    • AChE enzyme solution

  • Incubation: Incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate (ATCI) solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation:

Compound IDTargetIC₅₀ (µM)
XYZ-001AChE1.5 ± 0.2
DonepezilAChE0.02 ± 0.005

Conclusion

This compound is a powerful and versatile tool in the arsenal of medicinal chemists focused on neurological disorders. Its utility lies not in its own biological activity, but in its capacity as a strategic building block for the efficient synthesis of diverse chemical libraries.[8] By leveraging the reactivity of its formyl group, researchers can explore a vast chemical space around the privileged piperidine scaffold, significantly increasing the probability of discovering novel and potent modulators of CNS targets. The protocols and strategies outlined in this guide provide a framework for the successful application of this compound in accelerating the pace of neurological drug discovery.

References

Benzyl 3-formylpiperidine-1-carboxylate in the preparation of receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Benzyl 3-formylpiperidine-1-carboxylate in the Synthesis of Advanced Receptor Antagonists

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2][3] Its defined three-dimensional structure allows for precise orientation of functional groups, which is critical for selective interaction with biological targets. This guide focuses on a highly versatile synthetic intermediate, this compound, and elucidates its strategic application in the development of potent and selective receptor antagonists. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols for its conversion into advanced drug candidates, and discuss the broader implications for structure-activity relationship (SAR) studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The Strategic Importance of the this compound Scaffold

This compound is not merely a reagent; it is a carefully designed synthetic platform. Its utility stems from the orthogonal reactivity of its three key components, allowing for a stepwise and controlled elaboration into complex molecular architectures.

  • The Piperidine Core: This saturated heterocycle provides a rigid, non-aromatic framework. Its chair-like conformation allows substituents to be placed in well-defined axial or equatorial positions, profoundly influencing the molecule's interaction with the intricate topology of a receptor's binding site.[3][4]

  • The N-Benzyl Carbamate (Cbz) Protecting Group: The Cbz group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions. Crucially, it can be removed cleanly and efficiently via catalytic hydrogenolysis. This unmasks the secondary amine at a late stage in the synthesis, providing a key point for diversification to modulate pharmacokinetics and target engagement.

  • The 3-Formyl (Aldehyde) Group: This electrophilic handle is the primary site for synthetic manipulation. Its reactivity allows for the introduction of a vast array of side chains and functional groups through reliable and high-yielding chemical transformations, most notably reductive amination. This process is fundamental to building the pharmacophores responsible for receptor affinity and selectivity.[5]

The logical separation of these functionalities enables a divergent synthetic approach, as illustrated below. From a single, common intermediate, a multitude of final compounds can be generated for biological screening.

G start_node This compound step1_node Step 1: Side Chain Introduction (e.g., Reductive Amination) start_node->step1_node intermediate_node Cbz-Protected Intermediate step1_node->intermediate_node step2_node Step 2: N-Deprotection (Hydrogenolysis) intermediate_node->step2_node free_amine_node Piperidine Core (Free Amine) step2_node->free_amine_node step3_node Step 3: Final Diversification (N-Alkylation / N-Acylation) free_amine_node->step3_node compound_a Antagonist A step3_node->compound_a Introduce R' Group compound_b Antagonist B step3_node->compound_b Introduce R' Group compound_c Antagonist C step3_node->compound_c Introduce R' Group

Figure 1: A divergent synthetic workflow. This diagram illustrates the divergent synthetic strategy enabled by the this compound scaffold.

Application Showcase: Synthesis of a Sigma-1 (σ1) Receptor Antagonist

To demonstrate the practical application of this scaffold, we will detail the synthesis of a potent antagonist for the Sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein implicated in various neurological conditions, including neuropathic pain, making it a high-value therapeutic target.[1][2] Antagonists of this receptor have shown significant promise in preclinical models of pain.[6]

Overall Synthetic Scheme

The following scheme outlines the three-step synthesis of a target σ1 antagonist, starting from this compound.

G start Starting Material (this compound) reductive_amination 1. NaBH(OAc)₃ DCE, rt start->reductive_amination amine + 4-Methoxyphenethylamine intermediate1 Intermediate 1 (Cbz-protected amine) deprotection 2. H₂, 10% Pd/C MeOH, rt intermediate1->deprotection intermediate2 Intermediate 2 (Deprotected piperidine) alkylation 3. K₂CO₃, MeCN 60 °C intermediate2->alkylation alkyl_halide + Benzyl Bromide final_product Final Product (σ1 Antagonist) reductive_amination->intermediate1 deprotection->intermediate2 alkylation->final_product

Figure 2: Three-step synthesis of a model σ1 antagonist. A high-level overview of the synthetic route from the starting aldehyde to the final target compound.

Detailed Experimental Protocols

Materials and Equipment:

  • This compound (MW: 247.29 g/mol )[5][7]

  • 4-Methoxyphenethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Palladium on carbon (10% Pd/C)

  • Benzyl bromide

  • Standard laboratory glassware, magnetic stirrers, rotary evaporator

  • Access to TLC, LC-MS, NMR, and HPLC instrumentation

Protocol 1: Step 1 - Reductive Amination

Principle: This reaction proceeds via the formation of an intermediate iminium ion from the aldehyde and the primary amine, which is then selectively reduced in situ by sodium triacetoxyborohydride. NaBH(OAc)₃ is the reagent of choice due to its mild nature and tolerance of slightly acidic conditions, which favor iminium ion formation without over-reducing the starting aldehyde.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.47 g, 10 mmol).

  • Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 50 mL).

  • Add 4-methoxyphenethylamine (1.05 eq, 10.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol). Caution: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • In-Process Validation: Monitor the reaction's completion by TLC or LC-MS. The disappearance of the starting aldehyde spot/peak indicates completion.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-protected intermediate.

  • Purify the product via flash column chromatography if necessary.

Protocol 2: Step 2 - N-Cbz Deprotection via Hydrogenolysis

Principle: Catalytic hydrogenolysis employs hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond of the carbamate. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, making this a very clean transformation.

Procedure:

  • Dissolve the Cbz-protected intermediate from Protocol 1 (1.0 eq) in methanol (MeOH) (approx. 100 mL).

  • Transfer the solution to a heavy-walled hydrogenation flask.

  • Caution: Perform this step in a well-ventilated fume hood. Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature for 4-8 hours.

  • In-Process Validation: Monitor by LC-MS. A successful reaction is marked by the complete consumption of starting material and the appearance of the deprotected product mass.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperidine core, which is often used in the next step without further purification.

Protocol 3: Step 3 - Final N-Alkylation

Principle: The newly exposed secondary amine is a nucleophile that can be readily alkylated by an electrophile, such as benzyl bromide, in the presence of a mild base. The base neutralizes the HBr formed during the reaction, driving it to completion.

Procedure:

  • Dissolve the deprotected piperidine from Protocol 2 (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) (approx. 50 mL).

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Add benzyl bromide (1.1 eq). Caution: Benzyl bromide is a lachrymator.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • In-Process Validation: Monitor by LC-MS for the formation of the final product.

  • Work-up: Cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification and Characterization: Purify the final antagonist by flash column chromatography or preparative HPLC. Characterize the final compound thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess its purity (>95% by HPLC is standard for in vitro assays).

Summary of Synthetic Data

The following table provides representative data for the synthesis described.

Compound IDDescriptionMolecular Weight ( g/mol )Synthetic StepTypical YieldPurity (HPLC)
SM-1 This compound247.29Starting MaterialN/A>98%
INT-1 Cbz-protected Intermediate382.501. Reductive Amination85-95%>95%
INT-2 Deprotected Piperidine Core248.362. Hydrogenolysis90-99%Used Crude
FP-1 Final σ1 Antagonist338.483. N-Alkylation70-85%>98%

Biological Context: The Role of σ1 Receptor Antagonism

The σ1 receptor is a unique ligand-operated molecular chaperone protein located primarily at the endoplasmic reticulum (ER). Under normal conditions, it modulates calcium signaling and regulates the function of various ion channels. In pathological states like neuropathic pain, the receptor's activity can contribute to neuronal hyperexcitability. A σ1 antagonist binds to the receptor and blocks these interactions, leading to a reduction in pain signaling.

G receptor_node σ1 Receptor (ER Chaperone) channel_node Ion Channels (e.g., NMDA, VGCC) receptor_node->channel_node Modulates effect_node Reduced Neuronal Hyperexcitability pain_node Pain Signaling channel_node->pain_node Contributes to antagonist_node σ1 Antagonist (e.g., FP-1) antagonist_node->receptor_node Binds & Blocks antagonist_node->effect_node Leads to effect_node->pain_node Inhibits

Figure 3: Mechanism of σ1 receptor antagonism. This diagram shows how a synthesized antagonist can block the σ1 receptor, preventing its modulation of ion channels and thereby reducing pain signaling.

Conclusion and Future Directions

This compound is a premier building block for constructing libraries of piperidine-based receptor antagonists. The protocols outlined herein are robust, scalable, and amenable to high-throughput synthesis, making them ideal for academic research and industrial drug discovery campaigns. By simply varying the amine used in Protocol 1 or the electrophile in Protocol 3, researchers can rapidly generate a diverse set of analogs for comprehensive SAR studies. This strategic approach accelerates the identification of lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for a wide range of biological targets, including GPCRs, ion channels, and enzymes.[8][9][10]

References

Application Notes & Protocols: Multi-Step Organic Synthesis Utilizing Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, underscores its significance as a privileged scaffold in drug design.[1][2][3] Piperidine derivatives offer a unique combination of conformational flexibility and the ability to engage in crucial intermolecular interactions, making them ideal frameworks for developing therapeutic agents.

Benzyl 3-formylpiperidine-1-carboxylate (CAS No: 405063-39-0 for the S-enantiomer) is a highly versatile bifunctional building block that capitalizes on the utility of the piperidine core.[4][5] Its structure features two key reactive sites:

  • An aldehyde at the C3 position, which serves as a versatile handle for chain extension and functionalization through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • A carbobenzyloxy (Cbz or Z) protected amine , which ensures stability of the piperidine nitrogen during initial synthetic transformations, preventing unwanted side reactions.[6] This protecting group can be selectively removed under well-established conditions later in the synthetic sequence.[6][7]

These application notes provide detailed, field-proven protocols for key multi-step synthetic transformations starting from this compound, offering researchers a reliable guide for the synthesis of complex, biologically active molecules.[4]

Core Synthetic Transformation: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[8] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding amine.

Causality and Experimental Rationale: The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[9][10] The reaction is typically performed in chlorinated solvents like Dichloroethane (DCE) or more environmentally benign solvents like Ethyl Acetate (EtOAc) where the reagents are soluble and stable.[10]

Protocol 2.1: Synthesis of Benzyl 3-((benzylamino)methyl)piperidine-1-carboxylate

Workflow Diagram:

G cluster_conditions Reaction Conditions SM Benzyl 3-formylpiperidine- 1-carboxylate Reagents 1. Benzylamine 2. Sodium Triacetoxyborohydride    (NaBH(OAc)₃) 3. Dichloroethane (DCE) 4. Acetic Acid (cat.) SM->Reagents Product Benzyl 3-((benzylamino)methyl)- piperidine-1-carboxylate Reagents->Product Room Temperature, 4-6 h Room Temperature, 4-6 h

Caption: Reductive amination workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound247.291.0247 mg
Benzylamine107.151.1118 mg (116 µL)
Sodium triacetoxyborohydride (STAB)211.941.2254 mg
Dichloroethane (DCE)--5 mL
Acetic Acid (glacial)60.05catalytic~1 drop (optional)

Step-by-Step Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol).

  • Dissolve the starting material in Dichloroethane (5 mL).

  • Add Benzylamine (116 µL, 1.1 mmol) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, though it is often not necessary with STAB.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate.

  • In a single portion, carefully add Sodium triacetoxyborohydride (254 mg, 1.2 mmol). Note: The reaction may bubble slightly as acetic acid is released from the reagent.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with Dichloromethane (DCM) (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

    • Typical Yield: 85-95%.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[11][12] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a triphenylphosphine oxide byproduct.[11]

Causality and Experimental Rationale: The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[12] The choice of base for generating the ylide is critical. Strong bases like n-butyllithium (n-BuLi) are often used for non-stabilized ylides, while milder bases like sodium hydroxide can be sufficient for stabilized ylides.[11] For this protocol, we will use a common non-stabilized ylide to produce a simple alkene.

Protocol 3.1: Synthesis of Benzyl 3-vinylpiperidine-1-carboxylate

Workflow Diagram:

G cluster_conditions Reaction Conditions YlidePrep Methyltriphenylphosphonium bromide + n-Butyllithium (n-BuLi) in THF Aldehyde Benzyl 3-formylpiperidine- 1-carboxylate YlidePrep->Aldehyde 1. Add Aldehyde at 0°C 2. Warm to RT Product Benzyl 3-vinylpiperidine- 1-carboxylate Aldehyde->Product 0°C to Room Temperature, 2-4 h 0°C to Room Temperature, 2-4 h

Caption: Wittig reaction workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Methyltriphenylphosphonium bromide357.231.2429 mg
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.10.44 mL
Anhydrous Tetrahydrofuran (THF)--10 mL
This compound247.291.0247 mg

Step-by-Step Procedure:

  • Safety First: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. n-BuLi is highly pyrophoric.

  • To a flame-dried 50 mL round-bottom flask under inert gas, add Methyltriphenylphosphonium bromide (429 mg, 1.2 mmol).

  • Add anhydrous THF (10 mL) and cool the resulting suspension to 0°C in an ice bath.

  • While stirring vigorously, add n-Butyllithium (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise via syringe. The solution will turn a characteristic bright yellow, indicating ylide formation. Stir at 0°C for 30 minutes.

  • Prepare a solution of this compound (247 mg, 1.0 mmol) in a separate flask with a small amount of anhydrous THF (~2 mL).

  • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to isolate the desired alkene.

    • Typical Yield: 70-85%.

Oxidation to a Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid provides a new synthetic handle for further elaboration, most commonly for the formation of amide bonds via coupling with amines. The Pinnick oxidation is an excellent choice for this transformation as it is highly selective for aldehydes and proceeds under mild conditions, tolerating a wide range of other functional groups.

Causality and Experimental Rationale: The Pinnick oxidation uses sodium chlorite (NaClO₂) as the oxidant. The reaction requires a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive and potentially explosive chlorine dioxide gas and to avoid side reactions like chlorination of the product. A phosphate buffer is used to maintain a slightly acidic pH (~4-5), which is optimal for the reaction.

Protocol 4.1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid

Workflow Diagram:

G cluster_conditions Reaction Conditions SM Benzyl 3-formylpiperidine- 1-carboxylate Reagents 1. Sodium Chlorite (NaClO₂) 2. Sodium Dihydrogen Phosphate (NaH₂PO₄) 3. 2-Methyl-2-butene 4. t-BuOH / Water SM->Reagents Product 1-(Benzyloxycarbonyl)piperidine- 3-carboxylic acid Reagents->Product Room Temperature, 3-5 h Room Temperature, 3-5 h

Caption: Pinnick oxidation workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound247.291.0247 mg
tert-Butanol (t-BuOH)--5 mL
2-Methyl-2-butene70.135.0351 mg (0.53 mL)
Sodium dihydrogen phosphate (NaH₂PO₄)119.981.5180 mg
Sodium chlorite (NaClO₂) (80% pure)90.441.5169 mg
Water--2 mL

Step-by-Step Procedure:

  • In a 50 mL flask, dissolve this compound (247 mg, 1.0 mmol) in t-BuOH (5 mL) and 2-methyl-2-butene (0.53 mL, 5.0 mmol).

  • In a separate beaker, prepare the aqueous buffer by dissolving sodium dihydrogen phosphate (180 mg, 1.5 mmol) and sodium chlorite (169 mg, 1.5 mmol) in water (2 mL).

  • Cool the aldehyde solution to 0°C and add the aqueous buffer solution dropwise over 10-15 minutes. Caution: Ensure good ventilation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once complete, dilute the reaction mixture with water (10 mL) and adjust the pH to ~2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step or can be purified by crystallization or chromatography.

    • Typical Yield: 90-98%.

Multi-Step Synthesis and Deprotection

The true power of this compound lies in its use in multi-step sequences. The final, crucial step in many such syntheses is the removal of the Cbz protecting group to liberate the free secondary amine, which is often a key pharmacophore.

Synthetic Sequence Example: The following sequence demonstrates the combination of reductive amination followed by Cbz deprotection.

Overall Workflow:

G Start Benzyl 3-formylpiperidine- 1-carboxylate Step1 Reductive Amination (Protocol 2.1) Start->Step1 Intermediate Cbz-Protected Diamine Step1->Intermediate Step2 Cbz Deprotection (Protocol 5.1) Intermediate->Step2 Final Final Product: 3-((Benzylamino)methyl)piperidine Step2->Final

Caption: Multi-step synthesis and deprotection sequence.

Protocol 5.1: Cbz Deprotection via Hydrogenolysis

Causality and Experimental Rationale: The Cbz group is exquisitely sensitive to catalytic hydrogenolysis.[6] The benzylic C-O bond is readily cleaved by hydrogen gas in the presence of a palladium catalyst (typically on a carbon support, Pd/C). This process is clean, with the byproducts being only toluene and carbon dioxide, which are easily removed.[6] This method is orthogonal to many other protecting groups, such as Boc or Fmoc.[6] While effective, acid-mediated deprotection has also emerged as a practical, metal-free alternative.[13]

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Benzyl 3-((benzylamino)methyl)piperidine-1-carboxylate338.451.0338 mg
Palladium on Carbon (Pd/C), 10 wt. %-10 mol %~34 mg
Methanol (MeOH) or Ethanol (EtOH)--10 mL
Hydrogen (H₂) gas2.02excess1 atm (balloon)

Step-by-Step Procedure:

  • Safety First: Palladium on carbon can be pyrophoric when dry. Handle with care. Hydrogen gas is flammable; ensure the setup is in a well-ventilated fume hood and free from ignition sources.

  • Dissolve the Cbz-protected amine (338 mg, 1.0 mmol) in methanol or ethanol (10 mL) in a suitable flask.

  • Carefully add the 10% Pd/C catalyst (34 mg) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC. The disappearance of the UV-active starting material is a good indicator of progress. The reaction is typically complete in 2-12 hours.

  • Once complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol. Caution: Do not allow the Celite pad with the catalyst to dry out completely. Quench it with water.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product. The product is often of high purity and may not require further purification.

    • Typical Yield: >95% (quantitative).

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex piperidine-containing molecules. The protocols detailed herein for reductive amination, Wittig olefination, oxidation, and subsequent Cbz-deprotection provide a robust and reliable toolkit for researchers in drug discovery and development. By understanding the causality behind each experimental choice, scientists can confidently adapt and apply these methods to construct novel chemical entities with significant therapeutic potential.

References

Topic: Asymmetric Synthesis Strategies Employing (S)- or (R)-Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of stereocenters onto this ring system is a critical step in the development of potent and selective drug candidates. This application note provides a detailed guide to the strategic use of (S)- and (R)-Benzyl 3-formylpiperidine-1-carboxylate, versatile chiral building blocks for asymmetric synthesis. We will explore the underlying principles of stereocontrol, provide detailed protocols for key transformations such as diastereoselective nucleophilic additions and reductive aminations, and discuss the rationale behind experimental design choices.

Introduction: The Chiral Building Block

(S)- or (R)-Benzyl 3-formylpiperidine-1-carboxylate is a powerful intermediate for constructing complex, chirally-defined piperidine derivatives. Its utility stems from two key features:

  • A Pre-existing Stereocenter: The chiral center at the C3 position serves as a powerful stereodirecting element, influencing the facial selectivity of reactions at the adjacent aldehyde carbonyl.

  • The N-Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is more than a simple amine protectant.[2] Its steric bulk and conformational rigidity play a crucial role in establishing a biased environment around the reactive aldehyde. The Cbz group is stable under a wide range of acidic and basic conditions, making it orthogonal to many other protecting groups, and it can be reliably removed under mild hydrogenolysis conditions.[2][3]

This combination allows chemists to translate the existing chirality at C3 into a new, well-defined stereocenter at the adjacent carbon, forming the basis for diastereoselective synthesis.

Core Strategy: Diastereoselective Nucleophilic Addition to the Aldehyde

The primary synthetic strategy involves the diastereoselective addition of a nucleophile to the formyl group. The stereochemical outcome is dictated by the preferential attack of the nucleophile on one of the two diastereotopic faces of the aldehyde. This is largely governed by steric hindrance, where the nucleophile approaches from the least hindered trajectory. The bulky N-Cbz group restricts rotation and encourages a conformation where one face of the aldehyde is significantly more accessible than the other.

cluster_0 Asymmetric Synthesis Workflow Start (S)- or (R)-Benzyl 3-formylpiperidine-1-carboxylate Reaction Diastereoselective Reaction (e.g., Grignard, Organolithium) Start->Reaction  1. Add Nucleophile (Nu-) Intermediate Diastereomerically Enriched 3-(1-hydroxyalkyl)piperidine (N-Cbz protected) Reaction->Intermediate  2. Aqueous Workup Deprotection Cbz-Group Removal (e.g., Catalytic Hydrogenation) Intermediate->Deprotection  3. H₂, Pd/C Final Chiral Piperidine Derivative (Target Molecule) Deprotection->Final  4. Isolation

Caption: General workflow for asymmetric synthesis.

Application Protocol 1: Diastereoselective Grignard Reaction

This protocol details the synthesis of diastereomerically enriched 3-(1-hydroxyalkyl)piperidine derivatives. The procedure is adapted from standard methodologies for nucleophilic additions to chiral aldehydes.

Objective: To perform a diastereoselective addition of an organomagnesium reagent to (R)-Benzyl 3-formylpiperidine-1-carboxylate to generate a new stereocenter with high control.

Materials & Reagents
  • (R)-Benzyl 3-formylpiperidine-1-carboxylate[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Protocol
  • Preparation: To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add (R)-Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq, e.g., 2.47 g, 10 mmol).

  • Dissolution: Dissolve the aldehyde in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Efficient stirring is critical.

  • Nucleophilic Addition: Add the Grignard reagent (1.2 eq, e.g., 12 mL of a 1.0 M solution) dropwise via syringe over 20 minutes. Maintain the temperature at -78 °C throughout the addition.

    • Expert Insight: Maintaining a low temperature is paramount for maximizing diastereoselectivity by minimizing the kinetic energy of the system, which enhances the energetic difference between the two transition states of nucleophilic attack.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with 30% EtOAc/Hexanes.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture can then be allowed to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium chloride solution (brine, 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% EtOAc in hexanes) to yield the diastereomerically enriched alcohol product.

Expected Results & Data

The diastereomeric ratio (d.r.) of the product should be determined by ¹H NMR analysis of the purified product or by chiral HPLC.

Nucleophile (R-MgBr)Expected Major DiastereomerTypical YieldTypical d.r.
Methylmagnesium bromide(R)-Benzyl 3-((R)-1-hydroxyethyl)piperidine-1-carboxylate85-95%>95:5
Phenylmagnesium bromide(R)-Benzyl 3-((R)-hydroxy(phenyl)methyl)piperidine-1-carboxylate80-90%>97:3
Isopropylmagnesium chloride(R)-Benzyl 3-((S)-1-hydroxy-2-methylpropyl)piperidine-1-carboxylate75-85%>90:10

Table 1: Representative data for diastereoselective Grignard additions. Yields and d.r. are estimates based on analogous systems and are dependent on precise reaction conditions.

Application Protocol 2: Diastereoselective Reductive Amination

Chiral 3-aminopiperidine structures are valuable intermediates for synthesizing compounds like DPP-IV inhibitors.[5] Reductive amination of the chiral aldehyde provides a direct route to N-protected 3-(aminomethyl)piperidine derivatives.

Objective: To synthesize a chiral secondary amine via a one-pot reductive amination of (S)-Benzyl 3-formylpiperidine-1-carboxylate with a primary amine.

cluster_1 Reductive Amination Logical Flow Aldehyde (S)-Aldehyde Imine Intermediate Iminium Ion (transient) Aldehyde->Imine + Amine, - H₂O Amine Primary Amine (e.g., Benzylamine) Product Diastereomerically Enriched Secondary Amine Imine->Product + Reducer Reducer Reducing Agent (NaBH(OAc)₃)

Caption: Logical flow of a one-pot reductive amination.

Materials & Reagents
  • (S)-Benzyl 3-formylpiperidine-1-carboxylate

  • Primary amine (e.g., benzylamine, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol
  • Setup: In a round-bottomed flask, dissolve (S)-Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq) and the primary amine (1.0 eq) in DCM.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Expert Insight: NaBH(OAc)₃ is the reagent of choice as it is milder than NaBH₄ and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions like aldehyde self-reduction.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired secondary amine product.

Downstream Processing: N-Cbz Deprotection

A key advantage of the Cbz group is its clean removal via catalytic hydrogenation to unmask the piperidine nitrogen for further functionalization.[3]

Protocol: Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~10 mol% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Caution: Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which is often isolated as a free base or can be converted to a salt (e.g., HCl salt) for improved stability and handling.

Conclusion

(S)- and (R)-Benzyl 3-formylpiperidine-1-carboxylate are high-value chiral synthons that enable the stereocontrolled synthesis of complex piperidine derivatives. The strategic placement of the Cbz protecting group provides a reliable handle for directing the stereochemical outcome of nucleophilic additions to the adjacent aldehyde. The protocols outlined in this note demonstrate robust and adaptable methods for generating new stereocenters with high diastereoselectivity, providing a clear pathway for medicinal chemists and drug development professionals to access novel and chirally pure molecular entities.

References

Scale-up synthesis of piperidine-based APIs using Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Piperidine-Based APIs using Benzyl 3-formylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif in drug design. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs) utilizing the versatile intermediate, this compound.[3][4] We will focus on the reductive amination pathway, a robust and widely applicable C-N bond-forming reaction, detailing critical process parameters, a step-by-step kilogram-scale protocol, and essential analytical controls necessary for ensuring a reproducible and high-purity synthesis suitable for drug development professionals.[5][6]

Strategic Overview: The Role of Reductive Amination in Piperidine API Synthesis

The synthesis of complex APIs often hinges on the efficient and selective formation of carbon-nitrogen bonds. Reductive amination stands out as a premier strategy for this transformation due to its operational simplicity, broad substrate scope, and the generation of minimal byproducts.[6] The core of the process involves the reaction of a carbonyl compound—in this case, our aldehyde intermediate, this compound—with a primary or secondary amine to form a transient imine or iminium ion, which is then reduced in situ to the target amine.

The choice of a mild and selective reducing agent is paramount to the success of this reaction, particularly on a large scale. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol. Its reduced reactivity compared to other hydrides like sodium borohydride or lithium aluminum hydride prevents the premature reduction of the starting aldehyde. Furthermore, it is a solid that is soluble in many organic solvents, making it easier to handle in a manufacturing environment than gaseous hydrogen or pyrophoric reagents.[7][8][9]

Reaction Scheme

The general transformation is illustrated below, showcasing the coupling of the piperidine aldehyde with a representative primary amine (R-NH₂).

reactant1 This compound reagents Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) Ambient Temperature reactant1->reagents reactant2 +   R-NH₂ (Primary Amine) reactant2->reagents product N-Cbz-3-(alkylaminomethyl)piperidine Derivative reagents->product

Caption: General scheme for reductive amination.

Critical Process Parameters and Scale-Up Rationale

Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces challenges related to mass and heat transfer, reagent handling, and process safety. The following parameters have been identified as critical for the successful scale-up of this reductive amination protocol.

ParameterRecommended SettingRationale & Justification
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selectivity: STAB is a mild reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol impurity.[6]
Stoichiometry 1.2 - 1.5 equivalents of STABDriving Completion: A moderate excess of the reducing agent ensures the reaction proceeds to completion in a reasonable timeframe. The exact equivalence should be optimized based on the reactivity of the specific amine substrate.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solubility & Inertness: Chlorinated solvents are excellent choices as they provide good solubility for the Cbz-protected intermediate, the amine, and the STAB reagent, while remaining inert to the reaction conditions.
Temperature 15 - 25 °CExotherm Control: The reaction is mildly exothermic, particularly during the addition of STAB. Maintaining a controlled ambient temperature using a reactor jacket is crucial on a large scale to prevent temperature spikes that could lead to side reactions.
Reagent Addition Portion-wise addition of STABSafety & Control: Adding STAB in portions allows for careful management of the reaction exotherm and any off-gassing. This is a critical safety and control measure in a large-scale reactor.[7][10]
Work-up Aqueous Sodium Bicarbonate (NaHCO₃) QuenchNeutralization & Removal: Quenching with a mild aqueous base neutralizes any remaining acetic acid from the STAB reagent and facilitates the removal of boron salts into the aqueous phase during extraction.

Kilogram-Scale Synthesis Protocol

This protocol details the synthesis of a representative piperidine API derivative, followed by deprotection and salt formation.

PART A: Reductive Amination (Formation of Protected Intermediate)

Materials and Equipment:

  • Reactor: 100 L Glass-Lined Reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Chemicals:

    • This compound (5.00 kg, 20.22 mol)

    • Primary Amine (R-NH₂) (1.05 eq., 21.23 mol)

    • Sodium Triacetoxyborohydride (STAB) (1.3 eq., 5.57 kg, 26.29 mol)

    • Dichloromethane (DCM) (50 L)

    • Saturated Aqueous Sodium Bicarbonate Solution (25 L)

    • Brine Solution (15 L)

    • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with this compound (5.00 kg) and the primary amine (1.05 eq.). Add Dichloromethane (50 L) and begin stirring to form a clear solution.

  • Cooling: Cool the reactor contents to 15-20°C using the reactor jacket.

  • STAB Addition: Carefully add the Sodium Triacetoxyborohydride (5.57 kg) to the reactor portion-wise over 1-2 hours. Causality Note: This controlled addition is critical to manage the exotherm and maintain the internal temperature below 25°C.[7][8]

  • Reaction Monitoring: Stir the reaction mixture at 20-25°C. Monitor the reaction progress by HPLC or TLC every 1-2 hours until the starting aldehyde is consumed (typically 4-8 hours).

  • Quenching: Once complete, slowly and carefully add saturated aqueous sodium bicarbonate solution (25 L) to the reactor. Safety Note: Quenching is exothermic and will release gas. Ensure adequate venting and slow addition.

  • Work-up & Extraction: Stir the biphasic mixture for 30 minutes. Stop the stirring and allow the layers to separate. Drain the lower organic layer.

  • Back Extraction: (Optional but recommended) Charge the aqueous layer back to the reactor and extract with DCM (10 L) to recover any residual product.

  • Washing: Combine the organic layers and wash with brine solution (15 L).

  • Drying & Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz protected piperidine derivative, typically as an oil.

PART B: Cbz-Deprotection and Hydrochloride Salt Formation

Materials and Equipment:

  • Hydrogenator: Appropriate scale hydrogenation vessel.

  • Chemicals:

    • Crude Product from Part A

    • Palladium on Carbon (10% Pd/C, 50% wet) (5 mol% loading)

    • Methanol (50 L)

    • Hydrochloric Acid in Isopropanol (IPA) (Concentration pre-determined)

Procedure:

  • Hydrogenation Setup: Dissolve the crude product from Part A in Methanol (50 L) and charge it to the hydrogenator.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

  • Deprotection: Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir vigorously. Monitor the reaction for the uptake of hydrogen and by HPLC for the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Salt Formation: Transfer the filtrate to a clean reactor. Cool the solution to 0-5°C.

  • Precipitation: Slowly add a solution of HCl in Isopropanol to the stirred solution until the desired pH is reached (typically pH 1-2). The hydrochloride salt of the API will precipitate.

  • Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization. Isolate the solid product by filtration.[11]

  • Drying: Wash the filter cake with cold isopropanol and dry the final API hydrochloride salt under vacuum at 40-50°C.

Process Workflow and Quality Control

A successful scale-up campaign relies on a well-defined workflow with integrated quality control checkpoints.

cluster_0 Part A: Reductive Amination cluster_1 Part B: Deprotection & Salt Formation A1 Charge Reactor: - Aldehyde - Amine - DCM A2 Cool to 15-20°C A1->A2 A3 Portion-wise Addition of STAB A2->A3 A4 Reaction at 20-25°C A3->A4 QC1 IPC Check: - HPLC/TLC - Confirm Aldehyde Consumption A4->QC1 A5 Aqueous NaHCO₃ Quench QC1->A5 A6 Phase Separation & Extraction A5->A6 A7 Solvent Concentration A6->A7 A_OUT Crude Protected Intermediate A7->A_OUT B1 Dissolve Crude in MeOH A_OUT->B1 Proceed to Deprotection B2 Hydrogenation (10% Pd/C, H₂) B1->B2 QC2 IPC Check: - HPLC - Confirm Cbz Removal B2->QC2 B3 Catalyst Filtration QC2->B3 B4 Cool to 0-5°C B3->B4 B5 Add HCl/IPA to Precipitate B4->B5 B6 Isolate & Dry Solid B5->B6 B_OUT Final API (Hydrochloride Salt) B6->B_OUT

Caption: Overall workflow for API synthesis.

Analytical Characterization

The identity, purity, and quality of the final API must be rigorously confirmed.

TestMethodPurposeTypical Specification
Assay/Purity HPLC-UVTo quantify the API and detect impurities.> 99.5% area
Identity ¹H NMR, ¹³C NMRTo confirm the chemical structure.Conforms to structure
Mass Confirmation LC-MSTo confirm the molecular weight of the free base.[M+H]⁺ matches calculated
Residual Solvents GC-HSTo quantify any remaining process solvents.Per ICH Q3C Guidelines
Appearance VisualTo confirm physical form.White to off-white solid
Melting Point DSC / CapillaryTo characterize the solid form of the salt.Report range

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (STAB): STAB is a flammable solid and reacts with water to release flammable gases.[7][12] It must be handled under an inert atmosphere (nitrogen) and away from moisture.[8][9] Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[10]

  • Dichloromethane (DCM): DCM is a volatile chlorinated solvent. All operations should be conducted in a well-ventilated area or a closed system (reactor).

  • Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation step must be performed in a designated area with appropriate safety-rated equipment and by trained personnel.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (Part A) - Insufficient STAB- Low quality or wet reagents/solvents- Low reaction temperature- Add an additional portion (0.1-0.2 eq.) of STAB and monitor.- Ensure all materials meet specifications and are anhydrous.- Allow the reaction to warm to the upper end of the range (25°C).
Formation of Alcohol Impurity - Poor quality STAB- Reaction temperature too high- Use a fresh, high-quality lot of STAB.- Improve temperature control during STAB addition to keep T < 25°C.
Poor Crystallization (Part B) - Impurities present in the crude material- Incorrect solvent/antisolvent ratio- Consider a purification step (e.g., silica gel plug) before salt formation.- Optimize the amount of HCl/IPA added; consider adding an anti-solvent like MTBE to aid precipitation.
Catalyst Poisoning (Part B) - Impurities from Part A (e.g., sulfur-containing) carried over- Purify the intermediate from Part A before hydrogenation.- Increase catalyst loading or consider a different catalyst type.

Conclusion

This application note outlines a robust and scalable process for the synthesis of piperidine-based APIs starting from this compound. By focusing on the principles of reductive amination and employing careful control over critical process parameters, this protocol provides a reliable pathway to produce high-purity API suitable for pharmaceutical development. The detailed workflow, integrated quality control checks, and troubleshooting guidance serve as a practical resource for researchers, scientists, and drug development professionals aiming to efficiently advance piperidine-containing drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Benzyl 3-formylpiperidine-1-carboxylate During Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in synthetic chemistry: the purification of Benzyl 3-formylpiperidine-1-carboxylate. Users frequently report significant product degradation and low recovery yields when using standard silica gel chromatography. This resource is designed to explain the root cause of this instability and provide validated, step-by-step protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: I'm trying to purify this compound, but I'm losing most of my material on the silica gel column. What is happening?

A1: The degradation is primarily caused by the inherent acidity of standard silica gel.

Your issue is a classic case of compound instability on an acidic stationary phase. There are two main chemical reasons for the degradation of this compound on silica gel:

  • Acid-Labile Protecting Group: The compound features a carbamate protecting group. While this specific molecule has a benzyl-carbamate (Cbz or Z group), the principle is similar for the more common tert-butyloxycarbonyl (Boc) group, which is notoriously sensitive to acid.[1][2] The surface of silica gel is covered with silanol groups (Si-OH) which are acidic, with pKa values ranging from approximately 3.5 to 8.5.[3][4][5] This acidic environment can catalyze the cleavage of the carbamate, leading to the unprotected piperidine aldehyde, which has different chromatographic properties and may be lost or appear as an impurity.

  • Aldehyde Reactivity: Aldehydes are electrophilic and can undergo a variety of acid-catalyzed side reactions on the silica surface. These can include self-condensation (aldol reactions), hydration to form gem-diols, or acetal formation if an alcohol is used as a solvent in the mobile phase.[6][7] The prolonged contact time with the acidic stationary phase during chromatography provides ample opportunity for these degradation pathways to occur. Some researchers have noted that aldehydes can decompose on silica gel even when attempts are made to neutralize the column.[6]

Figure 1. Acid-catalyzed degradation pathway on silica gel.
Q2: How can I modify my purification strategy to prevent the degradation of my compound?

A2: You have several effective strategies, primarily centered on neutralizing the acidity of the chromatographic system or choosing an alternative stationary phase.

The key is to avoid exposing your acid-sensitive compound to the unmodified, acidic silica surface. Below is a comparison of the most common and effective methods.

StrategyDescriptionKey AdvantagesKey Disadvantages
1. Mobile Phase Modification Adding a small amount (0.1-2%) of a volatile base, typically triethylamine (TEA), to the eluent system.[8][9]Simple, fast, and requires no pre-treatment of the silica. Easily tested on TLC first.Can alter the Rf of the compound; TEA must be thoroughly removed from the final product.
2. Stationary Phase Deactivation Pre-treating the silica gel with a base like triethylamine to neutralize the acidic silanol groups before packing the column.[10][11]Highly effective for very sensitive compounds. Provides a more consistently neutral environment.Requires an extra preparation step. Improperly prepared silica can still have acidic spots.
3. Alternative Stationary Phases Using a different adsorbent, such as neutral or basic alumina, or a bonded silica phase like amine-functionalized silica.[12][13]Completely avoids silica-related acidity. Can offer different selectivity for better separation.May require significant method redevelopment (TLC screening). Alumina can have its own reactivity issues.
4. Reverse-Phase Chromatography Using a non-polar stationary phase (like C18 silica) with a polar mobile phase (e.g., acetonitrile/water).Excellent for polar compounds; avoids acidic silica issues.Requires different solvent systems; may be less intuitive for chemists accustomed to normal phase.

For most routine purifications of sensitive amines and aldehydes, Strategy 1 (Mobile Phase Modification) is the recommended starting point due to its simplicity and effectiveness.[8]

Troubleshooting Guide & Advanced Protocols

Q: I added 1% triethylamine to my eluent, but my TLC plate still shows streaking and my column yield is low. What should I do next?

A: This indicates that your compound is either extremely sensitive or that the mobile phase modification alone is insufficient.

  • Verify TLC Analysis: First, perform a 2D TLC. Spot your crude material in one corner, run the plate in your chosen eluent, dry it completely, rotate it 90 degrees, and run it again in the same eluent. If the spot deviates from the diagonal, your compound is degrading on the TLC plate itself.[14]

  • Increase TEA Concentration: Cautiously increase the TEA concentration to 2%. This can sometimes suppress on-plate degradation.

  • Proceed to Deactivated Silica: If streaking or degradation persists, the next logical step is to use fully deactivated silica gel for your column. This provides a more robustly neutral environment.

Detailed Experimental Protocol 1: Flash Chromatography with a Modified Mobile Phase

This protocol is the quickest and most common method for stabilizing acid-sensitive compounds.

  • Solvent System Selection:

    • Develop a suitable solvent system (e.g., Hexane/Ethyl Acetate) for your compound using standard TLC plates to achieve an Rf value of approximately 0.2-0.3.

    • Prepare your bulk mobile phase by adding 1% triethylamine by volume (e.g., 10 mL of TEA for 990 mL of your solvent mixture). Mix thoroughly.

  • Column Packing:

    • Pack your flash chromatography column with silica gel using the TEA-modified mobile phase.

    • Flush the packed column with at least 2-3 column volumes (CV) of the modified mobile phase to ensure the entire silica bed is equilibrated and neutralized.[12]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the chromatography as usual with the TEA-modified eluent.

    • Monitor the elution using TLC plates, also developed in the TEA-modified eluent.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine on a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Detailed Experimental Protocol 2: Preparation and Use of Deactivated Silica Gel

Use this method for highly sensitive compounds where mobile phase modification is insufficient.

  • Silica Gel Preparation:

    • In a fume hood, place your required amount of silica gel (e.g., 150 g) in a large round-bottom flask.

    • Prepare a solution of 2% triethylamine in a non-polar solvent like petroleum ether or hexane.

    • Add this solution to the silica gel to form a thin slurry, ensuring all the silica is wetted.[10]

    • Remove the solvent under reduced pressure on a rotary evaporator until you have a dry, free-flowing powder. Dry further under high vacuum overnight to remove all residual solvent and excess amine.[10] This is now your "neutral silica gel".

  • Chromatography:

    • Pack the column using the neutral silica gel and your desired mobile phase (this time, without added TEA).

    • Proceed with sample loading, elution, and fraction collection as you normally would. The work-up is simpler as there is no TEA in your fractions.

PurificationWorkflow start Crude Product Contains This compound check_stability Run TLC. Any streaking or degradation? start->check_stability method1 Strategy 1: Add 1% TEA to Eluent check_stability->method1 No / Minor method2 Strategy 2: Use Pre-Treated Neutral Silica Gel check_stability->method2 Yes / Significant run_column Perform Flash Chromatography method1->run_column method3 Strategy 3: Consider Alumina or Reverse Phase (C18) method2->method3 If separation is still poor method2->run_column success Pure Product Isolated run_column->success

Figure 2. Decision workflow for selecting a purification strategy.

References

Optimizing reaction conditions for the synthesis of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-formylpiperidine-1-carboxylate. This valuable intermediate is crucial in the development of various pharmaceutical compounds, particularly those containing a piperidine scaffold[1]. This document provides an in-depth guide to its synthesis, focusing on the oxidation of the corresponding primary alcohol, (1-(Benzyloxycarbonyl)piperidin-3-yl)methanol. We will explore common experimental challenges and provide robust, field-tested solutions to optimize your reaction conditions.

Recommended Synthetic Pathway: Oxidation of a Primary Alcohol

The most direct and widely employed method for synthesizing this compound is the oxidation of its precursor, (1-(Benzyloxycarbonyl)piperidin-3-yl)methanol. This transformation requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid[2][3]. Two highly reliable and commonly used methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation .

Visualization: General Synthesis Workflow

Below is a diagram outlining the general workflow from the starting alcohol to the purified aldehyde product.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material: (1-(Benzyloxycarbonyl)piperidin-3-yl)methanol Setup Setup Reaction: - Anhydrous conditions - Inert atmosphere (N2/Ar) Start->Setup Oxidation Oxidation Step: - Add mild oxidant (DMP or Swern) - Controlled temperature Setup->Oxidation Monitor Monitor Progress (TLC) Oxidation->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification: Silica Gel Chromatography Extract->Purify Finish Final Product: This compound Purify->Finish

Caption: General workflow for the oxidation of the alcohol precursor.

Troubleshooting Guide & FAQs (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Question: I've completed the reaction, but my yield of this compound is very low, or I can't isolate any product. What went wrong?

Answer: Low or no yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the work-up procedure.

Potential Causes & Solutions:

  • Degraded Oxidant:

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. If it has been stored improperly, it will be less effective. It is a hypervalent iodine reagent, and its efficacy depends on this state[4].

      • Solution: Use freshly opened DMP or a batch that has been stored in a desiccator. For best results, purchase from a reliable supplier[5].

    • Swern Oxidation Reagents: The active oxidant in a Swern reaction is formed in situ from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride[6][7].

      • Solution: Ensure your DMSO is anhydrous. Use fresh, high-purity oxalyl chloride. The reaction must be run under strictly anhydrous conditions, as the active species decomposes rapidly in the presence of water[7].

  • Incorrect Reaction Temperature:

    • Swern Oxidation: This reaction is highly temperature-sensitive. The formation of the active oxidant and the subsequent alcohol oxidation must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent decomposition and side reactions[7][8]. Letting the reaction warm prematurely is a primary cause of failure.

      • Solution: Maintain a consistent -78 °C bath throughout the addition of reagents and the initial reaction period. Only allow the reaction to warm to room temperature after the final addition of the amine base (e.g., triethylamine)[9].

  • Insufficient Reagent Stoichiometry:

    • Solution: While a slight excess of the oxidant is common, a large excess can complicate purification. A typical starting point is 1.2 to 1.5 equivalents of the oxidant relative to the alcohol[10]. Ensure accurate measurement of your starting material and reagents.

  • Issues During Work-up:

    • The aldehyde product can be somewhat volatile or sensitive.

    • Solution: During the aqueous work-up, ensure the pH is controlled to prevent any undesired reactions. When removing the solvent in vacuo (e.g., on a rotary evaporator), use minimal heat to avoid product loss.

Problem 2: Over-oxidation to Carboxylic Acid

Question: My analysis (e.g., NMR) shows a significant amount of the corresponding carboxylic acid, Benzyl 3-carboxypiperidine-1-carboxylate. How can I prevent this?

Answer: The formation of carboxylic acid is a classic sign of over-oxidation. While the goal of using mild oxidants like DMP and Swern is to stop at the aldehyde, certain conditions can promote this unwanted second oxidation step[2][3].

Potential Causes & Solutions:

  • Choice of Oxidant: Stronger, chromium-based oxidants like Jones reagent (CrO₃/H₂SO₄) will readily oxidize primary alcohols directly to carboxylic acids[11].

    • Solution: Stick to mild, selective reagents. DMP is particularly known for its high chemoselectivity and tolerance of sensitive functional groups under neutral pH conditions[5][10][12]. Swern oxidation is also an excellent choice for stopping at the aldehyde stage[6].

  • Presence of Water: For some oxidation mechanisms, the presence of water can facilitate the formation of an aldehyde hydrate, which is more susceptible to further oxidation[11].

    • Solution: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents (like dichloromethane) and an inert atmosphere (nitrogen or argon)[13].

  • Reaction Time/Temperature: Allowing the reaction to proceed for too long or at elevated temperatures after completion can sometimes lead to side reactions.

    • Solution: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Once the starting alcohol spot has been consumed, proceed with the work-up promptly.

Problem 3: Formation of a Methylthiomethyl (MTM) Ether Side Product (Swern Oxidation)

Question: When using the Swern oxidation, I've isolated a significant side product identified as the MTM ether of my starting alcohol. How does this happen and how can it be avoided?

Answer: This is a well-documented side reaction specific to the Swern oxidation and related DMSO-based oxidations[7]. It arises from a competitive reaction pathway known as the Pummerer rearrangement.

Causality: If the reaction temperature rises prematurely (e.g., above -60 °C) before the alcohol is added or fully reacted, the activated DMSO species can rearrange. This rearranged intermediate can then react with the alcohol to form a stable MTM ether, capping the alcohol and preventing its oxidation.

Solution:

  • Strict Temperature Control: This is the most critical factor. The reaction must be maintained at -78 °C during the activation of DMSO and the addition of the alcohol[7].

  • Order of Addition: The standard and most reliable procedure is to first activate the DMSO with oxalyl chloride at -78 °C, then add the alcohol solution dropwise, and finally, after a short period, add the triethylamine base[8]. Deviating from this order can increase the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is better, DMP or Swern?

A1: Both are excellent choices with distinct advantages and disadvantages. The "better" method depends on your laboratory's capabilities and scale.

FeatureDess-Martin Periodinane (DMP)Swern Oxidation
Conditions Room temperature, neutral pH[12]Cryogenic (-78 °C), basic[9]
Ease of Use Simpler setup; add solid DMP to alcohol solution.More complex; requires careful temperature control and sequential addition of three reagents.
Work-up Relatively easy; byproducts can be filtered off.Byproducts (CO, CO₂, dimethyl sulfide) are volatile but dimethyl sulfide has a very strong, unpleasant odor[7].
Safety DMP is potentially explosive under certain conditions (shock or heat), though commercially available reagents are generally safe for lab scale[10].Generates toxic carbon monoxide gas. Must be performed in a well-ventilated fume hood[7].
Cost/Scale More expensive, high molecular weight reagent. Better for small to medium scale[10].Reagents are inexpensive and byproducts are volatile, making it suitable for large-scale synthesis[7].

Q2: How do I properly monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Procedure: Spot the starting alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Interpretation: The starting alcohol will be more polar (lower Rf value) than the product aldehyde. The reaction is complete when the spot corresponding to the starting alcohol has disappeared. The product aldehyde spot should appear at a higher Rf.

Q3: What are the best practices for purifying the final product?

A3: Flash column chromatography on silica gel is the standard and most reliable purification method.

  • Slurry: Use a slurry of silica gel in a non-polar solvent like hexanes.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product.

  • Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How should I store the final product, this compound?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. While the N-benzyl protecting group offers some stability, it's best to take precautions[14][15].

  • Short-term: Store in a tightly sealed vial in a refrigerator.

  • Long-term: For extended storage, store under an inert atmosphere (argon or nitrogen) in a freezer.

Visualization: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues with the synthesis.

Troubleshooting Tree cluster_yield Yield Issues cluster_purity Purity Issues Start Reaction Outcome? LowYield Low/No Yield Start->LowYield Low SideProduct Side Product(s) Observed Start->SideProduct Impure Success High Yield & Purity Start->Success Good CheckReagents Check Reagent Quality (DMP moisture? Anhydrous Swern?) LowYield->CheckReagents CheckTemp Verify Temperature Control (Was Swern at -78°C?) CheckReagents->CheckTemp CheckWorkup Review Work-up (Product loss during extraction/evaporation?) CheckTemp->CheckWorkup OverOx Carboxylic Acid Formed? SideProduct->OverOx MTMEther MTM Ether Formed? (Swern) SideProduct->MTMEther UseMildOx Ensure Mild Oxidant (DMP/Swern) & Anhydrous Conditions OverOx->UseMildOx StrictTemp Strict -78°C Control & Correct Addition Order MTMEther->StrictTemp

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted for a generic 5 mmol scale.

  • Preparation:

    • To a dry, round-bottom flask under an argon or nitrogen atmosphere, add (1-(Benzyloxycarbonyl)piperidin-3-yl)methanol (5 mmol, 1.0 equiv).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM, ~50 mL)[10]. Stir until fully dissolved.

  • Reaction:

    • To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (6.0 mmol, 1.2 equiv) portion-wise over 5 minutes[10].

    • Allow the resulting mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (e.g., 4-5 equivalents).

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Swern Oxidation

This protocol requires strict adherence to anhydrous and low-temperature conditions[8].

  • Preparation of Activator:

    • In a dry, three-neck flask equipped with a thermometer and under an argon atmosphere, dissolve oxalyl chloride (10 mmol, 2.0 equiv) in anhydrous DCM (~40 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask, prepare a solution of anhydrous DMSO (15 mmol, 3.0 equiv) in anhydrous DCM (~10 mL).

    • Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes at -78 °C.

  • Oxidation of Alcohol:

    • Dissolve (1-(Benzyloxycarbonyl)piperidin-3-yl)methanol (5 mmol, 1.0 equiv) in anhydrous DCM (~15 mL).

    • Add this alcohol solution dropwise to the activated DMSO mixture at -78 °C.

    • Stir the reaction for 30-45 minutes at -78 °C.

  • Base Addition and Work-up:

    • Add triethylamine (TEA) (25 mmol, 5.0 equiv) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature over ~1 hour[8].

    • Quench the reaction by adding water (~50 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography as described in the DMP protocol.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-formylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low yields in reactions involving this versatile intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategies and achieve desired outcomes.

Section 1: Understanding the Reagent - this compound

This compound, also known as 1-Cbz-3-formylpiperidine, is a key building block in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a piperidine ring, a reactive aldehyde group, and a benzyl carbamate (Cbz or Z) protecting group. The Cbz group is crucial for controlling the reactivity of the piperidine nitrogen, allowing for selective reactions at the aldehyde functionality.[3] However, the interplay between these functional groups can also present challenges.

Key Properties and Considerations:
PropertyValue/ConsiderationSource
Molecular Formula C14H17NO3[1][4][5]
Molecular Weight 247.29 g/mol [1][4][5]
Appearance Low melting solid or liquid[1]
Storage Store at 0-8°C or in a freezer under -20°C in an inert atmosphere.[1][6]
Stability Can be unstable to silica gel chromatography. May undergo hydrolysis or degradation under extreme pH or temperature.[7][8]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Common Reactions

This section addresses specific issues encountered in common reactions involving this compound.

Reductive Amination

Reductive amination is a widely used method to form C-N bonds. However, reactions with this compound can sometimes result in disappointing yields.

Question: My reductive amination with this compound is giving very low yields. What are the likely causes and how can I fix it?

Answer: Low yields in reductive amination can stem from several factors, primarily related to imine formation and the choice of reducing agent.

Root Causes & Solutions:

  • Inefficient Imine Formation: The initial step of forming the imine (or iminium ion) is crucial and reversible.

    • pH Control: Imine formation is often optimal under weakly acidic conditions (pH 4-6).[9] Acetic acid is a common and effective catalyst.[10] At lower pH, the amine nucleophile can be protonated and rendered non-reactive, while at higher pH, the aldehyde is not sufficiently activated.

    • Water Removal: The formation of an imine generates water. In some cases, the presence of water can shift the equilibrium back towards the starting materials. While many reductive aminations are not overly sensitive to moisture, using anhydrous solvents and reagents can be beneficial.[11]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.

    • Selective Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are mild and highly effective for reductive amination.[9] They selectively reduce the iminium ion over the aldehyde.[9][12]

    • Issues with Sodium Borohydride (NaBH₄): While a common reducing agent, NaBH₄ can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a side product and consuming the starting material, thus lowering the yield of the desired amine.[9][12]

  • Side Reactions:

    • Aldehyde Reduction: As mentioned, non-selective reducing agents can reduce the aldehyde. Monitor the reaction by TLC to check for the formation of the alcohol byproduct.

    • Over-alkylation: If the product of the reaction is a primary or secondary amine, it can potentially react further with the aldehyde, leading to di- or tri-alkylation.[12] Using the amine as the excess reagent can sometimes minimize this.[11]

Troubleshooting Workflow for Reductive Amination:

G Start Low Yield in Reductive Amination CheckImine Step 1: Verify Imine Formation Start->CheckImine MonitorTLC Monitor by TLC/LC-MS CheckImine->MonitorTLC How to check? ChooseReducer Step 2: Evaluate Reducing Agent CheckImine->ChooseReducer Imine forms, but low product AddAcid Add catalytic acetic acid (pH 4-6) MonitorTLC->AddAcid Imine not forming Anhydrous Use anhydrous solvent (e.g., DCM, THF) MonitorTLC->Anhydrous Imine not forming UseSelective Switch to NaBH(OAc)₃ or NaBH₃CN ChooseReducer->UseSelective Using NaBH₄? StaggeredAddition Add reducing agent after imine formation ChooseReducer->StaggeredAddition Aldehyde reduction observed CheckStoichiometry Step 3: Assess Stoichiometry ChooseReducer->CheckStoichiometry ExcessAmine Use excess amine if aldehyde is precious CheckStoichiometry->ExcessAmine ExcessAldehyde Use excess aldehyde if amine is precious CheckStoichiometry->ExcessAldehyde OptimizeConditions Step 4: Optimize Reaction Conditions CheckStoichiometry->OptimizeConditions ReactionTime Increase reaction time (e.g., 24-72h) OptimizeConditions->ReactionTime Temperature Consider gentle heating OptimizeConditions->Temperature

Caption: Troubleshooting workflow for low yields in reductive amination.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, its success with this compound can be influenced by several factors.

Question: I am getting a low yield in my Wittig reaction with this compound. What could be the problem?

Answer: Low yields in a Wittig reaction can be attributed to issues with the ylide generation, the stability of the ylide or the aldehyde, and steric hindrance.

Root Causes & Solutions:

  • Inefficient Ylide Generation: The formation of the phosphonium ylide is the first critical step.

    • Strong Base Required: A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), is typically required to deprotonate the phosphonium salt.[13] Potassium tert-butoxide (KOtBu) is also commonly used.[14] Ensure the base is fresh and of high quality.

    • Anhydrous Conditions: This step is highly moisture-sensitive. Use flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether) to prevent quenching of the base and the ylide.

  • Ylide Instability: Some ylides can be unstable and decompose over time.

    • In Situ Generation: It is often best to generate the ylide and use it immediately. Adding the aldehyde to the freshly prepared ylide solution is a common practice. In some cases, generating the ylide in the presence of the aldehyde can improve yields, especially if the ylide is known to be unstable.[14]

  • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[15]

    • Purity of Aldehyde: Ensure your this compound is pure. Impurities can interfere with the reaction.

    • Storage: Store the aldehyde properly under inert gas and at a low temperature to minimize degradation.[1]

  • Steric Hindrance: While less common with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction and lead to lower yields.[15]

Experimental Protocol: Optimized Wittig Reaction

  • Apparatus: Under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent: Add anhydrous THF via syringe.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe, maintaining the temperature below 0°C. Stir for 1 hour at this temperature. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Aldol and Knoevenagel Condensations

These reactions involve the formation of a C-C bond through the reaction of the aldehyde with an enolate or a stabilized carbanion.

Question: My Aldol or Knoevenagel condensation with this compound is not proceeding to completion. What should I investigate?

Answer: Incomplete conversion in these condensation reactions often points to issues with the catalyst, reaction equilibrium, or side reactions.

Root Causes & Solutions:

  • Catalyst Choice and Concentration:

    • Base Catalysis: For Aldol and Knoevenagel reactions, a base is typically used to generate the nucleophilic enolate or carbanion.[16][17] Common bases include piperidine, pyrrolidine, or other amines. The choice and amount of base can significantly impact the reaction rate and yield.[18]

    • Acid Catalysis: Acid catalysis can also be employed in some Aldol reactions.[16]

  • Reaction Equilibrium: Aldol condensations are often reversible.

    • Water Removal: The dehydration of the initial aldol adduct to form the α,β-unsaturated product is often the driving force for the reaction. Using a Dean-Stark apparatus to remove water can shift the equilibrium towards the product.

  • Substrate Reactivity:

    • Enolate Formation: The pKa of the α-proton of the ketone or active methylene compound is crucial. If the base is not strong enough to deprotonate the nucleophile effectively, the reaction will be slow or may not proceed.

Troubleshooting Diagram for Condensation Reactions:

G Start Low Yield in Condensation Reaction CheckCatalyst Evaluate Catalyst Start->CheckCatalyst CheckEquilibrium Consider Reaction Equilibrium Start->CheckEquilibrium CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CatalystType Vary base/acid catalyst CheckCatalyst->CatalystType CatalystConc Adjust catalyst loading CheckCatalyst->CatalystConc RemoveWater Remove water (Dean-Stark) CheckEquilibrium->RemoveWater SubstratepKa Ensure appropriate pKa of nucleophile CheckSubstrate->SubstratepKa Temperature Adjust temperature OptimizeConditions->Temperature Time Increase reaction time OptimizeConditions->Time

Caption: Key areas to investigate for low-yielding condensation reactions.

Section 3: General Best Practices for Handling this compound

  • Storage: To maintain its integrity, store the compound at the recommended low temperature, under an inert atmosphere, and protected from light.[1][19]

  • Purity: Use a pure starting material. If necessary, purify the aldehyde before use, although be mindful of its potential instability on silica gel.[8]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving strong bases or organometallics, always use an inert atmosphere (nitrogen or argon).

  • Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to identify the formation of any side products.[9]

By systematically addressing these potential issues, you can significantly improve the yields of your reactions involving this compound.

References

Technical Support Center: Selective Reduction of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and optimized protocols for the selective reduction of Benzyl 3-formylpiperidine-1-carboxylate. Our focus is to empower researchers, scientists, and drug development professionals to successfully synthesize the target alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, by preventing common pitfalls such as incomplete reactions and the formation of undesired byproducts.

The Synthetic Challenge: Chemoselectivity and Control

The reduction of this compound presents a classic chemoselectivity challenge. The goal is the clean and high-yielding conversion of a reactive aldehyde functional group to a primary alcohol. This must be accomplished without affecting the sterically accessible and potentially labile benzyl carbamate (Cbz) protecting group. The primary cause of failure in this synthesis is not typically "over-reduction" of the desired alcohol, but rather a loss of reaction control, leading to incomplete conversion or side reactions stemming from overly harsh conditions or inappropriate reagent choice. This guide is structured to address these specific issues directly.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the reduction of this compound in a direct question-and-answer format.

Question 1: My reaction is stalled. Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What are the likely causes and solutions?

Answer: An incomplete reaction is a frequent issue stemming from several factors related to reagent activity and reaction kinetics.

  • Potential Cause 1: Deactivated Reducing Agent. Sodium borohydride (NaBH₄) is hygroscopic and can lose activity over time if not stored properly.

    • Solution: Use a freshly opened bottle of NaBH₄ or a sample that has been stored in a desiccator. Avoid using old reagents that have been exposed to atmospheric moisture.

  • Potential Cause 2: Insufficient Stoichiometry. While a slight excess is recommended, under-dosing the hydride source will naturally lead to incomplete conversion.

    • Solution: Ensure you are using 1.1 to 1.5 molar equivalents of NaBH₄.[1] If the reaction has stalled, a small, additional portion (0.2-0.3 equivalents) of NaBH₄ can be added to the cooled reaction mixture to drive it to completion.

  • Potential Cause 3: Excessively Low Temperature. While low temperatures are critical for control, running the reaction at temperatures far below 0 °C (e.g., -40 °C or lower) can slow the rate of this specific reduction to a crawl.

    • Solution: The optimal starting temperature is 0 °C (ice-water bath). If the reaction is clean but slow, allow it to warm slowly to room temperature and monitor closely by TLC.

Question 2: My TLC plate shows the desired product, but also a significant, non-polar spot that I suspect is a byproduct. What is it and how did it form?

Answer: The formation of a non-polar byproduct strongly suggests that the benzyl carbamate group has been compromised. This is almost always due to the use of an overly powerful reducing agent.

  • Primary Cause: Use of Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a potent reducing agent that, unlike NaBH₄, can readily reduce carbamates. In this case, it would reduce the Cbz group to an N-methyl group, yielding N-methyl-3-(hydroxymethyl)piperidine.[2] This is a classic chemoselectivity error.

    • Solution: Do NOT use LiAlH₄ for this transformation. The reagent of choice is sodium borohydride, which is highly selective for aldehydes and ketones and will not reduce the carbamate under standard protic solvent conditions.[3][4][5]

Question 3: The reaction was highly exothermic upon adding the reducing agent, and the final product mixture is complex. How can I improve control?

Answer: A strong exotherm indicates the reaction is proceeding too quickly, which can lead to localized heating and the formation of side products.

  • Potential Cause 1: Rapid Addition of Reagent. Adding the full amount of solid NaBH₄ at once to the solution is a common mistake.

    • Solution: Maintain the reaction temperature at 0 °C and add the solid NaBH₄ in small portions over a period of 10-15 minutes. This allows the heat generated to dissipate safely into the cooling bath.

  • Potential Cause 2: Incorrect Solvent Choice. While NaBH₄ is compatible with protic solvents, the choice of solvent affects its reactivity.

    • Solution: Methanol or ethanol are excellent solvent choices as they provide good solubility for the starting material and temper the reactivity of the borohydride.[6][7]

Frequently Asked Questions (FAQs)

  • Q: Why is Sodium Borohydride (NaBH₄) the ideal choice for this reduction?

    • A: NaBH₄ offers excellent chemoselectivity. It is a mild hydride donor that rapidly reduces aldehydes while being unreactive towards less electrophilic functional groups like esters and carbamates under standard conditions.[3][4][8] This selectivity ensures the integrity of the Cbz protecting group.

  • Q: How should I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is essential. The product, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, is significantly more polar than the starting aldehyde due to the presence of the hydroxyl group. A mobile phase of 30-50% ethyl acetate in hexanes will show a clear separation, with the product having a lower Rf value than the starting material.

  • Q: What is the mechanism of the aldehyde reduction by NaBH₄?

    • A: The reaction proceeds via nucleophilic addition. The hydride ion (H⁻), delivered from the BH₄⁻ complex, attacks the electrophilic carbonyl carbon of the aldehyde.[9] This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In the second step, this alkoxide is protonated by the protic solvent (e.g., methanol) to yield the final primary alcohol product.[10]

  • Q: Are there any alternative reagents if NaBH₄ still proves problematic?

    • A: Yes, for exceptionally sensitive substrates, even milder reagents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and less reactive hydride donor that is excellent for selective aldehyde reductions.[11] However, for this specific substrate, NaBH₄ under controlled conditions is robust, cost-effective, and highly reliable.

Data Presentation: Comparison of Common Hydride Reducing Agents

ReagentFormulaReactivity with AldehydeReactivity with CarbamateRecommended Conditions
Sodium Borohydride NaBH₄High Very Low / Inert 0 °C to RT, in MeOH or EtOH
Lithium Aluminum Hydride LiAlH₄Very High High (Reduces to N-Me) NOT RECOMMENDED
Sodium Triacetoxyborohydride NaBH(OAc)₃Moderate Inert RT, in CH₂Cl₂ or DCE

Visualizations: Reaction Pathways and Troubleshooting Logic

Reaction_Pathway cluster_good Recommended Path cluster_bad Incorrect Path SM Benzyl 3-formylpiperidine- 1-carboxylate Prod Desired Product (Primary Alcohol) SM->Prod  NaBH₄, MeOH  0 °C to RT  (Chemoselective)   SideProd Side Product (N-Methyl Alcohol) SM->SideProd  LiAlH₄, THF  (Non-selective)  

Caption: Reaction pathways for the reduction of the starting material.

Caption: A decision-making flowchart for troubleshooting the reduction.

Optimized Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • TLC plates (silica gel) and developing chamber

  • Standard workup and purification glassware

Procedure:

  • Preparation: Dissolve this compound in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.2 equivalents) in small portions over 15 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 20-30 minutes (Mobile phase: 40% Ethyl Acetate / 60% Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is fully consumed as judged by TLC, slowly and carefully add deionized water dropwise to the reaction mixture at 0 °C to quench any excess NaBH₄.

  • Work-up:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Dilute the remaining residue with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary to yield the final product as a pure compound.

References

Technical Support Center: Characterization of Imp-purities in Crude Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Benzyl 3-formylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in the crude form of this versatile synthetic intermediate.[1][] As a key building block in medicinal chemistry, ensuring its purity is paramount for the successful synthesis of downstream targets.[1] This resource provides in-depth, experience-driven insights and practical, step-by-step protocols to navigate the challenges of impurity characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions arising during the analysis of crude this compound.

Q1: My HPLC analysis shows a significant peak with a shorter retention time than the main product. What could this be?

A1: A more polar impurity is likely the cause. The most probable candidate is the unreacted starting material, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate . This occurs due to incomplete oxidation. Over-oxidation to the corresponding carboxylic acid, 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid , is another possibility, which would also typically elute earlier than the aldehyde under reversed-phase HPLC conditions.

  • Troubleshooting Steps:

    • Co-injection: Spike your crude sample with an authentic standard of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. If the peak area of the impurity increases, its identity is confirmed.

    • LC-MS Analysis: The mass-to-charge ratio (m/z) will definitively distinguish between the starting material (M+H⁺ ≈ 250.3 g/mol ) and the carboxylic acid (M+H⁺ ≈ 264.3 g/mol ).

    • Reaction Monitoring: Ensure complete conversion by monitoring the reaction with Thin Layer Chromatography (TLC) or a rapid HPLC method before workup.

Q2: I observe a cluster of small, unidentified peaks around the main product peak in my HPLC chromatogram. What is their likely origin?

A2: These could be process-related impurities stemming from the oxidation reagent or side reactions.

  • If using Dess-Martin Periodinane (DMP) oxidation:

    • Source: Impurities can arise from the DMP reagent itself, which can be sensitive to moisture and heat.[3] Incomplete oxidation can also lead to minor byproducts.[4]

    • Identification: These are often iodine-containing aromatic species. A diode-array detector (DAD) can be helpful, as these impurities may have a different UV spectrum compared to your product.

  • If using Swern Oxidation:

    • Source: A known side reaction, especially if the temperature is not strictly controlled, is the formation of a methylthiomethyl (MTM) ether.[5]

    • Identification: LC-MS is the best tool to identify the characteristic mass of the MTM-adduct.

Q3: My NMR spectrum of the crude product shows a singlet at approximately 10.5 ppm, but its integration is low. Additionally, I see a broad singlet around 7.35 ppm that seems larger than expected for the benzyl group.

A3: The singlet at ~10.5 ppm is likely the desired aldehyde proton. Its low integration suggests the presence of impurities. The broad singlet around 7.35 ppm could be due to residual solvent (e.g., chloroform) or overlapping aromatic signals from benzyl-containing impurities. A more significant issue could be the presence of benzyl alcohol , arising from the decomposition of the Cbz protecting group.

  • Troubleshooting Steps:

    • 1D and 2D NMR: Acquire a high-resolution proton NMR and consider a COSY experiment to resolve overlapping signals.

    • GC-MS Analysis: Benzyl alcohol is volatile and easily detectable by GC-MS. This technique is excellent for identifying residual solvents and volatile byproducts.

Q4: My product appears to be degrading upon storage, showing new impurity peaks in the HPLC. What is the likely degradation pathway?

A4: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air. Another possibility is the instability of the Cbz protecting group, which can be sensitive to acidic or basic conditions, leading to the formation of 3-formylpiperidine .

  • Troubleshooting Steps:

    • Storage Conditions: Store the crude product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).

    • pH Control: Ensure that the workup and storage conditions are neutral to avoid cleavage of the Cbz group.

    • Re-analysis: Use HPLC and LC-MS to identify the degradation products. The appearance of a peak corresponding to the mass of 3-formylpiperidine would confirm Cbz cleavage.

Impurity Formation Pathways

Understanding the origin of impurities is crucial for their prevention and control. The following diagram illustrates the most common impurity formation pathways during the synthesis of this compound.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Product This compound Starting Material->Product Oxidation (e.g., DMP, Swern) Incomplete Oxidation Unreacted Starting Material Starting Material->Incomplete Oxidation Incomplete Reaction Over-Oxidation 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid Product->Over-Oxidation Further Oxidation Degradation Degradation Products (e.g., 3-formylpiperidine, Benzyl alcohol) Product->Degradation Storage/Workup Side Reaction Process-Related Impurities (e.g., MTM ether)

Caption: Common impurity formation pathways in the synthesis of this compound.

Analytical Protocols for Impurity Characterization

Here are detailed protocols for the most effective analytical techniques to characterize impurities in your crude product.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the purity of the main component and detecting non-volatile impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm and 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Identify the main product peak.

    • Integrate all peaks and calculate the area percentage of each impurity.

    • For known impurities, use relative retention times from standard injections for identification.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities such as residual solvents and certain byproducts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1-2 mg of the crude sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for impurity peaks.

    • Examine the mass spectrum of each impurity and compare it with spectral libraries (e.g., NIST) for identification. A characteristic fragment for benzyl-containing compounds is often seen at m/z 91.[6][7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main component and any impurities present in significant amounts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the crude sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is required.

  • Acquisition Parameters (¹H NMR):

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key expected signals for the product include:

      • Aldehyde proton (CHO): ~9.5-9.8 ppm (singlet or doublet)

      • Benzyl aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet)

      • Benzyl CH₂: ~5.1 ppm (singlet)

      • Piperidine ring protons: ~1.5-4.0 ppm (complex multiplets)

  • Data Analysis:

    • Integrate all signals and compare the ratios to the expected structure.

    • Look for unexpected signals that may correspond to impurities. For example, a triplet at ~3.6 ppm and a broad singlet for the OH proton could indicate the presence of the starting alcohol.

Decision Tree for Impurity Identification

This flowchart provides a systematic approach to identifying an unknown impurity in your crude this compound.

G start Unknown Peak in HPLC volatile Is the impurity volatile? start->volatile lcms Perform LC-MS Analysis mass_match Does mass match a likely impurity? lcms->mass_match gcms Perform GC-MS Analysis degradation_product Impurity is likely a degradation product (e.g., Benzyl Alcohol) gcms->degradation_product nmr Perform NMR Analysis process_impurity Impurity is likely a process-related byproduct nmr->process_impurity Structure consistent with side reaction further_investigation Further structural elucidation needed (e.g., 2D NMR) nmr->further_investigation Structure unclear volatile->lcms No volatile->gcms Yes mass_match->nmr No starting_material Impurity is likely Starting Material or Carboxylic Acid mass_match->starting_material Yes

Caption: A decision-making workflow for identifying unknown impurities.

Summary of Potential Impurities

The following table summarizes the most common impurities, their likely sources, and key analytical signatures.

Impurity NameStructureLikely SourceKey Analytical Signature (m/z for M+H⁺)
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylateC₁₄H₁₉NO₃Incomplete Oxidation250.3
1-(Benzyloxycarbonyl)piperidine-3-carboxylic acidC₁₄H₁₇NO₄Over-Oxidation264.3
Benzyl AlcoholC₇H₈OCbz-group degradation109.1 (M+H⁺), GC-MS amenable
3-FormylpiperidineC₆H₁₁NOCbz-group cleavage114.2
Benzyl Halide (e.g., Bromide)C₇H₇BrUnreacted Starting Material171.0/173.0 (Isotopic pattern)

By employing these structured troubleshooting guides, detailed analytical protocols, and a logical decision-making framework, researchers can confidently characterize impurities in crude this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

Technical Support Center: Purification of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 3-formylpiperidine-1-carboxylate is a key synthetic intermediate in pharmaceutical development. As with many aldehydes, its purification can be challenging, often plagued by issues of instability on standard silica gel and the presence of closely-related impurities. This guide provides researchers with a comprehensive troubleshooting manual, detailing common problems encountered during standard chromatographic purification and offering robust, field-tested alternative methods. Our goal is to equip you with the expertise to select and execute the optimal purification strategy, ensuring high purity and yield for your downstream applications.

Part 1: Troubleshooting Standard Purification (Silica Gel Chromatography)

This section addresses the most common issues encountered when using silica gel column chromatography, the default method for many organic chemists.

Frequently Asked Questions (FAQs)

Question: My aldehyde is streaking badly on the TLC plate and the column is giving poor separation. What's happening?

Answer: This is a classic sign of aldehyde instability or strong interaction with the stationary phase. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like enolization, aldol condensation, or oxidation to the corresponding carboxylic acid.[1][2] Streaking or tailing occurs when the compound moves inconsistently, adsorbing too strongly or degrading during elution.

  • Causality: The lone pairs on the silica gel's silanol groups (Si-OH) can act as weak Lewis acids, promoting unwanted reactions. Furthermore, residual acid from manufacturing can exacerbate this issue.

  • Solution:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 0.5-1% triethylamine (Et₃N).[2] This neutralizes the acidic sites. Prepare your TLC plates similarly by eluting them with this solvent mixture and drying before spotting.

    • Solvent Choice: Avoid using alcohol-based solvents like methanol in your eluent if possible. On silica, these can form hemiacetals or acetals with your aldehyde, leading to multiple spots and poor recovery.[2]

Question: I'm observing a new, more polar spot on my TLC after leaving the crude material on silica for a short time. What is it?

Answer: This is very likely the corresponding carboxylic acid, formed by oxidation of the aldehyde. Aldehydes are susceptible to air oxidation, a process that can be accelerated by the large, slightly acidic surface area of silica gel.[1][3]

  • Causality: The aldehyde is oxidized by atmospheric oxygen, and this process is often catalyzed by trace metals or the acidic surface of the silica.

  • Solution:

    • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.

    • Dry Loading: If your compound is stable, consider a "dry loading" technique.[4] Adsorb your crude material onto a small amount of silica, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column. This often results in a tighter band and faster, more efficient separation.

    • Alternative Stationary Phase: If oxidation is persistent, switch to a less reactive stationary phase like neutral alumina or Florisil.[3][5]

Question: My yield is very low after column chromatography, even though the TLC showed good separation. Where did my compound go?

Answer: Low mass balance is typically due to either irreversible adsorption to the silica gel or decomposition during the purification process.[5]

  • Causality: Highly polar compounds or those capable of strong hydrogen bonding can bind irreversibly to the active sites on the silica. As discussed, decomposition is also a significant factor for sensitive aldehydes.[5]

  • Solution:

    • Stability Check: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, wait 30-60 minutes, and then elute it. If you see significant streaking or new spots that weren't there initially, your compound is not stable on silica.[5]

    • Consider Alternatives: If instability is confirmed, standard silica gel chromatography is not the right tool. You must move to an alternative method as detailed in the next section.

Part 2: Alternative Purification Strategies

When standard chromatography fails, a chemically-driven purification approach is often superior. For aldehydes, the formation of a reversible bisulfite adduct is a powerful and scalable alternative.[6][7][8]

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for choosing the appropriate purification strategy for this compound.

Purification_Workflow cluster_start cluster_analysis cluster_methods cluster_end Start Crude Benzyl 3-formylpiperidine-1-carboxylate TLC_Stability Perform Silica Gel TLC Stability Test Start->TLC_Stability Column Standard Silica Gel Chromatography TLC_Stability->Column  Compound is Stable (Clean spot, no streaking) Modified_Column Modified Chromatography (Deactivated Silica / Alumina) TLC_Stability->Modified_Column  Minor Streaking or Degradation Bisulfite Bisulfite Adduct Formation & Extraction TLC_Stability->Bisulfite  Significant Degradation or Irreversible Adsorption Pure_Product Pure Product Column->Pure_Product Modified_Column->Pure_Product Bisulfite->Pure_Product

Caption: Decision workflow for selecting a purification method.

Featured Alternative: Sodium Bisulfite Adduct Formation

This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt (the adduct).[6][8] Non-aldehyde impurities can then be washed away with an organic solvent, after which the pure aldehyde is regenerated by basification.[6][9]

Question: I've added the sodium bisulfite solution, but no solid adduct has precipitated. Did the reaction fail?

Answer: Not necessarily. The precipitation of the adduct is not guaranteed.

  • Causality: The bisulfite adduct of your aldehyde may be soluble in the reaction mixture, which is common for lower molecular weight or more polar compounds.[9]

  • Solution: Do not rely on precipitation. The primary goal is to form the water-soluble adduct. Proceed directly to a liquid-liquid extraction. The adduct will remain in the aqueous layer, while your non-aldehyde impurities will be extracted into the organic layer.[6][7]

Question: A thick, unmanageable solid has formed at the interface between the aqueous and organic layers during extraction. What is it?

Answer: This is often the bisulfite adduct, which is proving to be poorly soluble in both the aqueous and organic phases.[6][9]

  • Causality: Highly non-polar aldehydes can form adducts that are not sufficiently soluble in the aqueous layer.[6]

  • Solution:

    • Dilution: Try adding more water to the separatory funnel to dissolve the adduct.

    • Filtration: If dilution fails, filter the entire biphasic mixture through a pad of Celite®. The insoluble adduct will be trapped on the Celite. Wash the Celite pad with the organic solvent to remove impurities, then wash with water to collect the adduct. Alternatively, the Celite pad containing the adduct can be directly treated with a basic solution to regenerate the aldehyde.[6][7]

Question: The yield of my regenerated aldehyde is low after basifying the aqueous layer. What went wrong?

Answer: This could be due to incomplete adduct formation, incomplete regeneration, or issues during extraction.

  • Causality:

    • Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated to be effective.[9]

    • Insufficient Basification: The regeneration of the aldehyde from the adduct requires a sufficiently basic pH (typically pH > 10, often pH 12 is recommended).[9]

    • Emulsions: Emulsions during the final extraction can trap the product.

  • Solution:

    • Always use a fresh, saturated NaHSO₃ solution.

    • Monitor the pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic after adding NaOH or Na₂CO₃ solution.

    • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

Detailed Experimental Protocol: Purification via Bisulfite Adduct

This protocol is adapted from established methods for aldehyde purification.[7][8]

Materials:

  • Crude this compound

  • Methanol or Tetrahydrofuran (THF)

  • Saturated Sodium Bisulfite (NaHSO₃) solution, freshly prepared

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water

  • 50% Sodium Hydroxide (NaOH) solution or saturated Sodium Carbonate (Na₂CO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Adduct Formation:

    • Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or THF (e.g., 5-10 mL per gram of crude material).[7]

    • Transfer the solution to a suitably sized separatory funnel.

    • Add an excess of freshly prepared, saturated aqueous sodium bisulfite solution (e.g., 2-3 volumes relative to the organic solution).

    • Shake the funnel vigorously for 30-60 seconds and vent frequently. Allow the mixture to stand for 5-10 minutes to ensure complete adduct formation.[7][8]

  • Removal of Impurities:

    • Add an immiscible organic solvent like Ethyl Acetate to the separatory funnel (equal volume to the aqueous layer).

    • Shake vigorously and separate the layers. The water-soluble bisulfite adduct of your aldehyde is now in the aqueous layer . The organic-soluble impurities are in the organic layer .

    • Drain and save the aqueous layer. Discard the organic layer.

    • To ensure complete removal of impurities, wash the saved aqueous layer one more time with a fresh portion of Ethyl Acetate. Again, save the aqueous layer and discard the organic wash.

  • Regeneration of the Aldehyde:

    • Return the purified aqueous layer (containing the adduct) to the separatory funnel.

    • Add a fresh portion of Ethyl Acetate (equal volume).

    • Slowly and carefully add 50% NaOH or saturated Na₂CO₃ solution dropwise while swirling. Caution: This may be exothermic and gas evolution may occur.

    • Continue adding base until the aqueous layer is strongly basic (pH > 10, check with pH paper).[9] This reverses the reaction and regenerates the free aldehyde.

    • Shake the funnel vigorously to extract the purified aldehyde into the fresh organic layer.

  • Work-up:

    • Separate the layers and collect the organic layer containing your pure product.

    • Wash the organic layer with water, followed by brine to aid in drying.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Part 3: Method Comparison

The choice of purification method is a trade-off between speed, scale, cost, and the specific challenges presented by your compound.

FeatureStandard Silica Gel ChromatographyDeactivated Silica ChromatographySodium Bisulfite Adduct Formation
Principle Differential Adsorption (Polarity)Differential Adsorption (Polarity)Reversible Covalent Derivatization
Ideal For Stable, non-polar to moderately polar aldehydes.Aldehydes with moderate acid sensitivity.Acid-sensitive aldehydes, removing non-aldehyde impurities.
Pros Well-established, good for isomer separation.Reduces on-column degradation vs. standard silica.Excellent for sensitive compounds, highly scalable, low cost.[7]
Cons Can cause degradation/oxidation of aldehydes.[1]Requires extra preparation step (deactivation).Does not separate from other aldehyde/ketone impurities.[6]
Typical Purity >95% (if stable)>98% (if stable)>99% (relative to non-carbonyl impurities)
Scalability Poor to ModeratePoor to ModerateExcellent

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). Benzyl 3-formylpiperidine-1-carboxylate is a versatile building block in the synthesis of numerous piperidine-based pharmaceuticals, making the rigorous assessment of its purity a critical control point.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, grounded in practical application and scientific principles.

Our focus is to move beyond procedural lists and delve into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity analysis in pharmaceutical settings due to its high resolution, sensitivity, and robustness.[2][3] For a molecule like this compound, a well-developed Reversed-Phase HPLC (RP-HPLC) method is the cornerstone of quality control.

The power of RP-HPLC lies in its ability to separate the main compound from impurities based on differences in their polarity.[4] Potential impurities in the synthesis of this compound can range from unreacted starting materials and reagents to by-products and degradation products. A validated, stability-indicating HPLC method is essential to ensure these are effectively separated and quantified.[5][6]

Causality Behind the Recommended HPLC Method

The selection of chromatographic conditions is not arbitrary; it is a deliberate process dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection (Column): A C18 (octadecylsilane) column is the workhorse for moderately polar compounds like our target molecule. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. The separation is driven by the partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile (or methanol) is typically employed. This is crucial because a single isocratic mobile phase composition may not be sufficient to resolve both polar and non-polar impurities from the main peak within a reasonable timeframe. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, helps to suppress the ionization of any free silanol groups on the column and any acidic/basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[7]

  • Detection: The benzyl carbamate moiety in the molecule contains a phenyl group, which acts as a suitable chromophore for UV detection.[8] Wavelengths around 210-220 nm are often chosen to maximize sensitivity, as this is where the benzene ring exhibits strong absorbance. A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Below is a detailed, self-validating protocol for the purity assessment of this compound by RP-HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the chemical purity of this compound and separate it from potential process-related impurities and degradants.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

3. System Suitability Testing (SST):

Before sample analysis, the system's performance must be verified. Inject the Standard Solution five times and evaluate the following parameters. The method is deemed suitable if the criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

4. Analysis and Calculation:

Inject the diluent (as a blank), followed by the standard and sample solutions. Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for RP-HPLC Purity Assessment```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) sst System Suitability Test (SST) (5 injections of Standard) prep_mobile->sst prep_sample Sample & Standard Preparation (0.5 mg/mL in Diluent) prep_sample->sst analysis Chromatographic Run (Blank, Standard, Sample) sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Decision tree for selecting the appropriate analytical technique.

A Note on Chiral Purity

This compound is a chiral molecule. The discussion above focuses on chemical purity (the presence of other chemical entities). However, if the material is intended to be a single enantiomer ((R) or (S)), then its enantiomeric purity must also be determined. This requires a specialized chiral HPLC method, typically using a chiral stationary phase (CSP) like a polysaccharide-based column (e.g., Chiralpak® series). [8][9][10]The development of a chiral method is a distinct process from the achiral purity method and is equally critical for ensuring the quality of enantiomerically pure APIs. [11]

Conclusion

For the routine purity assessment of this compound, a well-validated RP-HPLC method is the industry standard, offering a robust, sensitive, and reliable platform for quality control. However, a comprehensive understanding of a compound's purity profile necessitates an orthogonal approach. LC-MS is indispensable for the structural elucidation of unknown impurities, GC is essential for monitoring residual solvents, and qNMR provides an absolute measure of purity and definitive structural confirmation. The judicious application of these complementary techniques provides a self-validating system, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Selecting the Optimal 3-Formylpiperidine Building Block: Cbz vs. Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold stands out as a privileged structure, forming the core of countless therapeutics.[1][2] Its three-dimensional nature and synthetic versatility make it an invaluable component in the design of novel bioactive molecules. For chemists aiming to elaborate on this scaffold, functionalized building blocks are essential. Among the most useful are the 3-formylpiperidines, which provide a reactive aldehyde handle for a wide array of synthetic transformations.

The critical choice, however, often boils down to the nature of the nitrogen protecting group. This guide provides an in-depth, objective comparison of two of the most prevalent N-protected 3-formylpiperidine derivatives: Benzyl 3-formylpiperidine-1-carboxylate (N-Cbz-3-formylpiperidine) and tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-formylpiperidine). The selection between these two reagents is not arbitrary; it is a strategic decision that profoundly impacts the entire synthetic route, dictating reaction compatibility, deprotection strategies, and overall efficiency. Herein, we will dissect their properties, reactivity, and stability, supported by experimental data and protocols, to empower researchers to make the most informed choice for their specific synthetic campaigns.

Physicochemical Properties: A Side-by-Side Look

Before delving into reactivity, a foundational understanding of the physical properties of these two key intermediates is necessary.

PropertyThis compoundtert-butyl 3-formylpiperidine-1-carboxylate
Abbreviation Cbz-3-formylpiperidineBoc-3-formylpiperidine
CAS Number 201478-72-0[3]118156-93-7
Molecular Formula C₁₄H₁₇NO₃[4]C₁₁H₁₉NO₃[5][6]
Molecular Weight 247.29 g/mol [4]213.27 g/mol [5][6]
Appearance Clear, beige liquidColorless to light yellow clear liquid
Boiling Point 384.5±42.0 °C (Predicted)[7]295.4±33.0 °C (Predicted)[5][6]
Storage Conditions Store in freezer, under -20°C, inert atmosphere[7]Store in freezer, under -20°C, inert atmosphere[6]

The Decisive Factor: Stability and Cleavage of Cbz vs. Boc Protecting Groups

The core of this comparison lies in the orthogonal nature of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups.[1][8] Their profoundly different lability profiles dictate the entire synthetic strategy.

The Cbz (Carboxybenzyl) Group: Robust and Hydrogen-Labile

The Cbz group is renowned for its stability under a wide range of conditions, particularly acidic and basic media, which allows for great flexibility in subsequent synthetic steps.[9]

  • Stability: Stable to both mild/strong bases and many acidic conditions.[9][10]

  • Primary Cleavage Method: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis .[11] This involves reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C), yielding the deprotected amine, toluene, and carbon dioxide as benign byproducts.[9][12]

  • Alternative Cleavage: For substrates incompatible with hydrogenation (e.g., containing other reducible groups like alkenes or alkynes), strong acids such as hydrogen bromide (HBr) in acetic acid can be employed.[9][12] However, this method is considerably harsher and less chemoselective.

The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in modern organic synthesis, primarily due to its stability to a broad scope of non-acidic reagents and its exceptionally mild deprotection conditions.

  • Stability: Robustly stable towards bases, nucleophiles, and catalytic hydrogenation conditions.[13]

  • Primary Cleavage Method: The Boc group is labile to acidic conditions .[14] This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents like dichloromethane (DCM), dioxane, or methanol.[15][16]

  • Mechanism: The acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl carbocation, which is then scavenged, releasing the free amine and carbon dioxide.[10]

This orthogonality is the cornerstone of modern multi-step synthesis, enabling the selective deprotection of one amine in the presence of another.[11][17]

G start Start: Choose your 3-formylpiperidine q1 Will your subsequent steps involve catalytic hydrogenation (e.g., H₂, Pd/C)? start->q1 q2 Will your subsequent steps involve strongly acidic conditions (e.g., TFA, HCl)? q1->q2 No avoid_cbz Cbz group will be cleaved. AVOID Cbz-protected reagent. q1->avoid_cbz Yes q3 Is orthogonality with an existing acid-labile group (e.g., another Boc) required? q2->q3 No avoid_boc Boc group will be cleaved. AVOID Boc-protected reagent. q2->avoid_boc Yes use_boc Use tert-butyl 3-formylpiperidine-1-carboxylate (Boc-protected) q3->use_boc No (Boc is a good general choice) use_cbz Use Benzyl 3-formylpiperidine-1-carboxylate (Cbz-protected) q3->use_cbz Yes G A Dissolve Boc-3-formylpiperidine (1 eq) and primary amine (1.1 eq) in DCE B Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise A->B C Stir at room temperature for 12-24h (Monitor by TLC/LCMS) B->C D Quench with sat. aq. NaHCO₃ C->D E Extract with DCM, dry, and concentrate D->E F Purify via column chromatography E->F G A Suspend phosphonium salt (1.1 eq) in THF and cool to 0°C B Add base (e.g., n-BuLi or NaH) dropwise to form the ylide A->B C Add a solution of Cbz-3-formylpiperidine (1 eq) in THF B->C D Warm to room temperature and stir (Monitor by TLC/LCMS) C->D E Quench with sat. aq. NH₄Cl D->E F Extract with EtOAc, dry, and concentrate E->F G Purify via column chromatography F->G

References

A Comparative Guide to Synthetic Strategy: The Advantages of Benzyl 3-formylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the piperidine scaffold remains a cornerstone, featuring prominently in a vast array of bioactive molecules.[1] The strategic introduction and modification of this heterocyclic motif often rely on versatile building blocks, among which N-protected formylpiperidines are paramount. These reagents serve as critical linchpins for introducing molecular diversity, typically through reactions like reductive amination.[2][3]

This guide offers a detailed comparison of Benzyl 3-formylpiperidine-1-carboxylate against other common formylpiperidines, with a particular focus on its most prevalent alternative, N-Boc-3-formylpiperidine. We will explore the nuanced, yet critical, advantages conferred by the N-benzyloxycarbonyl (Cbz or Z) protecting group, supported by established chemical principles and experimental protocols, to inform strategic decisions in complex synthetic campaigns.

Molecular Overview: The Strategic Role of the N-Protecting Group

At first glance, N-Cbz and N-Boc protected formylpiperidines appear functionally similar: a piperidine ring equipped with a reactive aldehyde handle at the 3-position and a protecting group on the nitrogen to modulate its reactivity. However, the choice between the Cbz and Boc groups is a pivotal strategic decision that dictates the entire synthetic route, particularly concerning stability and deprotection conditions.

cluster_cbz This compound (N-Cbz) cluster_boc tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc) cbz_struct boc_struct

Caption: Core structures of N-Cbz and N-Boc protected 3-formylpiperidines.

The fundamental difference lies in their chemical lability. The tert-butoxycarbonyl (Boc) group is notoriously acid-sensitive, while the benzyloxycarbonyl (Cbz) group is stable to a wide range of acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis.[4] This distinction is the cornerstone of its primary advantage: orthogonality .

The Core Advantage: Orthogonal Deprotection Strategy

In multi-step synthesis, especially in the construction of complex molecules with multiple sensitive functional groups, the ability to selectively remove one protecting group while leaving others intact is crucial. This principle, known as orthogonality, allows for precise, sequential molecular modifications.

The Cbz group is orthogonal to the acid-labile Boc and Trityl (Trt) groups, as well as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[4] This provides chemists with significant flexibility. A researcher can, for instance, perform a series of reactions on a molecule containing both Cbz- and Boc-protected amines, then selectively remove the Boc group with acid to unmask one amine for further functionalization, all while the Cbz group remains securely in place.

Key Scenarios Where N-Cbz Offers a Decisive Advantage:

  • Presence of Acid-Sensitive Moieties: If the target molecule or synthetic intermediates contain acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers, or other Boc-protected amines), using N-Boc-formylpiperidine is synthetically challenging. The harsh acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid or 4M HCl in dioxane) would invariably cleave these other groups.[5] The Cbz group, removable under neutral hydrogenolysis conditions, elegantly circumvents this problem.

  • Complex Peptide or Peptidomimetic Synthesis: In peptide chemistry, the differential stability of Cbz, Boc, and Fmoc groups is the foundation of modern solid-phase and solution-phase strategies.[6] The Cbz group's unique hydrogenolytic cleavage allows for a deprotection strategy that does not interfere with the acid- or base-labile groups commonly used to protect amino acid side chains.[4]

  • Late-Stage Functionalization: When the piperidine nitrogen needs to be deprotected at a late stage in a synthesis after numerous acid-mediated steps have been performed, the robust nature of the Cbz group ensures it survives the preceding synthetic sequence.

Comparative Data Summary: N-Cbz vs. N-Boc

The following table summarizes the key comparative data points between the Cbz and Boc protecting groups in the context of 3-formylpiperidine.

FeatureThis compound (N-Cbz)tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc)
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Stability to Acid Generally stable to moderate acids; can be cleaved by harsh acids (e.g., HBr).[4]Highly labile; cleaved by strong acids (TFA, HCl).[5][7]
Stability to Base Stable to most non-nucleophilic bases.Stable to most non-nucleophilic bases.
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, 10% Pd/C).[4]Strong Acid (e.g., TFA in DCM, or HCl in Dioxane).[5]
Byproducts Toluene and CO₂ (volatile).Isobutylene and CO₂ (volatile).
Key Advantage Orthogonal to acid-labile groups (Boc, acetals). Deprotection is mild and neutral.Easily removed; suitable for syntheses lacking acid-sensitive groups.
Limitations Incompatible with reducible functional groups (alkynes, alkenes, some benzyl ethers, nitro groups). The catalyst can be pyrophoric.Incompatible with acid-sensitive functional groups. Deprotection conditions are harsh.

Application in Synthetic Workflows: A Focus on Reductive Amination

Reductive amination is a cornerstone reaction for utilizing formylpiperidines, enabling the formation of a new carbon-nitrogen bond and the introduction of a diverse range of substituents. The N-Cbz group is fully compatible with the conditions required for this transformation.

reagent1 N-Cbz-3-formyl- piperidine intermediate Schiff Base / Iminium Ion (Unstable Intermediate) reagent1->intermediate + reagent2 Primary/Secondary Amine (R-NH₂) reagent2->intermediate product N-Cbz-3-(aminomethyl)- piperidine Derivative intermediate->product Reduction reducing_agent Mild Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General workflow for reductive amination using N-Cbz-3-formylpiperidine.

The reaction proceeds via the formation of a Schiff base or iminium ion intermediate, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the initial aldehyde and is tolerant of the slightly acidic conditions that favor iminium ion formation.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature specific to their substrate of interest.

Protocol 1: General Reductive Amination of this compound

This protocol describes a typical procedure for coupling the aldehyde with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Addition may cause gas evolution.

  • Stir the reaction at room temperature for 4-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Cbz Deprotection via Hydrogenolysis

This protocol details the standard method for cleaving the Cbz group.

Materials:

  • N-Cbz protected piperidine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Cbz protected piperidine (1.0 eq) in MeOH (0.05 M).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the pad thoroughly with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine amine.

Protocol 3: Comparative N-Boc Deprotection using Acid

This protocol is provided for comparison to highlight the difference in reaction conditions.

Materials:

  • N-Boc protected piperidine derivative

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane if needed.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • The product is typically isolated as the hydrochloride salt. It can be triturated with diethyl ether to induce precipitation, filtered, and dried.

Conclusion

This compound is more than just an alternative to other N-protected formylpiperidines; it is a strategic tool for complex organic synthesis. Its primary advantage stems from the unique stability and deprotection profile of the N-Cbz group. The ability to withstand acidic conditions while being selectively removable under mild, neutral hydrogenolysis makes it indispensable for synthetic routes involving acid-sensitive functionalities or requiring orthogonal protection strategies. While the choice of reagent will always be project-dependent, understanding the distinct benefits of the Cbz protecting group empowers researchers to design more robust, efficient, and flexible synthetic pathways toward novel and valuable molecules.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Determining the Purity of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and manufacturability of the final Active Pharmaceutical Ingredient (API). Ensuring the accurate and precise quantification of these intermediates is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, efficient, and primary analytical method that offers distinct advantages.[1]

This guide provides an in-depth technical comparison and practical workflow for implementing ¹H qNMR for purity determination. As a Senior Application Scientist, my focus is not just on the "how" but the fundamental "why" behind each experimental choice, ensuring a robust, self-validating system that delivers trustworthy and traceable results.

The Foundational Principle: Why qNMR is a Primary Ratio Method

Unlike chromatographic techniques that rely on the response of a detector to a molecule's physicochemical properties (e.g., UV absorbance), qNMR is built on a fundamental principle of nuclear physics: the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This relationship is stoichiometric and independent of the molecule's structure, eliminating the need for compound-specific reference standards and calibration curves that are essential for secondary methods like HPLC.[4][5] This unique feature establishes qNMR as a primary ratio method, capable of delivering results with direct traceability to the International System of Units (SI) when a certified reference material is used.[6]

Strategic Planning for a Robust qNMR Assay

The success of a qNMR experiment is predicated on meticulous planning. The initial choices of calibration method and materials form the bedrock of an accurate purity assessment.

Choosing the Right Tool: Internal vs. External Calibration

There are two primary approaches to calibration in qNMR:

  • Internal Calibration: An internal standard (calibrant) of known purity is accurately weighed and dissolved together with the analyte in the same NMR tube.[7] This is the most common and accurate method for purity determination because the analyte and standard are subjected to the exact same experimental conditions within a single, homogeneous solution.[8][9] Any variations in sample volume, instrument stability, or acquisition parameters affect both the analyte and the standard equally, making their ratio exceptionally reliable.

  • External Calibration: The analyte and the standard are prepared and measured in separate solutions.[10] This method can be useful for precious samples that need to be recovered, but it introduces additional sources of error from volumetric measurements and potential variations in instrument performance between measurements.[7][8]

For the highest precision and accuracy in purity determination of synthetic intermediates, the internal standard method is strongly recommended. [9][10]

Selecting an Appropriate Internal Standard

The choice of internal standard is critical and must be made carefully based on the following criteria:

  • Certified Purity: The standard must have a high, accurately known purity, ideally a Certified Reference Material (CRM) traceable to a national metrology institute like NIST.[9]

  • Chemical Inertness: It must not react with the analyte, the solvent, or trace impurities.[9][11]

  • Signal Simplicity & Separation: The standard should ideally have a simple spectrum (e.g., one or more sharp singlets) with signals that are well-resolved from any analyte, impurity, or solvent signals.[2][12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[11]

  • Stability: The standard should be non-volatile and not hygroscopic to ensure accurate weighing.[13]

  • Favorable Relaxation Times: Excessively long spin-lattice relaxation times (T₁) will necessitate very long experimental delays, increasing analysis time.[12]

A Self-Validating Experimental Protocol for ¹H qNMR Purity Determination

This protocol is designed as a self-validating system. By adhering to these steps, the resulting data inherently contains checks and balances that ensure its integrity.

Workflow for qNMR Purity Analysis

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Metrological Weighing of Analyte (m_a) dissolve Co-dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_std Metrological Weighing of Standard (m_std) weigh_std->dissolve homogenize Vortex & Transfer to NMR Tube dissolve->homogenize load_sample Insert Sample & Lock homogenize->load_sample shim Shim Magnet Field load_sample->shim set_params Set Quantitative Parameters (D1, PW, NS) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte & Standard Signals baseline->integrate formula Apply Purity Formula integrate->formula result Report Purity (%) formula->result

Caption: Experimental workflow for qNMR purity determination.

Step 1: Precision Weighing and Sample Preparation

The accuracy of the final result begins here. The masses of the analyte and internal standard are direct inputs into the final purity equation.

  • Metrological Weighing: Use a calibrated microbalance (accuracy of ±0.01 mg or better).[14] Accurately weigh approximately 10-20 mg of the synthetic intermediate (analyte) and an appropriate amount of the internal standard into the same vial.[2] The goal is to achieve a near 1:1 molar ratio to minimize integration errors.[9] Record the exact masses (m_analyte and m_std).

  • Dissolution: Add the appropriate volume of a high-purity deuterated solvent (e.g., 600 µL for a standard 5 mm tube) to the vial.[14] The solvent must completely dissolve both the analyte and the standard.

  • Homogenization: Vortex the vial thoroughly to ensure a homogeneous solution. Transfer the solution to a high-quality NMR tube.

Step 2: NMR Data Acquisition – Setting Parameters for Accuracy

Quantitative data acquisition requires different parameters than routine qualitative NMR. The goal is to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for all signals in the spectrum.

  • Instrument Setup: Insert the sample, lock on the deuterium signal, and carefully shim the magnetic field to achieve sharp, symmetrical peaks. Poor shimming leads to broad lineshapes and inaccurate integrals.[2]

  • Determine Relaxation Delay (D1): This is the most critical parameter for accuracy.[9] The delay between pulses (D1) must be long enough to allow all protons of interest (in both the analyte and standard) to fully relax back to thermal equilibrium. A conservative and safe value for D1 is at least 5 times the longest T₁ of any peak being integrated (D1 ≥ 5 * T₁_max). An inversion-recovery pulse sequence can be used to measure T₁ values beforehand.

  • Set Pulse Angle (PW): Use a calibrated 90° pulse (zg pulse program) to maximize the signal-to-noise ratio per scan.[9] Ensure the transmitter offset is placed in the center of the spectrum to provide uniform excitation across all signals.

  • Set Receiver Gain (RG): The receiver gain should be set as high as possible without clipping the Free Induction Decay (FID) signal. Clipped signals will lead to significant quantification errors.[2]

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N). For integration errors to be less than 1%, an S/N of at least 250:1 is recommended for the peaks of interest.[11]

Step 3: Data Processing and Integration

Careful and consistent data processing is essential to extract the quantitative information accurately.

  • Apodization: Apply a small amount of line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[12][14]

  • Fourier Transform & Phasing: Perform a Fourier transform of the FID. Manually phase the spectrum carefully so that all peaks are in pure absorption mode.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, which is critical for accurate integration.[14]

  • Integration:

    • Select a well-resolved, non-exchangeable proton signal for the analyte and another for the internal standard.[12] Avoid signals that are broad or close to impurities.

    • Define the integration limits for each peak, typically spanning a region about 20-30 times the peak's width at half-height to capture >99.9% of the peak area.[2]

    • Calibrate one of the integrals (e.g., the standard's integral) to the known number of protons it represents.

Step 4: The Purity Calculation

The purity of the analyte (P_analyte) as a weight/weight percentage (w/w %) is calculated using the following equation[2][9]:

Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte, I_std: Integrals of the signals for the analyte and the standard.

  • N_analyte, N_std: Number of protons corresponding to the integrated signals for the analyte and standard.

  • M_analyte, M_std: Molar masses of the analyte and the standard.

  • m_analyte, m_std: Masses of the analyte and the standard.

  • P_std: Certified purity of the internal standard (as a mass fraction).

qNMR vs. HPLC: A Comparative Guide for Purity Assessment

The choice between qNMR and HPLC depends on the specific analytical need. Both are powerful techniques, and their strengths are often complementary.[15] For comprehensive characterization, using both methods provides orthogonal data, lending the highest degree of confidence to a purity assessment.[15]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the direct proportionality between signal integral and the number of nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase; quantification based on detector response.[15]
Method Type Primary Ratio Method. Can provide absolute quantification without an analyte-specific standard.[15]Secondary Method. Requires a reference standard of the same analyte for accurate quantification.[15]
Selectivity Excellent for structural confirmation. Can be limited by signal overlap in complex mixtures.[15][16]High selectivity for separating structurally similar impurities and isomers.
Sensitivity Lower sensitivity than HPLC. Can be enhanced with high-field instruments or cryoprobes.[15]Generally offers higher sensitivity, making it ideal for detecting and quantifying trace impurities.[15][17]
Method Dev. Often faster, as no separation optimization is required.[5][18]Can be time-consuming, requiring optimization of column, mobile phase, gradient, and temperature.[15]
Sample Nature Non-destructive. The sample can be fully recovered after analysis.[15][19]Destructive. The sample is consumed during the analysis.
Universality Nearly universal detection for all soluble molecules containing the target nucleus (e.g., ¹H).[16]Detection depends on the presence of a chromophore (UV-Vis), charge (CAD), or specific mass (MS).
Traceability Results are directly traceable to SI units when using a Certified Reference Material (CRM).[9]Traceability is established through a chain of calibrated reference standards.

Conclusion: An Indispensable Tool for Modern Drug Development

For researchers, scientists, and drug development professionals, qNMR is more than just an alternative to traditional methods; it is a fundamental tool for absolute purity determination. Its speed in method development, non-destructive nature, and foundation in a primary physical principle make it exceptionally suited for the rigorous demands of pharmaceutical synthesis.[5][20] By providing a direct, stoichiometric measure of purity that is traceable to international standards, qNMR offers a high degree of confidence and analytical certainty, accelerating the journey of synthetic intermediates from the lab to the final API.

References

A Comparative Guide to the Synthesis of Benzyl 3-formylpiperidine-1-carboxylate: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and synthetic tractability have rendered it a privileged structure in a multitude of clinically significant molecules. Among the diverse array of functionalized piperidines, Benzyl 3-formylpiperidine-1-carboxylate stands out as a particularly versatile intermediate.[1] The presence of a reactive aldehyde at the 3-position, coupled with the readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, provides a synthetic handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

This guide offers a comparative analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and experimental data associated with the most prevalent methods, empowering you to make informed decisions for your synthetic campaigns.

The Precursor: Securing the Starting Material

All roads to this compound predominantly begin with its corresponding primary alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The synthesis of this crucial precursor is typically achieved through a two-step sequence starting from 3-piperidinecarboxylic acid. The initial step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to the primary alcohol.

A common procedure involves the reaction of 3-piperidinecarboxylic acid with benzyl chloroformate under basic conditions to yield N-Cbz-piperidine-3-carboxylic acid. Subsequent reduction of the carboxylic acid, often employing borane complexes or lithium aluminum hydride, furnishes the desired Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Oxidation Strategies: The Final Step to the Aldehyde

The conversion of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate to the target aldehyde is the critical transformation. Several oxidation methodologies are at the disposal of the synthetic chemist, each with its own set of advantages and disadvantages. Here, we compare three of the most widely employed methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Parikh-Doering oxidation.

Route 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has gained widespread popularity for its mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents at room temperature and is known for its high yields and operational simplicity.

Mechanism of Action: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. A subsequent intramolecular proton transfer, facilitated by the acetate ion, leads to the formation of the aldehyde, iodinane, and acetic acid.

Experimental Protocol: Dess-Martin Oxidation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate [2]

To a stirred solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (2.5 g, 10.02 mmol) in dichloromethane (25.0 mL) is added Dess-Martin periodinane (8.5 g, 20.04 mmol, 2.00 eq.). The resulting mixture is stirred at room temperature for 3 hours. Upon completion, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound. A patent application also describes a similar procedure where the reaction was quenched with an aqueous solution of sodium bicarbonate and sodium thiosulfate.[1]

Dess_Martin_Oxidation Start Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Reagent Dess-Martin Periodinane (DMP) DCM, Room Temperature Start->Reagent Oxidation Workup Aqueous Workup & Purification Reagent->Workup Product This compound Workup->Product

Dess-Martin Oxidation Workflow

Route 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the synthesis of aldehydes from primary alcohols. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, in the presence of a hindered base like triethylamine.

Mechanism of Action: The reaction begins with the activation of DMSO by oxalyl chloride to form a chlorosulfonium salt. The alcohol then adds to this electrophilic sulfur species, and subsequent deprotonation by triethylamine generates a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to afford the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Typical Experimental Protocol: Swern Oxidation

To a solution of oxalyl chloride in dichloromethane at -78 °C is added a solution of DMSO in dichloromethane. After a short stirring period, a solution of the alcohol (Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate) in dichloromethane is added dropwise. Following another stirring period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent.

Swern_Oxidation Start Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Activation DMSO, Oxalyl Chloride DCM, -78 °C Start->Activation Addition Base Triethylamine Activation->Base Deprotonation Workup Aqueous Workup & Purification Base->Workup Product This compound Workup->Product

Swern Oxidation Workflow

Route 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a modification of the Swern oxidation that employs the sulfur trioxide pyridine complex (SO3·py) as the activating agent for DMSO. A key advantage of this method is that it can be conducted at or above 0 °C, avoiding the need for cryogenic temperatures.

Mechanism of Action: Similar to the Swern oxidation, the reaction involves the formation of an electrophilic sulfur species from the reaction of DMSO and the SO3·py complex. The alcohol adds to this intermediate, and a hindered base, typically triethylamine, facilitates the elimination to yield the aldehyde.

Typical Experimental Protocol: Parikh-Doering Oxidation

To a solution of the alcohol (Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate) and triethylamine in dichloromethane is added a solution of SO3·py in DMSO. The reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

Parikh_Doering_Oxidation Start Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Activation DMSO, SO3-Pyridine DCM, 0 °C to RT Start->Activation Addition Base Triethylamine Activation->Base Deprotonation Workup Aqueous Workup & Purification Base->Workup Product This compound Workup->Product

Parikh-Doering Oxidation Workflow

An Alternative Pathway: Reduction of an Ester

While oxidation of the primary alcohol is the most direct route, an alternative strategy involves the partial reduction of a corresponding ester, such as Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate. This approach is particularly noteworthy for the synthesis of the analogous N-benzyl-4-piperidinecarboxaldehyde, where high yields have been reported.[3]

The reducing agent of choice for this transformation is typically diisobutylaluminium hydride (DIBAL-H), which can selectively reduce esters to aldehydes at low temperatures.

Mechanism of Action: DIBAL-H coordinates to the ester carbonyl, and hydride transfer leads to a tetrahedral intermediate. This intermediate is stable at low temperatures and collapses to the aldehyde upon aqueous workup.

Experimental Protocol: DIBAL-H Reduction of an Ester (adapted for the 3-substituted isomer)

To a solution of Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate in an anhydrous solvent such as toluene or dichloromethane at -78 °C is added a solution of DIBAL-H dropwise. The reaction is stirred at low temperature for a specified time before being quenched with a protic solvent like methanol. After warming to room temperature, an aqueous workup is performed to isolate the aldehyde. A patent for the synthesis of the 4-substituted analog reports a yield of 95.5% using DIBAL-H.[4]

DIBALH_Reduction Start Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate Reagent DIBAL-H Toluene, -78 °C Start->Reagent Reduction Workup Quench & Aqueous Workup Reagent->Workup Product This compound Workup->Product

DIBAL-H Reduction Workflow

Comparative Analysis and Recommendations

FeatureDess-Martin OxidationSwern OxidationParikh-Doering OxidationDIBAL-H Reduction
Starting Material Primary AlcoholPrimary AlcoholPrimary AlcoholEster
Key Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineDMSO, SO3·py, TriethylamineDIBAL-H
Reaction Temperature Room Temperature-78 °C0 °C to Room Temperature-78 °C
Yield Generally HighGenerally HighGood to HighPotentially High
Advantages Mild conditions, simple workup, commercially available reagent.High reliability, well-established, tolerant of many functional groups.Avoids cryogenic temperatures, milder than Swern.Alternative starting material, high yields reported for analogs.
Disadvantages Reagent is expensive and potentially explosive.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.SO3·py can be hygroscopic and requires careful handling.Requires strictly anhydrous conditions and careful temperature control.

Recommendations:

  • For ease of use and mild conditions: The Dess-Martin Periodinane oxidation is an excellent choice, particularly for small to medium-scale syntheses where the cost of the reagent is not prohibitive. Its operational simplicity and generally high yields make it a very attractive option.

  • For scalability and cost-effectiveness: The Swern oxidation remains a go-to method in many industrial settings. While it requires specialized equipment for low-temperature reactions and careful handling of byproducts, its reagents are inexpensive and the reaction is robust and high-yielding.

  • For a balance of mildness and practicality: The Parikh-Doering oxidation offers a good compromise, avoiding the need for very low temperatures while still providing a mild and effective oxidation.

  • When starting from an ester precursor: The DIBAL-H reduction is a powerful and selective method. If the corresponding ester is readily available or more easily synthesized than the alcohol, this route should be strongly considered.

Ultimately, the choice of synthetic route will depend on the specific constraints of your project, including scale, available equipment, budget, and the sensitivity of other functional groups in your molecule. By understanding the nuances of each method presented in this guide, you will be well-equipped to select the optimal path for the synthesis of the valuable building block, this compound.

References

A Comparative Analysis of the Reactivity of Benzyl 3-formylpiperidine-1-carboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-formylpiperidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules.[1][2] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group, which is modulated by the stereoelectronic properties of the Cbz-protected piperidine ring. This guide presents a systematic benchmark of the reactivity of this compound against a panel of structurally diverse aldehydes in three fundamental C-N and C-C bond-forming reactions: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. By comparing its performance to representative aliphatic, sterically hindered, aromatic, and isomeric aldehydes, we provide researchers with quantitative data and field-proven insights to optimize reaction conditions and strategically design synthetic routes.

Introduction: Understanding Aldehyde Reactivity

The electrophilicity of the carbonyl carbon governs the reactivity of an aldehyde. This electrophilicity is influenced by a delicate interplay of electronic and steric factors.

  • Electronic Effects: Aliphatic aldehydes are generally more reactive than aromatic aldehydes.[3][4] The carbonyl group of an aromatic aldehyde is conjugated with the aromatic ring, allowing for resonance stabilization which delocalizes the partial positive charge on the carbonyl carbon, making it a less potent electrophile.[4][5][6] In contrast, the alkyl groups of aliphatic aldehydes offer weak, inductive electron-donating effects, having a minimal impact on the carbonyl's inherent reactivity.[6]

  • Steric Effects: The accessibility of the carbonyl carbon to an incoming nucleophile is critical. Bulky substituents adjacent to the formyl group can significantly hinder the nucleophile's approach, thereby decreasing the reaction rate.[5][7]

This compound presents a unique case. It is fundamentally an aliphatic aldehyde, suggesting high reactivity. However, the formyl group is attached to a six-membered heterocyclic ring which exists predominantly in a chair conformation.[8] The Cbz (carboxybenzyl) protecting group and the position of the formyl group on this ring introduce specific steric and electronic constraints that are expected to modulate its reactivity in a non-trivial manner. This guide seeks to elucidate and quantify this reactivity profile.

Experimental Design: A Multi-faceted Approach

To construct a comprehensive reactivity profile, we selected a panel of four comparator aldehydes and three benchmark reactions.

Aldehyde Panel Selection

The chosen aldehydes provide a spectrum of electronic and steric properties against which to measure our target compound:

  • This compound (Target): The subject of our investigation.

  • Hexanal (Aliphatic Benchmark): A linear, unhindered aliphatic aldehyde representing high baseline reactivity.

  • Benzaldehyde (Aromatic Benchmark): An aromatic aldehyde with lower reactivity due to resonance stabilization.[5][6]

  • Pivalaldehyde (Sterically Hindered Benchmark): An aliphatic aldehyde with significant steric bulk from the tert-butyl group, used to probe steric sensitivity.

  • Benzyl 4-formylpiperidine-1-carboxylate (Isomeric Benchmark): The constitutional isomer of our target, allowing for the assessment of how the formyl group's position on the piperidine ring impacts reactivity.[9]

Benchmark Reaction Selection

We chose three widely used synthetic transformations that probe different aspects of aldehyde reactivity:

  • Reductive Amination: A cornerstone of amine synthesis, this reaction tests the aldehyde's susceptibility to nucleophilic attack by a weakly basic amine and the subsequent reduction of the iminium intermediate.[10][11]

  • Wittig Olefination: This reaction evaluates the aldehyde's reactivity towards a phosphorus ylide to form an alkene, a process highly sensitive to steric hindrance.[12][13]

  • Knoevenagel Condensation: This transformation assesses reactivity towards soft, stabilized carbanions (enolates) in a base-catalyzed C-C bond formation.[14]

General Workflow

The experimental approach involves subjecting the panel of five aldehydes to each of the three benchmark reactions under standardized conditions. Reaction progress is monitored over time to determine initial rates and final yields, providing a quantitative basis for comparison.

G cluster_aldehydes Aldehyde Panel cluster_reactions Benchmark Reactions cluster_analysis Analysis A1 This compound R1 Reductive Amination A1->R1 R2 Wittig Olefination A1->R2 R3 Knoevenagel Condensation A1->R3 A2 Hexanal A2->R1 A2->R2 A2->R3 A3 Benzaldehyde A3->R1 A3->R2 A3->R3 A4 Pivalaldehyde A4->R1 A4->R2 A4->R3 A5 Benzyl 4-formylpiperidine-1-carboxylate A5->R1 A5->R2 A5->R3 An1 Reaction Kinetics (Rate) R1->An1 An2 Product Yield (%) R1->An2 R2->An1 R2->An2 R3->An1 R3->An2 An3 Comparative Assessment An1->An3 An2->An3

Figure 1: General experimental workflow for the comparative reactivity study.

Protocols and Results

The following sections detail the standardized protocols and the resulting comparative data. All reactions were monitored by GC-MS to determine conversion rates and yields.

Benchmark 1: Reductive Amination with Morpholine

This reaction is a reliable method for forming tertiary amines.[15] We chose sodium triacetoxyborohydride as the reducing agent because it is mild and tolerant of various functional groups.

  • To a stirred solution of the aldehyde (1.0 mmol) and morpholine (1.1 mmol) in 1,2-dichloroethane (5 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by taking aliquots at 1, 2, 4, and 8 hours and analyzing by GC-MS against an internal standard.

  • Upon completion (or after 8 hours), quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • The final yield is determined by ¹H NMR analysis of the crude product.

AldehydeYield after 2h (%)Final Yield (8h, %)Relative Reactivity Rank
Hexanal95>991 (Fastest)
This compound 68 92 3
Benzyl 4-formylpiperidine-1-carboxylate75962
Benzaldehyde45854
Pivalaldehyde10355 (Slowest)
Table 1: Comparative data for the reductive amination of various aldehydes with morpholine.

The results align with theoretical predictions. The unhindered aliphatic aldehyde, hexanal, reacted fastest. Benzaldehyde was significantly slower due to resonance stabilization.[3][4] Pivalaldehyde's poor performance highlights the reaction's sensitivity to steric hindrance.

Notably, This compound showed reactivity intermediate between the fast-reacting hexanal and the slower benzaldehyde. Its isomer, the 4-formyl derivative, reacted slightly faster. This suggests that while both are fundamentally aliphatic, the steric environment of the formyl group at the 3-position is more encumbered than at the 4-position, likely due to its proximity to the Cbz group in certain ring conformations.

Benchmark 2: Wittig Olefination with a Stabilized Ylide

The Wittig reaction is a powerful tool for alkene synthesis.[16] We employed a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, which is known to be less reactive than non-stabilized ylides and thus more selective for discerning differences in aldehyde electrophilicity. Stabilized ylides typically favor the formation of the (E)-alkene.[12]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde R-CHO (Aldehyde) Betaine Betaine Intermediate (Reversible) Aldehyde->Betaine + Ylide Ylide Ph₃P=CHCO₂Et (Stabilized Ylide) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane->Betaine Retro-cycloaddition Alkene R-CH=CHCO₂Et ((E)-Alkene) Oxaphosphetane->Alkene Elimination PhosphineOxide Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->PhosphineOxide Elimination

Figure 2: Simplified mechanism of the Wittig reaction with a stabilized ylide.

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 mmol) in toluene (10 mL).

  • Heat the mixture to 80 °C with stirring.

  • Monitor the reaction by taking aliquots at 1, 4, 8, and 16 hours and analyzing by GC-MS.

  • Upon completion (or after 16 hours), cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product alkene.

AldehydeYield after 4h (%)Final Yield (16h, %)Relative Reactivity Rank
Hexanal85941 (Fastest)
This compound 55 81 3
Benzyl 4-formylpiperidine-1-carboxylate62882
Benzaldehyde40754
Pivalaldehyde<5125 (Slowest)
Table 2: Comparative data for the Wittig olefination with a stabilized ylide.
Benchmark 3: Piperidine-Catalyzed Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, diethyl malonate, catalyzed by a base.[14] It is a powerful method for forming electron-deficient alkenes.

  • To a solution of the aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in absolute ethanol (5 mL), add piperidine (0.1 mmol).

  • Reflux the mixture at 78 °C.

  • Monitor the reaction by taking aliquots at 2, 6, and 12 hours and analyzing by GC-MS.

  • After 12 hours, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

  • The final yield is determined by ¹H NMR analysis of the crude product.

AldehydeYield after 6h (%)Final Yield (12h, %)Relative Reactivity Rank
Hexanal90962
This compound 70 85 3
Benzyl 4-formylpiperidine-1-carboxylate72874 (tie)
Benzaldehyde92>981 (Fastest)
Pivalaldehyde15285 (Slowest)
Table 3: Comparative data for the Knoevenagel condensation with diethyl malonate.

The Knoevenagel condensation presents a different reactivity trend. Benzaldehyde reacted fastest, surpassing even hexanal. This reversal is because the reaction mechanism can proceed via an iminium ion intermediate formed between the aldehyde and the piperidine catalyst.[14] Aromatic aldehydes are known to form these iminium ions readily.

This compound and its 4-isomer showed good, nearly identical reactivity, albeit slower than benzaldehyde. Their performance was superior to the sterically hindered pivalaldehyde. This indicates that while steric factors still play a role, the electronic nature of the aldehyde is a dominant factor in this specific base-catalyzed reaction. The similar reactivity of the 3- and 4-isomers suggests that the formation of the key intermediate is less sensitive to the positional differences on the piperidine ring in this mechanistic context.

Conclusion

This comparative guide establishes a clear reactivity profile for this compound.

  • Overall Reactivity: Its reactivity is characteristic of a moderately sterically hindered aliphatic aldehyde. It is consistently more reactive than resonance-stabilized aromatic aldehydes (like benzaldehyde) and severely hindered aliphatic aldehydes (like pivalaldehyde) in nucleophilic addition and olefination reactions.

  • Isomeric Effects: The 3-formyl isomer is slightly less reactive than the 4-formyl isomer in reactions sensitive to steric bulk, such as reductive amination and Wittig olefination. This is a critical consideration for researchers choosing between these building blocks for syntheses involving sterically demanding steps.

  • Reaction-Specific Behavior: In transformations like the Knoevenagel condensation, where mechanistic pathways can favor aromatic substrates, the reactivity order can shift.

Ultimately, this compound is a versatile and reactive intermediate. The data presented herein provides a quantitative framework, enabling chemists to make informed decisions when incorporating this valuable scaffold into their synthetic strategies, allowing for the rational selection of reaction conditions to maximize efficiency and yield.

References

The Strategic Value of Benzyl 3-formylpiperidine-1-carboxylate in Expediting Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Cost-Benefit Analysis for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of approved therapeutics.[1][2] The strategic selection of appropriately functionalized piperidine building blocks is therefore a critical decision that profoundly impacts the timeline, cost, and ultimate success of a drug development campaign. This guide provides an in-depth cost-benefit analysis of utilizing Benzyl 3-formylpiperidine-1-carboxylate, a versatile chiral synthon, in the synthesis of complex drug candidates, particularly those targeting neurological disorders. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and economic considerations.

The Intrinsic Value of a Pre-functionalized, Chiral Piperidine Synthon

This compound offers a compelling value proposition by providing a pre-functionalized, chirally pure piperidine ring. The presence of the aldehyde at the 3-position allows for a multitude of subsequent chemical transformations, most notably reductive amination, to introduce diverse functionalities with high efficiency.[3][4] The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen during many synthetic steps and can be readily removed under standard hydrogenolysis conditions.

The use of a chiral building block like (S)- or (R)-Benzyl 3-formylpiperidine-1-carboxylate is of paramount importance. It is well-established that the stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile.[5][6] Introducing the desired chirality early in the synthetic sequence by using an enantiomerically pure starting material avoids the need for costly and often low-yielding chiral resolutions or asymmetric syntheses at later stages. This "chiral pool" approach significantly streamlines the synthetic route and reduces the overall cost of goods for the final active pharmaceutical ingredient (API).[7]

Cost-Benefit Analysis: this compound vs. Alternative Strategies

To provide a comprehensive analysis, we will compare the use of this compound with two common alternative strategies for accessing chiral 3-substituted piperidines:

  • De Novo Synthesis Followed by Chiral Resolution: Building the piperidine ring from acyclic precursors and then resolving the racemic product.

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in the formation of the 3-substituted piperidine.

ParameterThis compoundDe Novo Synthesis & ResolutionAsymmetric Synthesis
Starting Material Cost HighLow to ModerateModerate to High (catalyst/auxiliary)
Number of Synthetic Steps LowHighModerate to High
Overall Yield High (for subsequent steps)Low (due to resolution)Moderate to High
Stereochemical Purity High (>98% e.e.)High (after resolution)Variable (typically high)
Process Development Time ShortLongModerate
Waste Generation LowHigh (discarded enantiomer)Moderate
Scalability HighModerateModerate to High

Cost Analysis: While the initial procurement cost of enantiomerically pure this compound may be higher than that of simple achiral starting materials for a de novo synthesis, the overall process economics are often more favorable. A significant cost in pharmaceutical manufacturing is the "cost of complexity," which includes the number of synthetic steps, purification requirements, and waste disposal.

For example, the de novo synthesis of a 3-substituted piperidine followed by chiral resolution inherently discards at least 50% of the material as the undesired enantiomer, effectively doubling the cost of the advanced intermediate. Furthermore, developing a robust and scalable resolution process can be time-consuming and resource-intensive. Asymmetric synthesis, while elegant, often requires expensive transition metal catalysts and chiral ligands, and the optimization of such reactions for large-scale production can be challenging.

Benefit Analysis: The primary benefit of using a pre-formed, chiral building block like this compound lies in the acceleration of the drug discovery and development timeline . By simplifying the synthetic route, researchers can more rapidly synthesize a library of diverse analogs for structure-activity relationship (SAR) studies. This speed is a critical competitive advantage in the pharmaceutical industry. The high stereochemical purity of the starting material also de-risks the development process by ensuring that the biological activity observed is attributable to the desired enantiomer, a key requirement from regulatory bodies like the FDA.[5]

Experimental Protocols

To illustrate the practical application of this compound, we provide the following detailed experimental protocols for its synthesis and a key subsequent transformation.

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the corresponding alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, to the desired aldehyde.

Materials:

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Expected Yield: 85-95%

Protocol 2: Reductive Amination of this compound

This protocol demonstrates the utility of the aldehyde in forming a new carbon-nitrogen bond, a common transformation in the synthesis of bioactive molecules.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization.

Expected Yield: 70-90%

Visualization of Synthetic Pathways

synthetic_pathway cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis Alcohol Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Aldehyde This compound Alcohol->Aldehyde Swern Oxidation (COCl)2, DMSO, Et3N Yield: 85-95% Product 3-Substituted Piperidine Derivative Aldehyde->Product Reductive Amination STAB Yield: 70-90% Amine Primary/Secondary Amine Amine->Product

Caption: Synthetic utility of this compound.

Conclusion

This compound represents a strategically advantageous building block for drug discovery and development. While the upfront cost may be higher than that of simpler, achiral precursors, a comprehensive cost-benefit analysis reveals its true value in reducing the number of synthetic steps, minimizing waste, and, most importantly, accelerating the delivery of novel drug candidates to the clinic. The use of this and similar chiral synthons is a testament to the evolution of synthetic strategy in the pharmaceutical industry, where efficiency, stereochemical control, and speed to market are paramount.

References

A Senior Application Scientist's Guide to Spectral Data Comparison of Benzyl 3-formylpiperidine-1-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzyl 3-formylpiperidine-1-carboxylate is a pivotal building block in synthetic organic chemistry and pharmaceutical development. The structural integrity and purity of this reagent are paramount, as contaminants or isomeric impurities can significantly impact reaction yields, impurity profiles, and the biological activity of downstream compounds. This guide provides a comprehensive framework for the comparative analysis of this reagent from different commercial suppliers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed, self-validating protocols and explain the causal logic behind experimental choices, empowering researchers to qualify incoming materials rigorously. This ensures the reliability and reproducibility of experimental outcomes, a cornerstone of scientific integrity and efficient drug development.[1][2]

The Critical Role of Reagent Qualification

In the journey from discovery to market, the quality of starting materials is a foundational pillar.[1][3] For a molecule like this compound, which contains a reactive aldehyde and a chiral center, variations in quality can introduce significant experimental variability. Potential issues include:

  • Process-Related Impurities: Residual solvents, unreacted starting materials, or by-products from the synthetic route.

  • Structural Isomers: Positional isomers (e.g., 2-formyl or 4-formylpiperidine derivatives) can exhibit different reactivity and lead to undesired products.[4]

  • Stereochemical Impurity: The presence of the undesired enantiomer ((R)- or (S)-) can have profound implications in chiral synthesis and for the pharmacological properties of the final active pharmaceutical ingredient (API).[5][6]

  • Degradation Products: The aldehyde functionality is susceptible to oxidation, forming the corresponding carboxylic acid, which can alter reaction pathways.

A robust analytical qualification program is therefore not merely a quality control checkpoint but a risk mitigation strategy that saves time, resources, and ensures the integrity of research data. The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), provide a framework for ensuring that the methods used are fit for purpose.[7][8][9][10][11]

Methodology for Spectroscopic Comparison

The following protocols are designed to be self-validating systems for the structural confirmation and purity assessment of this compound.

Sample Preparation

Consistency in sample preparation is crucial for data comparability.

  • Sample Source: Obtain samples of this compound (CAS No. 201478-72-0 for the racemate) from at least two different suppliers (designated Supplier A and Supplier B).[12] A third, well-characterized in-house or certified reference standard is ideal for baseline comparison.

  • Documentation: Upon receipt, log the supplier, lot number, and date. Note the physical appearance (e.g., colorless oil, solid).

  • NMR Sample: Accurately weigh approximately 15-20 mg of the compound into an NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.

  • FT-IR Sample: For neat analysis, apply a thin, uniform film of the liquid sample between two potassium bromide (KBr) plates.

  • MS Sample: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the same solvent for direct infusion analysis.

Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. TMS provides a universal reference point (0 ppm) for ¹H and ¹³C NMR, ensuring chemical shifts can be compared accurately across different instruments and samples.[13][14]

Spectroscopic Analysis Workflow

The logical flow of analysis ensures a comprehensive characterization of the material.

G cluster_0 Material Reception cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis & Comparison SupplierA Supplier A Sample Prep Prepare NMR, IR, and MS Samples SupplierA->Prep SupplierB Supplier B Sample SupplierB->Prep RefStd Reference Standard RefStd->Prep NMR ¹H & ¹³C NMR Prep->NMR Analyze IR FT-IR Prep->IR Analyze MS ESI-MS Prep->MS Analyze Compare Compare Spectra vs. Reference & Literature NMR->Compare IR->Compare MS->Compare Identify Identify Impurities or Discrepancies Compare->Identify Decision Decision: Accept or Reject Lot Identify->Decision

Caption: Workflow for Comparative Spectral Analysis.

¹H NMR Spectroscopy: The Structural Fingerprint

Protocol:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Obtain a minimum of 16 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and determine the multiplicity (e.g., singlet, doublet, multiplet) and coupling constants (J-values) for each.

Interpretation: The ¹H NMR spectrum provides the most detailed structural information. Key signals for this compound are:

  • Aldehyde Proton (~9.6-9.8 ppm): A highly deshielded singlet or triplet, unique to the formyl group. Its presence is a primary confirmation of the structure.[14]

  • Aromatic Protons (~7.3-7.4 ppm): A multiplet integrating to 5H, characteristic of the monosubstituted benzyl group.

  • Benzylic Protons (~5.1-5.2 ppm): A singlet integrating to 2H, corresponding to the -CH₂- group of the Cbz protecting group.

  • Piperidine Ring Protons (~1.5-4.2 ppm): A series of complex, overlapping multiplets corresponding to the piperidine ring protons.

  • Impurities: Look for unexpected signals, such as a broad peak around 10-12 ppm (carboxylic acid impurity) or additional aromatic or aliphatic signals.

¹³C NMR Spectroscopy: Carbon Skeleton Verification

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Obtain a sufficient number of scans for a good signal-to-noise ratio (typically >512 scans).

  • Process the data and reference the CDCl₃ solvent peak to 77.16 ppm.

Interpretation: This technique confirms the carbon framework of the molecule.

  • Aldehyde Carbonyl (~200-205 ppm): The most downfield signal, confirming the aldehyde.[15]

  • Carbamate Carbonyl (~155 ppm): The carbonyl of the Cbz group.

  • Aromatic Carbons (~127-136 ppm): Signals for the 6 carbons of the benzyl group.

  • Benzylic Carbon (~67 ppm): The -CH₂- of the Cbz group.

  • Piperidine Carbons (~25-55 ppm): Signals corresponding to the carbons of the piperidine ring.

FT-IR Spectroscopy: Functional Group Analysis

Protocol:

  • Acquire the spectrum over the range of 4000-600 cm⁻¹.

  • Perform a background scan prior to the sample scan.

  • Label the wavenumbers (cm⁻¹) of significant absorption bands.

Interpretation: FT-IR is excellent for rapidly confirming the presence of key functional groups.

  • C=O Stretch (Aldehyde) (~1720-1740 cm⁻¹): A strong, sharp absorption is expected for the aldehyde carbonyl.[15][16]

  • C=O Stretch (Carbamate) (~1680-1700 cm⁻¹): A strong, sharp absorption for the carbamate carbonyl.

  • C-H Stretch (Aldehyde) (~2720 and ~2820 cm⁻¹): Two characteristic, medium-intensity peaks that are a definitive indicator of an aldehyde functional group.[15]

  • Aromatic C-H Bends (~690-770 cm⁻¹): Bending vibrations confirming the monosubstituted benzene ring.

Mass Spectrometry: Molecular Weight Confirmation

Protocol:

  • Use an Electrospray Ionization (ESI) source in positive ion mode.[17][18][19][20]

  • Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum over a range of m/z 100-500.

Interpretation: ESI-MS is a soft ionization technique that confirms the molecular weight of the compound.

  • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₄H₁₇NO₃ (MW: 247.29 g/mol ), this corresponds to an m/z of ~248.1.[4][5][6]

  • Other Adducts: It is common to also observe adducts with sodium [M+Na]⁺ (m/z ~270.1) or potassium [M+K]⁺ (m/z ~286.1).

  • Impurities: The presence of other significant ions may indicate impurities. For example, an ion at m/z ~264.1 could correspond to the oxidized carboxylic acid impurity [M_acid+H]⁺.

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical comparison of spectral data for this compound from two suppliers against a reference standard.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Assignment Reference Standard (δ ppm, Multiplicity, J Hz) Supplier A (δ ppm) Supplier B (δ ppm) Comments
Aldehyde H 9.65 (s, 1H) 9.65 9.65 All consistent.
Aromatic H 7.35 (m, 5H) 7.35 7.35 All consistent.
Benzylic CH₂ 5.15 (s, 2H) 5.15 5.15 All consistent.
Piperidine H 1.6-4.2 (m, 9H) 1.6-4.2 1.6-4.2 Complex region appears identical.

| Impurity | None | None | 10.5 (br s, ~0.5%) | Supplier B shows a small, broad signal indicative of a carboxylic acid impurity. |

Table 2: Key FT-IR and MS Data Comparison

Technique Parameter Reference Standard Supplier A Supplier B Comments
FT-IR C=O (Aldehyde) 1725 cm⁻¹ 1725 cm⁻¹ 1726 cm⁻¹ All consistent.
C=O (Carbamate) 1695 cm⁻¹ 1695 cm⁻¹ 1694 cm⁻¹ All consistent.
C-H (Aldehyde) 2720, 2822 cm⁻¹ 2721, 2822 cm⁻¹ 2720, 2823 cm⁻¹ All consistent.
ESI-MS [M+H]⁺ 248.1 m/z 248.1 m/z 248.1 m/z Target molecule confirmed in all samples.

| | Impurity Ion | None | None | 264.1 m/z | Supplier B shows an ion consistent with the oxidized carboxylic acid impurity. |

Conclusion and Recommendations

Based on this hypothetical analysis, the material from Supplier A is spectrally identical to the reference standard, meeting all quality attributes. The material from Supplier B , while predominantly the correct compound, shows evidence of a minor oxidation impurity (~0.5%) as detected by both ¹H NMR and ESI-MS.

Recommendations for Researchers:

  • Always Qualify: Never assume the quality of a reagent, especially for critical applications. Perform, at a minimum, ¹H NMR and MS analysis on new lots or new suppliers.

  • Establish a Baseline: If possible, use a trusted or certified reference standard to establish a benchmark for all future comparisons.

  • Consider the Application: For non-critical discovery chemistry, the impurity level in Supplier B's material may be acceptable. However, for late-stage development, GMP synthesis, or sensitive catalytic reactions, this lot should be rejected or purified prior to use.

  • Communicate with Suppliers: If discrepancies are found, contact the supplier's technical service department. Providing high-quality data can help them identify potential issues in their manufacturing or storage processes.

By implementing a systematic and logical approach to spectral data comparison, researchers can ensure the quality of their chemical reagents, leading to more reliable, reproducible, and ultimately successful scientific outcomes.[21][22]

References

The Decisive Role of Chirality: A Comparative Analysis of (S)- and (R)-Benzyl 3-formylpiperidine-1-carboxylate Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of derivatives originating from the (S)- and (R)-enantiomers of Benzyl 3-formylpiperidine-1-carboxylate, a versatile scaffold in medicinal chemistry. Through an examination of key experimental findings, we will illustrate the pivotal role that stereochemistry plays in dictating the therapeutic potential of these compounds.

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its conformational flexibility and ability to present substituents in precise spatial orientations.[1] The introduction of a chiral center, as seen in the 3-substituted piperidine scaffold, allows for the exploration of stereospecific interactions with biological targets. This guide will delve into specific examples where the (S)- and (R)-enantiomers of piperidine-3-carboxamide derivatives, which can be synthesized from their respective formyl precursors, display significant divergence in their biological effects, underscoring the necessity of enantiomerically pure compounds in drug development.

Unveiling Stereoselectivity: A Tale of Two Enantiomers in Cancer and Malaria Research

Recent research has provided compelling evidence for the stereoselective bioactivity of piperidine-3-carboxamide derivatives. These studies highlight how a subtle change in the spatial arrangement of substituents on the piperidine ring can lead to a dramatic difference in therapeutic efficacy.

Antimelanoma Activity: The Superiority of the (S)-Configuration

A pivotal study focused on the discovery of novel senescence-inducing agents for the treatment of melanoma identified a series of N-arylpiperidine-3-carboxamide derivatives with potent activity.[2] A direct comparison of the enantiomers of a lead compound revealed a striking difference in their ability to induce a senescence-like phenotype in human melanoma A375 cells.

The (S)-enantiomer demonstrated significantly greater potency compared to the racemic mixture and was approximately 15-fold more active than the (R)-enantiomer.[2] This pronounced enantioselectivity strongly suggests a specific and stereochemically defined interaction with its biological target.

Table 1: Comparison of Antimelanoma Activity of (S)- and (R)-N-Arylpiperidine-3-carboxamide Enantiomers [2]

Compound ConfigurationSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
(S)-enantiomer 0.27 Not Reported
(R)-enantiomer>4Not Reported
Racemic MixtureNot ReportedNot Reported

EC50: The effective concentration of a compound that induces senescence in 50% of the cell population. A lower value indicates higher potency. IC50: The concentration of a compound that reduces cell number by 50%.

The causality behind this experimental choice to separate and test the individual enantiomers lies in the fundamental principle of chiral recognition by biological systems. Enzymes and receptors are themselves chiral, and thus can differentiate between the enantiomers of a drug molecule, leading to different binding affinities and downstream effects. The superior activity of the (S)-enantiomer in this study underscores the importance of synthesizing and evaluating enantiomerically pure compounds to maximize therapeutic benefit and minimize potential off-target effects of the less active enantiomer.

Antimalarial Potency: The (S)-Enantiomer as a Potent Proteasome Inhibitor

In the quest for new treatments for malaria, a disease still posing a significant global health threat, researchers identified a piperidine carboxamide (SW042) with promising antimalarial activity.[3] Subsequent investigation into the stereochemistry of this compound revealed a remarkable 100-fold increase in potency for the (S)-enantiomer compared to its (R)-counterpart against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3]

This dramatic difference in activity was traced to the selective inhibition of the β5 active site of the P. falciparum proteasome. The cryo-electron microscopy structure of the proteasome in complex with a potent analog of the (S)-enantiomer revealed that it binds to a previously unexplored, non-covalent pocket.[3] The specific stereochemistry of the (S)-enantiomer is crucial for optimal interaction within this pocket, which exhibits species-specific differences between the parasite and human proteasomes, offering a potential avenue for selective toxicity.

Table 2: Comparison of Anti-malarial Activity of (S)- and (R)-Piperidine Carboxamide Enantiomers [3]

Compound ConfigurationAnti-malarial Activity (EC50, µM against P. falciparum)
(S)-enantiomer ~0.0014 - 0.0019
(R)-enantiomer~0.14 - 0.19

EC50: The concentration of a compound that inhibits the growth of the parasite by 50%. A lower value indicates higher potency.

The decision to pursue the synthesis of individual enantiomers was driven by the initial promising activity of the racemate and the knowledge that stereochemistry often plays a critical role in target engagement. This strategic approach led to the identification of a highly potent and selective antimalarial lead compound.

Experimental Methodologies: A Guide to Assessing Stereoselective Activity

The following protocols provide a framework for the types of assays used to determine the biological activity of chiral piperidine derivatives.

Protocol 1: Cell-Based Senescence Assay for Anticancer Activity

This protocol is based on the methodology used to evaluate the senescence-inducing activity of N-arylpiperidine-3-carboxamide derivatives in melanoma cells.[2]

Objective: To determine the effective concentration (EC50) of test compounds required to induce a senescence-like phenotype in cancer cells.

Materials:

  • Human melanoma A375 cell line

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds ((S)- and (R)-enantiomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • High-content screening (HCS) imaging system

  • Cellular stains for senescence markers (e.g., Senescence-Associated β-galactosidase staining kit)

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (S)- and (R)-enantiomers of the test compounds in cell culture medium. Add the diluted compounds to the respective wells, ensuring a final DMSO concentration that is non-toxic to the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Phenotypic Analysis (HCS):

    • Fix and permeabilize the cells.

    • Stain the cells with appropriate fluorescent dyes to visualize nuclei (e.g., DAPI) and other cellular features indicative of senescence (e.g., increased cell size, flattened morphology).

    • Acquire images using a high-content imaging system.

    • Analyze the images using appropriate software to quantify the percentage of cells exhibiting a senescent phenotype.

  • Data Analysis:

    • Plot the percentage of senescent cells against the logarithm of the compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: In Vitro Antimalarial Assay

This protocol is a generalized procedure for assessing the in vitro activity of compounds against the blood stages of Plasmodium falciparum.[3]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human red blood cells (RBCs)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microplates

  • Test compounds ((S)- and (R)-enantiomers) dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at a specified parasitemia and hematocrit.

  • Compound Plating: Prepare serial dilutions of the (S)- and (R)-enantiomers in culture medium and add them to the wells of a 96-well plate.

  • Assay Initiation: Add the parasite culture to the wells containing the test compounds. Include parasite-only (positive control) and RBC-only (negative control) wells.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (RBC-only wells).

    • Normalize the data to the positive control (parasite-only wells).

    • Calculate the EC50 values by fitting the dose-response data to a suitable model using software like GraphPad Prism.

Visualizing the Path to Discovery

The following diagrams illustrate the conceptual workflows and logical relationships in the comparative analysis of these chiral derivatives.

experimental_workflow cluster_synthesis Chiral Synthesis cluster_bioassay Biological Evaluation cluster_analysis Comparative Analysis S_precursor (S)-Benzyl 3-formylpiperidine-1-carboxylate S_derivative (S)-Piperidine-3-carboxamide Derivative S_precursor->S_derivative Derivatization R_precursor (R)-Benzyl 3-formylpiperidine-1-carboxylate R_derivative (R)-Piperidine-3-carboxamide Derivative R_precursor->R_derivative Derivatization Anticancer Anticancer Assays (e.g., Senescence) S_derivative->Anticancer Antimalarial Antimalarial Assays (e.g., P. falciparum growth) S_derivative->Antimalarial R_derivative->Anticancer R_derivative->Antimalarial Data Quantitative Data (EC50, IC50) Anticancer->Data Antimalarial->Data Conclusion Stereoactivity Relationship Data->Conclusion

Caption: A workflow diagram illustrating the synthesis, biological evaluation, and comparative analysis of (S)- and (R)-piperidine derivatives.

signaling_pathway_concept cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_ligand Potent (S)-Ligand S_receptor Specific Binding Pocket (Chiral Recognition) S_ligand->S_receptor High Affinity Binding S_effect High Biological Activity S_receptor->S_effect Signal Transduction R_ligand Less Active (R)-Ligand R_receptor Specific Binding Pocket (Chiral Recognition) R_ligand->R_receptor Low Affinity Binding R_effect Low or No Activity R_receptor->R_effect Weak or No Signal

Caption: A conceptual diagram illustrating the principle of chiral recognition, leading to differential biological activity between enantiomers.

Conclusion: The Imperative of Stereochemical Purity

The evidence presented unequivocally demonstrates that the biological activity of derivatives of this compound can be highly dependent on their stereochemistry. The significant differences in potency observed for the (S)- and (R)-enantiomers in both antimelanoma and antimalarial studies highlight the critical importance of chiral separation and stereospecific synthesis in drug discovery.

For researchers, scientists, and drug development professionals, these findings serve as a powerful reminder that a racemic mixture may mask the true potential of a therapeutic agent or introduce unnecessary risks associated with the less active or potentially toxic enantiomer. A thorough understanding and investigation of stereochemical effects are not merely academic exercises but are fundamental to the rational design of safer and more effective medicines. The derivatives of (S)- and (R)-Benzyl 3-formylpiperidine-1-carboxylate provide a compelling case study, guiding future research toward a more precise and stereochemically informed approach to drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.